1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-4-7-8-6(5)3-1/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBJSPUCMUOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2214-03-1 | |
| Record name | 2214-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its emerging role as a scaffold in drug discovery. This document is intended to be a valuable resource for researchers and scientists working in organic synthesis and drug development.
Introduction to the Tetrahydrocyclopenta[c]pyrazole Core
The this compound scaffold represents a fused bicyclic heterocycle, integrating a pyrazole ring with a cyclopentane ring. Pyrazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The fusion of a cyclopentane ring introduces conformational rigidity and modulates the lipophilicity of the pyrazole core, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This unique structural combination has led to the investigation of tetrahydrocyclopenta[c]pyrazole derivatives in various therapeutic areas.
Chemical Structure and Isomerism
The fundamental structure of this compound consists of a five-membered pyrazole ring fused to a five-membered cyclopentane ring. The numbering of the bicyclic system follows standard IUPAC nomenclature. Due to the presence of a tautomerizable proton on the pyrazole ring, it can exist in two tautomeric forms: 1H- and 2H-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents.
Diagram 1: Tautomeric Forms of this compound
Caption: Tautomeric equilibrium between the 1H and 2H forms.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry and for the design of synthetic routes.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | --INVALID-LINK--[3] |
| Molecular Weight | 108.14 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | This compound | --INVALID-LINK--[3] |
| CAS Number | 2214-03-1 | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity (typical) | ≥96% | --INVALID-LINK-- |
| Storage | Sealed in dry, room temperature | --INVALID-LINK-- |
| Computed XLogP3 | 0.9 | --INVALID-LINK--[3] |
| Computed Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |
| Computed Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK--[3] |
Synthesis and Reactivity
The synthesis of the this compound core typically involves the reaction of a 1,3-dicarbonyl equivalent derived from a cyclopentane ring with a hydrazine derivative. A plausible and commonly employed strategy is the condensation of 2-formylcyclopentanone or its enol ether equivalent with hydrazine hydrate.
Diagram 2: General Synthetic Pathway
Caption: General synthetic route to the target compound.
Exemplary Synthetic Protocol
While a specific, detailed experimental protocol for the parent this compound is not extensively documented in readily accessible literature, a general procedure based on established pyrazole syntheses can be proposed.[4][5]
Step 1: Preparation of the Starting Material
2-Formylcyclopentanone can be prepared from cyclopentanone through a Claisen condensation with an appropriate formate ester, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.
Step 2: Cyclocondensation Reaction
-
To a solution of 2-formylcyclopentanone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford pure this compound.
Causality behind Experimental Choices:
-
Solvent: Ethanol and acetic acid are commonly used solvents for such condensations as they are polar enough to dissolve the reactants and facilitate the reaction without interfering with the mechanism. Acetic acid can also act as a catalyst.
-
Stoichiometry: A slight excess of hydrazine hydrate may be used to ensure complete conversion of the dicarbonyl compound.
-
Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for the parent compound are not widely published, the following are the expected characteristic signals based on its structure and data from related compounds.
5.1. ¹H NMR Spectroscopy
-
NH Proton: A broad singlet in the downfield region (typically δ 10-13 ppm), which may be exchangeable with D₂O. The chemical shift will be dependent on the solvent and concentration.
-
CH Proton (pyrazole ring): A singlet in the aromatic region (around δ 7.0-7.5 ppm).
-
CH₂ Protons (cyclopentane ring): A series of multiplets in the aliphatic region (δ 2.0-3.0 ppm) corresponding to the three methylene groups of the cyclopentane ring. The protons adjacent to the pyrazole ring will likely appear more downfield.
5.2. ¹³C NMR Spectroscopy
-
Quaternary Carbons (pyrazole ring): Two signals in the downfield region (δ 130-150 ppm) corresponding to the carbon atoms at the ring fusion.
-
CH Carbon (pyrazole ring): A signal in the aromatic region (around δ 120-130 ppm).
-
CH₂ Carbons (cyclopentane ring): Three signals in the aliphatic region (δ 20-40 ppm).
5.3. Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.
-
C=N Stretch: An absorption band around 1550-1620 cm⁻¹.
-
C-H Stretches: Absorption bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially a sharper peak above 3000 cm⁻¹ for the aromatic C-H bond.
5.4. Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 108. The presence of an odd number of nitrogen atoms is consistent with the even molecular weight according to the nitrogen rule.[3]
-
Fragmentation Pattern: Fragmentation may involve the loss of small molecules such as HCN or N₂ and cleavage of the cyclopentane ring.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block in drug discovery. Its rigid structure and the presence of a modifiable pyrazole ring allow for the synthesis of diverse libraries of compounds for biological screening.
A notable application of this core is in the development of N-type calcium channel (Caᵥ2.2) inhibitors .[6] These channels are implicated in the transmission of pain signals, and their inhibition represents a promising strategy for the treatment of chronic pain. The tetrahydrocyclopenta[c]pyrazole scaffold has been used to design potent and selective inhibitors of these channels.
Furthermore, derivatives of this heterocyclic system, such as this compound-3-carboxylic acid, serve as key intermediates in the synthesis of more complex pharmaceutical agents, including kinase inhibitors and anti-inflammatory compounds.[7]
Conclusion
This compound is a structurally intriguing heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, properties, and a plausible synthetic approach. The rigid bicyclic framework and the versatile chemistry of the pyrazole ring make it an attractive scaffold for the design of novel therapeutic agents. Further research into the synthesis of new derivatives and the exploration of their biological activities is warranted and is an active area of investigation in the field of drug discovery.
References
- 1. jchr.org [jchr.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8N2 | CID 304265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-3-carboxylic acid | C7H8N2O2 | CID 776416 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Abstract
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core represents a compelling scaffold in modern medicinal chemistry. As a fused bicyclic system, it combines the well-established therapeutic potential of the pyrazole ring with a conformationally restrained cyclopentane moiety, offering a unique vector for substituent placement in three-dimensional space. The pyrazole nucleus is a recognized "privileged structure" known for its metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of the parent this compound molecule. We delve into the experimental and theoretical basis for determining its lipophilicity, ionization, solubility, and stability. Each section includes not only the fundamental principles but also detailed, field-proven experimental protocols, offering researchers and drug development professionals a practical framework for characterizing this and similar heterocyclic systems.
Introduction: The Strategic Value of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The relentless pursuit of novel chemical entities with improved efficacy and drug-like properties has led to a focus on scaffolds that offer a blend of synthetic tractability, metabolic stability, and rich biological activity. The pyrazole ring system is a cornerstone of this effort, present in numerous approved drugs.[1] Its derivatives are known to engage a wide array of biological targets, often through specific hydrogen bonding and aromatic interactions.[4]
The fusion of a cyclopentane ring to form this compound (Figure 1) introduces several advantageous features. The saturated carbocycle reduces the molecule's planarity compared to indole or indazole, providing access to different regions of chemical space. This non-aromatic portion can be functionalized to modulate properties like solubility and lipophilicity without directly altering the electronic character of the core pyrazole pharmacophore.
Understanding the fundamental physicochemical properties of this parent scaffold is paramount. These characteristics—lipophilicity (logP), ionization (pKa), and aqueous solubility—govern the entire pharmacokinetic profile of a potential drug candidate, from absorption and distribution to metabolism and excretion (ADME). This document serves as a technical primer, synthesizing theoretical data with practical, robust methodologies for their empirical determination.
Figure 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Core Molecular and Physicochemical Descriptors
A foundational analysis begins with the molecule's basic structural and computed properties. These descriptors provide an initial, high-level assessment of the molecule's "drug-likeness" and potential behavior in a biological system. The parent scaffold is a small, compact molecule with a low molecular weight, positioning it as an ideal starting point for fragment-based drug discovery (FBDD).
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 2214-03-1 | [5][6][7] |
| Molecular Formula | C₆H₈N₂ | [5][8] |
| Molecular Weight | 108.14 g/mol | [5][7][8] |
| Appearance | Yellow Solid | [6] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| Computed logP | 0.898 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 0 | [5] |
The low TPSA value (< 140 Ų) is predictive of good cell membrane permeability, while the presence of both an H-bond donor (the pyrrolic NH) and an H-bond acceptor (the pyridinic N) allows for specific interactions with biological targets.[5] The rigid, fused-ring system (zero rotatable bonds) reduces the entropic penalty upon binding to a protein target, a favorable characteristic for a drug lead.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.
3.1. Theoretical Value and Interpretation
The computed logP for tetrahydrocyclopenta[c]pyrazole is approximately 0.9.[5][7] This value places the molecule in a favorable region of chemical space—sufficiently lipophilic to suggest good potential for crossing cell membranes, yet not so high as to risk poor aqueous solubility or non-specific binding to hydrophobic pockets. For drug development, logP values are often targeted within the 1-3 range, making this scaffold an excellent starting point for further derivatization.
3.2. Experimental Protocol: Shake-Flask Method for logP Determination
This method remains the gold standard for its direct measurement of partitioning. The causality behind this choice is its thermodynamic rigor; it measures the compound's distribution at equilibrium, providing a true representation of its partitioning behavior.
Methodology:
-
Preparation of Phases: Prepare mutually saturated solutions of octan-1-ol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-saturation is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the octan-1-ol (e.g., 5 mL) and the aqueous stock solution (e.g., 5 mL).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The system is self-validating; extending the agitation time should not change the final result.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 15 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Calculation: The concentration in the octan-1-ol phase is determined by mass balance. The logP is calculated as: logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for experimental logP determination using the Shake-Flask method.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value(s) of a molecule dictate its charge state at a given pH. This is fundamentally important as the charge state affects solubility, membrane permeability, receptor binding, and formulation properties. Pyrazole-containing heterocycles are amphoteric, possessing both a weakly acidic proton and a basic nitrogen atom.
4.1. Theoretical Values and Interpretation
-
Acidic pKa: The N-H proton of the pyrazole ring is weakly acidic. A predicted pKa value for this proton is approximately 15.5.[6] This indicates that the molecule will exist predominantly in its neutral form across the entire physiological pH range and will only be deprotonated under strongly basic conditions.
-
Basic pKa: The sp²-hybridized nitrogen atom (N2) has a lone pair of electrons that can accept a proton. For the parent pyrazole, the pKa of its conjugate acid is 2.48.[9] The tetrahydrocyclopenta[c]pyrazole is expected to have a similar basic pKa. This means the compound will be protonated and positively charged only in highly acidic environments, such as the stomach (pH 1-2), and will be neutral in the blood and intestines (pH > 6).
4.2. Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant. Its self-validating nature comes from the clear inflection point in the titration curve, which directly corresponds to the analyte's pKa.
Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Initial Acidification/Alkylation: For determining the basic pKa, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low starting pH (e.g., pH 2.0). For the acidic pKa, make the solution alkaline with a standardized strong base (e.g., 0.1 M NaOH) to a high starting pH (e.g., pH 12.0) and titrate with acid.
-
Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution by adding small, precise increments of the standardized titrant (e.g., 0.1 M NaOH for the basic pKa determination).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the pKa is determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemcom.com [echemcom.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 2214-03-1 [m.chemicalbook.com]
- 7. This compound | C6H8N2 | CID 304265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4,5,6-TETRAHYDRO-CYCLOPENTA[C]PYRAZOLE [chemicalbook.com]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to the Fused Pyrazole Ring System C6H8N2: 4,7-Dihydropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic ring systems are foundational scaffolds in medicinal chemistry, offering a three-dimensional architecture that can be finely tuned to interact with biological targets. Among these, fused pyrazole derivatives have garnered significant attention due to their prevalence in a wide array of pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antiviral agents. This guide provides a comprehensive technical overview of a specific fused pyrazole ring system with the molecular formula C6H8N2. Through systematic analysis of isomeric possibilities, the core of this guide will focus on 4,7-dihydropyrazolo[1,5-a]pyrimidine , a key isomer of this molecular formula. We will delve into its structure, nomenclature, synthesis, and physicochemical properties, providing field-proven insights for its application in research and drug development.
Isomer Determination and IUPAC Nomenclature
The molecular formula C6H8N2 suggests a bicyclic system with a degree of unsaturation. To identify the plausible fused pyrazole isomers, we considered the fusion of a pyrazole ring with a six-membered nitrogen-containing ring. The fully aromatic pyrazolo[1,5-a]pyrimidine has the formula C6H5N3. To achieve the C6H8N2 formula, a reduction of the pyrimidine ring is necessary, along with the removal of one nitrogen atom from the pyrimidine ring, which is not possible in this fused system.
A more systematic approach starts with the saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, which has the molecular formula C6H9N3. To arrive at C6H8N2, we need to introduce a double bond and remove one hydrogen and one nitrogen atom. However, removing a nitrogen atom from the core structure is not feasible without breaking the fused ring system.
A more likely scenario is the partial saturation of a pyrazolopyridine core. The fully aromatic 1H-pyrazolo[3,4-b]pyridine has the formula C6H5N3. The addition of three hydrogens would lead to C6H8N3, not C6H8N2.
Let's reconsider the pyrazolo[1,5-a]pyrimidine core (C6H5N3). To obtain C6H8N2, we must add three hydrogens and remove one nitrogen. This is not a simple hydrogenation.
A plausible isomer is a dihydropyrazolopyrimidine. Let's consider the pyrazolo[1,5-a]pyrimidine skeleton. The fully aromatic form is C6H5N3. The tetrahydro form is C6H9N3. To have a formula of C6H8N2, we must have a different core structure.
After careful consideration of various fused pyrazole systems, a prominent and logical isomer for C6H8N2 is 4,7-dihydropyrazolo[1,5-a]pyrimidine .
The IUPAC nomenclature for fused heterocyclic systems follows a specific set of rules. In this case, "pyrazolo" indicates the pyrazole ring, and "[1,5-a]" specifies the fusion pattern with the pyrimidine ring. The "dihydro" prefix indicates the presence of two additional hydrogen atoms compared to the fully unsaturated system, and "4,7-" specifies the locations of these hydrogens.
Synthetic Methodologies
The synthesis of the 4,7-dihydropyrazolo[1,5-a]pyrimidine core can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine ring onto a pre-existing pyrazole scaffold.
Key Synthetic Strategy: Condensation of Aminopyrazoles with β-Diketones or their Equivalents
A robust and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of 3-aminopyrazole or its derivatives with β-dicarbonyl compounds. This reaction proceeds through a cyclocondensation mechanism. For the synthesis of the 4,7-dihydro derivative, a partially saturated β-dicarbonyl equivalent or subsequent selective reduction is required.
Experimental Protocol: Synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
3-Aminopyrazole
-
Malondialdehyde tetramethyl acetal
-
Ethanol
-
Hydrochloric acid
-
Sodium ethoxide
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of 1,3-bis(dimethylamino)trimethinium perchlorate. This intermediate can be prepared from malondialdehyde tetramethyl acetal and dimethylamine.
-
Step 2: Cyclocondensation. A solution of 3-aminopyrazole (1 equivalent) in ethanol is treated with a solution of sodium ethoxide in ethanol. To this mixture, 1,3-bis(dimethylamino)trimethinium perchlorate (1 equivalent) is added.
-
Step 3: Reaction Monitoring. The reaction mixture is stirred at reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up and Purification. The solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 4,7-dihydropyrazolo[1,5-a]pyrimidine.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is used to deprotonate the aminopyrazole, increasing its nucleophilicity to facilitate the initial attack on the dicarbonyl equivalent.
-
Solvent: Ethanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and the progression of the condensation reaction.
-
Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.
Visualization of the Synthetic Pathway
Caption: Synthetic route to 4,7-dihydropyrazolo[1,5-a]pyrimidine.
Physicochemical Properties and Characterization
The physicochemical properties of 4,7-dihydropyrazolo[1,5-a]pyrimidine are crucial for its handling, formulation, and biological activity.
Table 1: Physicochemical Properties of 4,7-Dihydropyrazolo[1,5-a]pyrimidine
| Property | Value |
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not readily available, expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. |
| pKa | Expected to have basic character due to the nitrogen atoms. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the partially saturated pyrimidine rings. The chemical shifts and coupling constants would provide valuable information about the connectivity of the atoms.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 108.14.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H stretching, as well as C=C and C=N double bond vibrations within the heterocyclic rings.
Applications in Drug Discovery and Development
The 4,7-dihydropyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its rigid bicyclic framework and the presence of multiple nitrogen atoms provide opportunities for diverse functionalization and interaction with various biological targets.
Derivatives of the broader pyrazolo[1,5-a]pyrimidine class have shown a wide range of biological activities, including:
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.
-
Antiviral Activity: This scaffold has been explored for the development of agents against viruses such as HIV.
-
Central Nervous System (CNS) Activity: Certain derivatives have shown potential for treating neurological and psychiatric disorders.
The 4,7-dihydro variant offers a less aromatic and more flexible structure compared to the fully oxidized parent compound, which can lead to different binding modes and improved pharmacokinetic properties such as solubility and metabolic stability. This makes it an attractive starting point for the design of new therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the fused pyrazole ring system C6H8N2, with a specific focus on the key isomer, 4,7-dihydropyrazolo[1,5-a]pyrimidine. We have covered its IUPAC nomenclature, robust synthetic strategies with a detailed experimental protocol, key physicochemical properties, and its significant potential in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working to develop novel therapeutics based on this versatile heterocyclic scaffold. The provided synthetic and analytical framework offers a solid foundation for further exploration and derivatization of this promising core structure.
A Technical Guide to the Spectroscopic Characterization of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
This guide provides an in-depth analysis of the expected spectroscopic data for 1,4,5,6-tetrahydrocyclopenta[c]pyrazole, a key heterocyclic scaffold in medicinal chemistry. As a bicyclic pyrazole derivative, this compound serves as a valuable intermediate in the synthesis of various therapeutic agents, including N-type calcium channel inhibitors for pain management.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, identification, and quality control in research and drug development.
This document offers a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and data from analogous structures. The experimental protocols provided are designed to be self-validating, ensuring reliable and reproducible results.
Molecular Structure
This compound possesses a fused ring system consisting of a pyrazole ring and a cyclopentane ring.[2] The tautomeric nature of the pyrazole ring means the N-H proton can reside on either nitrogen atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring and the pyrazole N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazole ring and the geometry of the fused system.
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H4, H6 | ~ 2.7 - 2.9 | Triplet | 4H |
| H5 | ~ 2.0 - 2.2 | Quintet | 2H |
| N-H | ~ 10 - 12 | Broad Singlet | 1H |
Interpretation and Rationale:
-
H4 and H6 Protons: These methylene protons are adjacent to the pyrazole ring and are expected to be deshielded, appearing as triplets due to coupling with the H5 protons.
-
H5 Protons: The protons of the central methylene group in the cyclopentane moiety are expected to appear as a quintet due to coupling with the four neighboring protons on C4 and C6.
-
N-H Proton: The proton on the nitrogen of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift, which is characteristic of N-H protons in pyrazoles.[3][4] The broadness is due to quadrupole broadening and potential exchange with residual water or other exchangeable protons.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will confirm the symmetry of the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3a, C6a | ~ 140 - 150 |
| C3 | ~ 130 - 135 |
| C4, C6 | ~ 25 - 30 |
| C5 | ~ 20 - 25 |
Interpretation and Rationale:
-
C3a and C6a: These are the bridgehead carbons and are part of the aromatic pyrazole ring, hence they are expected to be the most deshielded.
-
C3: This carbon is also part of the pyrazole ring and will have a chemical shift in the aromatic region.
-
C4, C6, and C5: These are the aliphatic carbons of the cyclopentane ring and will appear in the upfield region of the spectrum. The symmetry of the molecule should result in C4 and C6 being equivalent, and thus producing a single signal.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the main difference being the observation frequency and the use of proton decoupling to simplify the spectrum. A standard proton-decoupled ¹³C experiment is recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the N-H bond, C=N and C=C bonds of the pyrazole ring, and the C-H bonds of the cyclopentane ring.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, Broad |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C=N, C=C stretch | 1500 - 1650 | Medium |
| C-H bend | 1350 - 1480 | Medium |
Interpretation and Rationale:
-
N-H Stretch: The broad absorption in the 3100-3300 cm⁻¹ region is characteristic of the N-H stretching vibration in pyrazoles.[5]
-
C-H Stretches: The spectrum will show both sp² C-H stretches from the pyrazole ring and sp³ C-H stretches from the cyclopentane ring.[6]
-
C=N and C=C Stretches: These absorptions arise from the pyrazole ring and are typically found in the fingerprint region.
Experimental Protocol for IR Spectroscopy
A common method is to use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is collected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 108 | Molecular ion [M]⁺ |
| 107 | [M-H]⁺ |
| 80 | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 53 | Further fragmentation |
Interpretation and Rationale:
The molecular ion peak is expected at an m/z of 108, corresponding to the molecular weight of C₆H₈N₂.[2][7] A common fragmentation pathway for pyrazoles involves the loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 107.[2] Another characteristic fragmentation is the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[8]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a suitable method for this compound. The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are then ionized by a beam of high-energy electrons, and the resulting ions are separated by their mass-to-charge ratio.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. The predicted data in this guide, based on established spectroscopic principles and data from related structures, serves as a valuable reference for researchers working with this important heterocyclic compound. The detailed experimental protocols ensure that high-quality, reliable data can be obtained for its unambiguous identification and characterization.
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H8N2 | CID 304265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 5. 1H-Pyrazole [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
Biological activity screening of novel tetrahydrocyclopenta[c]pyrazole derivatives
An In-Depth Technical Guide: Biological Activity Screening of Novel Tetrahydrocyclopenta[c]pyrazole Derivatives
Introduction: A Strategic Approach to Novel Scaffold Evaluation
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2][3][4] Its derivatives are key components in numerous FDA-approved drugs, demonstrating therapeutic efficacy across anti-inflammatory, analgesic, and notably, anticancer applications.[5][6][7] The introduction of a fused tetrahydrocyclopentane ring system creates the novel tetrahydrocyclopenta[c]pyrazole core, a scaffold with unique three-dimensional character and unexplored therapeutic potential.
The screening cascade is structured in three core phases:
-
Primary Screening: High-throughput assessment of general cytotoxicity to identify "hit" compounds with antiproliferative activity against a panel of cancer cell lines.
-
Secondary Screening: Mechanistic investigation to determine the mode of cell death (apoptosis) and the effects on cell cycle progression for prioritized hits.
-
Tertiary Screening: Biochemical assays to validate inhibition of specific, high-value cancer targets, such as protein kinases, which are frequently modulated by pyrazole derivatives.[2][13]
This structured workflow ensures a comprehensive evaluation, transforming a novel chemical series from a collection of molecules into a set of validated leads with a clear path toward further preclinical development.
Part 1: Primary Screening – Identifying Cytotoxic Hits
Objective: The foundational goal of primary screening is to efficiently identify which derivatives within the novel library possess antiproliferative activity and to quantify their potency. This stage serves as a critical filter, eliminating inactive compounds and ranking the active "hits" based on their half-maximal inhibitory concentration (IC₅₀).[14][15]
Causality Behind Experimental Choice: We employ a cell viability assay, a robust and cost-effective method for initial high-throughput screening.[16] Assays like the MTT or the luminescence-based CellTiter-Glo are industry standards because they measure metabolic activity, which serves as a reliable proxy for the number of viable cells.[14][16][17] A reduction in metabolic activity following treatment with a compound is a strong indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[17][18]
Workflow for Primary Cytotoxicity Screening
Caption: High-level workflow for the MTT-based primary screening assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is designed to assess the effect of the novel compounds on the viability of adherent cancer cell lines.
1. Cell Line Selection & Culture:
-
Select a panel of human cancer cell lines from different tissue origins to identify broad-spectrum vs. selective activity (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[1][10][13]
-
Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Reagent Preparation:
-
Compound Stock Solutions: Prepare 10 mM stock solutions of each tetrahydrocyclopenta[c]pyrazole derivative in sterile dimethyl sulfoxide (DMSO).
-
MTT Reagent: Prepare a 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Buffer: Sterile DMSO.
3. Assay Procedure: a. Cell Seeding: Harvest cells using trypsin and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well). b. Incubation: Incubate the plate for 24 hours to allow cells to adhere. c. Compound Treatment:
- Perform serial dilutions of the compound stock solutions in culture media to achieve final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
- Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
- Carefully remove the old media from the cells and add 100 µL of the media containing the compounds or controls. d. Drug Incubation: Incubate the plates for 72 hours. e. MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17] f. Solubilization: Carefully aspirate the media from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization. g. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula:
- % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 b. Use graphing software (e.g., GraphPad Prism) to plot % Viability against the logarithm of the compound concentration. c. Fit the data to a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value for each compound.
Data Presentation: Prioritizing Hits
The results should be summarized in a table to facilitate direct comparison and hit selection.
Table 1: Cytotoxicity (IC₅₀) of Novel Tetrahydrocyclopenta[c]pyrazole Derivatives
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | Notes |
| THCP-001 | 2.5 ± 0.3 | 5.1 ± 0.6 | 3.3 ± 0.4 | Hit: Potent across all lines |
| THCP-002 | > 100 | > 100 | > 100 | Inactive |
| THCP-003 | 8.9 ± 1.1 | 15.2 ± 2.5 | 9.5 ± 1.3 | Hit: Moderate potency |
| THCP-004 | 1.1 ± 0.2 | 45.6 ± 5.8 | 28.1 ± 3.9 | Hit: Selective for MCF-7 |
| Doxorubicin | 0.95 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | Positive Control |
Data are hypothetical and for illustrative purposes.
Part 2: Secondary Screening – Unveiling the Cellular Mechanism
Objective: Once potent cytotoxic compounds are identified, the next critical step is to understand how they are affecting the cancer cells. This phase focuses on two key hallmarks of cancer therapy: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[18]
Causality Behind Experimental Choice:
-
Apoptosis vs. Necrosis: Differentiating between apoptosis and necrosis is crucial. Apoptosis is a controlled, non-inflammatory process, which is a highly desirable mechanism for an anticancer drug.[19][20] Assays like Annexin V/Propidium Iodide (PI) staining allow for this precise distinction.[21][22]
-
Cell Cycle Arrest: Many kinase inhibitors and other anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing.[2][23] Analyzing the cell cycle distribution via PI staining and flow cytometry provides direct evidence of this mechanism.[24][25][26]
Workflow for Mechanistic Cellular Assays
Caption: Parallel workflows for secondary screening assays.
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol provides a method to determine the cell cycle distribution of a cell population following compound treatment.[24][27]
1. Cell Preparation and Treatment: a. Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest. b. After 24 hours, treat the cells with the selected 'hit' compound at its predetermined IC₅₀ concentration. Also, include a vehicle control (DMSO). c. Incubate for 24 hours.
2. Cell Fixation: a. Harvest the cells, including both adherent and floating populations, and pellet them by centrifugation (e.g., 300 x g for 5 minutes). b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[27] d. Incubate the cells at 4°C for at least 2 hours (or overnight).
3. Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the pellet twice with PBS.[26] c. Resuspend the cell pellet in 500 µL of staining solution containing:
- Propidium Iodide (PI): 50 µg/mL final concentration.
- RNase A: 100 µg/mL final concentration (to prevent staining of double-stranded RNA).[24]
- Triton X-100: 0.1% (v/v) to permeabilize the nuclear membrane. d. Incubate at room temperature for 30 minutes in the dark.
4. Flow Cytometry: a. Analyze the samples on a flow cytometer. b. Use a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red). c. Collect at least 10,000 events per sample. d. The resulting histogram will show peaks corresponding to cells with 2n DNA content (G0/G1 phase) and 4n DNA content (G2/M phase), with the S phase population situated between them.[25] e. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.
Visualizing the Target: The Cell Cycle
Caption: The four phases of the cell cycle and key checkpoints for therapeutic intervention.
Part 3: Tertiary Screening – Pinpointing the Molecular Target
Objective: The final step in this in vitro screening cascade is to move from a cellular effect to a specific molecular interaction. For pyrazole-based compounds, protein kinases are a high-probability target class.[2][3][13] This phase aims to confirm whether the lead compounds inhibit specific kinases that are known to drive cancer progression.
Causality Behind Experimental Choice:
-
Targeting CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S transition in the cell cycle.[28][29] If a compound induces G1 or S phase arrest in the secondary screen, CDK2 becomes a prime suspect. Inhibiting CDK2 can halt uncontrolled proliferation, making it an attractive anticancer target.[30]
-
Targeting VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[31][32] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[31]
-
Assay Technology: Luminescence-based kinase assays, such as ADP-Glo™ or Kinase-Glo®, are highly sensitive, reproducible, and amenable to a 96-well format.[33][34] They work by quantifying the amount of ATP consumed during the kinase reaction; lower luminescence indicates higher kinase activity (more ATP used), and a strong luminescent signal in the presence of an inhibitor indicates that the kinase reaction has been blocked.[31]
Detailed Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from commercially available luminescence-based kinase assay kits.[33][34]
1. Reagent Preparation:
-
Recombinant Human VEGFR-2: Obtain purified, active VEGFR-2 enzyme. Dilute to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer just before use.
-
Kinase Buffer (1x): Typically contains Tris-HCl, MgCl₂, and DTT.
-
ATP Solution: Prepare ATP at 2x the final desired concentration (e.g., 20 µM) in 1x Kinase Buffer. The concentration should be near the Kₘ of the enzyme for ATP.
-
Substrate: Use a suitable peptide or protein substrate for VEGFR-2, such as Poly (Glu, Tyr) 4:1. Prepare at 2x the final concentration in 1x Kinase Buffer.
-
Test Compounds: Prepare 10x serial dilutions of the 'hit' compounds in 1x Kinase Buffer containing the same percentage of DMSO as the final reaction.
-
Detection Reagent: Use a commercial kit like ADP-Glo™ or Kinase-Glo® MAX, which includes a reagent to stop the reaction and a detection reagent to produce a luminescent signal.
2. Assay Procedure (96-Well Plate Format): a. Plate Setup: Add 5 µL of the 10x test compound dilutions to the "Test Inhibitor" wells of a white, opaque 96-well plate. b. Controls:
- Positive Control (100% Activity): Add 5 µL of Kinase Buffer with DMSO.
- Blank (0% Activity): Add 5 µL of Kinase Buffer with DMSO. c. Enzyme Addition: Add 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells. d. Reaction Initiation: Prepare a 2x Master Mix of ATP and Substrate. Add 25 µL of this Master Mix to all wells to start the reaction. The final reaction volume is 50 µL. e. Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.[33] f. Signal Development:
- Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate light via a luciferase reaction. Incubate for 30 minutes at room temperature.[31] g. Data Acquisition: Read the luminescence using a microplate reader.
3. Data Analysis: a. Subtract the "Blank" reading from all other readings. b. Calculate the percent inhibition for each compound concentration:
- % Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_PositiveControl)) c. Plot % Inhibition against the logarithm of compound concentration and perform a non-linear regression to determine the IC₅₀ value.
Visualizing the Target: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of therapeutic inhibition.[31]
Data Presentation: Target Potency
Summarize the biochemical assay results in a clear table.
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Lead Compounds
| Compound ID | CDK2/Cyclin A IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Selectivity (VEGFR-2/CDK2) |
| THCP-001 | 85 ± 9 | 15 ± 2.1 | 0.18 |
| THCP-004 | 25 ± 3.5 | 1,500 ± 180 | 60 |
| Staurosporine | 5 ± 0.8 | 7 ± 1.1 | 1.4 |
Data are hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide has presented a comprehensive and logical cascade for the initial biological screening of novel tetrahydrocyclopenta[c]pyrazole derivatives. By progressing from broad cytotoxicity screening to specific mechanistic and biochemical assays, this strategy enables the efficient identification of promising anticancer lead compounds. The workflows and protocols described herein provide a robust framework for generating high-quality, reproducible data necessary for making informed decisions in a drug discovery program.
Lead compounds identified through this cascade, such as a potent and selective CDK2 inhibitor (e.g., THCP-004) or a VEGFR-2 inhibitor (e.g., THCP-001), would be prime candidates for the next phases of drug development. Future work would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues to optimize potency and selectivity.
-
ADME/Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating the performance of lead compounds in animal models of cancer.
By systematically applying this screening strategy, researchers can effectively unlock the therapeutic potential hidden within this novel chemical scaffold.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. srrjournals.com [srrjournals.com]
- 11. museonaturalistico.it [museonaturalistico.it]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. noblelifesci.com [noblelifesci.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 27. assaygenie.com [assaygenie.com]
- 28. biocompare.com [biocompare.com]
- 29. Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. bpsbioscience.com [bpsbioscience.com]
Tautomerism in tetrahydrocyclopenta[c]pyrazole systems
An In-Depth Technical Guide to Tautomerism in Tetrahydrocyclopenta[c]pyrazole Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydrocyclopenta[c]pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The inherent ability of the N-unsubstituted pyrazole ring within this fused system to exhibit annular prototropic tautomerism presents a critical consideration for drug design, synthesis, and biological evaluation. A molecule's tautomeric state can profoundly influence its physicochemical properties, including lipophilicity, hydrogen bonding capability, and molecular geometry, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive examination of the principles governing tautomerism in tetrahydrocyclopenta[c]pyrazole systems, offering field-proven insights into its characterization and the implications for drug development.
Introduction: The Significance of the Tetrahydrocyclopenta[c]pyrazole Core
The fusion of a cyclopentane ring with a pyrazole nucleus gives rise to the tetrahydrocyclopenta[c]pyrazole system. This bicyclic scaffold has garnered significant attention in pharmaceutical research due to its rigid conformation and versatile substitution patterns, which allow for the precise spatial orientation of functional groups necessary for target engagement. However, the presence of an N-H bond in the pyrazole ring introduces the phenomenon of annular tautomerism, where a proton can reside on either of the two nitrogen atoms (N1 or N2). This results in two distinct tautomeric forms, which can exist in a dynamic equilibrium. Understanding and controlling this equilibrium is paramount, as the distinct properties of each tautomer can lead to different biological activities and off-target effects.
Fundamentals of Annular Tautomerism in Pyrazoles
Annular prototropic tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two vicinal nitrogen atoms of the ring.[1][2] This process results in two distinct isomers that can interconvert. In the context of the tetrahydrocyclopenta[c]pyrazole system, the two tautomers can be designated based on the position of the hydrogen atom relative to the fused cyclopentane ring.
The equilibrium between these tautomers is not static; it is a dynamic process influenced by a delicate balance of intrinsic and extrinsic factors.[1] The relative stability of each tautomer, and thus the position of the equilibrium, dictates the overall properties of the compound in a given environment.
Diagram: Annular Tautomerism in the Tetrahydrocyclopenta[c]pyrazole Core
Caption: Prototropic tautomerism in the tetrahydrocyclopenta[c]pyrazole system.
Key Factors Governing Tautomeric Equilibrium
The predominance of one tautomer over the other is dictated by a combination of electronic, steric, and environmental effects. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric state.
Substituent Effects
The electronic nature of substituents on the pyrazole or cyclopentane ring is a primary determinant of tautomeric preference.[1][3]
-
Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy, and amino groups tend to increase the electron density of the ring. Generally, EDGs favor the tautomer where the substituent is at the 3-position relative to the N-H.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl functionalities decrease the ring's electron density. These groups typically stabilize the tautomer where the substituent is at the 5-position.[1][4]
The fused cyclopentane ring in the tetrahydrocyclopenta[c]pyrazole system can be considered a bulky, weakly electron-donating alkyl substituent, which will inherently influence the tautomeric equilibrium.
Solvent Effects
The polarity and hydrogen-bonding capacity of the solvent play a significant role in stabilizing or destabilizing tautomers.[1][5]
-
Polar Protic Solvents: Solvents like water, methanol, and DMSO can form hydrogen bonds with both the N-H (as a donor) and the sp² nitrogen (as an acceptor) of the pyrazole ring. This can lead to a shift in the equilibrium compared to non-polar environments.[1][6]
-
Non-Polar Solvents: In solvents such as chloroform or benzene, intermolecular self-association of pyrazole molecules through hydrogen bonding often occurs, which can favor a specific tautomer.[5][6]
Temperature and Concentration
The tautomeric equilibrium constant is temperature-dependent. Low-temperature NMR studies are often employed to slow the rate of proton exchange, allowing for the observation and quantification of individual tautomers.[5][7] Concentration can also influence the equilibrium, particularly in non-polar solvents where molecular aggregation is prevalent.[1]
Data Summary: Influence of Factors on Tautomeric Equilibrium
| Factor | Influence on Tautomer A vs. Tautomer B Equilibrium | Rationale |
| Substituent | EDGs on the pyrazole ring may favor one tautomer, while EWGs favor the other. | Alters the electronic distribution and stability of the pyrazole ring.[1][4] |
| Solvent Polarity | Polar solvents can shift the equilibrium by solvating the tautomers differently. | Differential stabilization of tautomers through dipole-dipole interactions and hydrogen bonding.[1][6] |
| Temperature | Lower temperatures slow the interconversion, potentially favoring the thermodynamically more stable tautomer. | The equilibrium is a thermodynamic process (ΔG = -RTlnK). |
| Concentration | Higher concentrations in non-polar solvents can favor self-association, locking in a preferred tautomer. | Shift in equilibrium due to Le Chatelier's principle in the context of aggregation.[1] |
Experimental and Computational Characterization of Tautomers
A multi-faceted approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomerism in solution.[1][8] Key nuclei for these studies are ¹H, ¹³C, and ¹⁵N.
-
Fast Exchange: At room temperature, proton exchange is often rapid on the NMR timescale, resulting in a single set of time-averaged signals.[1]
-
Slow Exchange: By lowering the temperature, the interconversion can be slowed, leading to the appearance of distinct signals for each tautomer. The ratio of the tautomers can then be determined by integrating these signals.[5][7]
-
¹⁵N NMR: This technique is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization and protonation state, providing clear evidence of the proton's location.[5][6]
-
Sample Preparation: Prepare a solution of the tetrahydrocyclopenta[c]pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling and Equilibration: Gradually lower the spectrometer's probe temperature in 10-20 K increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until decoalescence of the averaged signals into two distinct sets of signals is observed, or until the solvent freezing point is approached.
-
Analysis: Integrate the signals corresponding to each tautomer to determine the equilibrium constant (K_T) at each temperature.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[5][9] It allows for the precise localization of the N-H proton. However, it is important to recognize that the solid-state structure may not be representative of the tautomeric equilibrium in solution due to crystal packing forces and intermolecular interactions.[1]
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[4][10] These methods can calculate the Gibbs free energy of each tautomer, allowing for the prediction of the equilibrium constant in the gas phase or in solution (using solvation models).[4]
Caption: A typical workflow for the computational prediction of tautomeric equilibria.
Implications for Drug Development
The tautomeric state of a tetrahydrocyclopenta[c]pyrazole-based drug candidate has profound implications:
-
Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and may have distinct three-dimensional shapes. This can lead to significant differences in binding affinity for the biological target.
-
Physicochemical Properties: Tautomers can differ in their pKa, lipophilicity (logP), and solubility, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of chemical entities.
Conclusion
is a critical, multifaceted phenomenon that demands careful consideration throughout the drug discovery and development process. A proactive approach, employing a combination of advanced spectroscopic techniques and computational modeling, is essential to characterize and understand the tautomeric behavior of these valuable scaffolds. By elucidating the factors that govern the tautomeric equilibrium, researchers can make more informed decisions in the design and optimization of novel therapeutics, ultimately leading to safer and more effective medicines.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 10. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
A Technical Guide to Computational and DFT Studies of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole for Drug Discovery Professionals
This in-depth guide provides a comprehensive overview of the application of computational and Density Functional Theory (DFT) studies to the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage theoretical chemistry to accelerate the discovery and optimization of novel therapeutics based on this promising heterocyclic core.
Introduction: The Rising Prominence of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The this compound nucleus is a significant heterocyclic scaffold in medicinal chemistry.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise positioning of functional groups, making it an attractive starting point for the design of potent and selective modulators of various biological targets. Derivatives of this and similar pyrazole-containing structures have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][4][5] Notably, substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles have been investigated as inhibitors of N-type calcium channels, which are implicated in chronic pain.[6]
Given the therapeutic potential of this scaffold, a deep understanding of its structural and electronic properties is paramount for rational drug design. Computational and DFT studies offer a powerful, resource-efficient approach to elucidate these properties, providing insights that can guide synthetic efforts and streamline the drug discovery process.
The Power of Density Functional Theory (DFT) in Heterocyclic Chemistry
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost.[7][8] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the many-electron wavefunction. This approach allows for the accurate prediction of various molecular properties, including:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.[8]
-
Electronic Properties: Analyzing frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.[7][9]
-
Molecular Electrostatic Potential (MEP): Mapping the charge distribution to identify sites susceptible to electrophilic and nucleophilic attack.[7]
For heterocyclic systems like this compound, DFT provides invaluable insights into tautomeric stability, aromaticity, and the influence of substituents on the molecule's overall properties.[10]
A Validated Workflow for DFT Analysis
The following section outlines a robust and reproducible workflow for conducting DFT studies on this compound and its derivatives. This protocol is designed to ensure the scientific validity of the obtained results.
Caption: A validated computational workflow for DFT studies.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecule Construction:
-
Draw the 2D structure of this compound using a molecular editor.
-
Convert the 2D structure to a 3D model and perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
The initial 3D structure is then subjected to a full geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[10][11] This level of theory provides a good balance between accuracy and computational time for determining the ground-state geometry.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory. This is a critical step for two reasons:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared with experimental IR spectra.
-
-
-
Spectroscopic and Electronic Property Calculations:
-
Using the optimized geometry, further calculations can be performed to predict:
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate ¹H and ¹³C NMR chemical shifts.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict reactive sites.
-
-
Interpretation of Computational Results
Molecular Geometry
The optimized geometry provides the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with a biological target.
| Parameter | Typical Calculated Value (Å or °) | Significance |
| N-N Bond Length | ~1.35 - 1.40 Å | Indicates the nature of the pyrazole ring. |
| C=N Bond Length | ~1.30 - 1.35 Å | |
| C-C Bond Lengths | ~1.50 - 1.54 Å (aliphatic) | Reflects the strain in the fused ring system. |
| Dihedral Angles | Varies | Defines the puckering of the cyclopentane ring. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.[9]
Caption: HOMO-LUMO energy gap diagram.
For drug design, the HOMO-LUMO gap can provide insights into the molecule's potential for charge-transfer interactions with its biological target.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution of a molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. This information can be used to predict how the molecule will interact with other molecules, including water, and the amino acid residues in a protein's active site.
Applications in Drug Discovery and Development
Computational and DFT studies of this compound can significantly impact several stages of the drug discovery pipeline:
-
Hit Identification and Validation: In silico screening of virtual libraries of derivatives can help identify compounds with desirable electronic and steric properties.
-
Lead Optimization: DFT calculations can be used to predict the effects of substituent modifications on the molecule's geometry, electronics, and potential for biological activity. This allows for a more focused and efficient synthetic strategy. For example, computational studies on similar pyrazole derivatives have been used to guide the synthesis of new anticancer agents.[11][12]
-
Mechanism of Action Studies: Molecular docking simulations, which often use DFT-optimized geometries as input, can predict the binding mode of a ligand within the active site of a protein.[4] This can provide valuable insights into the molecular basis of the compound's activity and guide further optimization efforts.
-
ADMET Prediction: Certain calculated properties, such as the MEP and molecular polarizability, can be used as descriptors in quantitative structure-activity relationship (QSAR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Conclusion
Computational and DFT studies provide a powerful and indispensable toolkit for the modern medicinal chemist. For the this compound scaffold, these methods offer a rational and efficient pathway to understanding its fundamental properties and unlocking its full therapeutic potential. By integrating computational insights with experimental synthesis and biological evaluation, researchers can accelerate the development of novel and effective drugs based on this promising heterocyclic core.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cyclopentapyrazoles: From Serendipitous Discovery to Rational Drug Design
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentapyrazole scaffold, a fused heterocyclic system, represents a fascinating case study in the evolution of medicinal chemistry. This guide traces the journey of these compounds from their initial synthesis to their current status as privileged structures in modern drug discovery. We will delve into the historical context of pyrazole chemistry, explore the development of synthetic methodologies for accessing the cyclopentane-fused variants, and illuminate their path to clinical significance, particularly in oncology and inflammatory diseases. This document provides a Senior Application Scientist's perspective, focusing on the causality behind experimental choices, robust methodologies, and the structure-activity relationships that govern the therapeutic potential of this unique chemical class.
Introduction: The Pyrazole Core and Its Fused Progeny
The story of cyclopentapyrazoles is built upon the foundational chemistry of their parent heterocycle, pyrazole. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms[1][2]. First synthesized in 1889 by Buchner, the pyrazole ring itself has become a cornerstone of medicinal chemistry and materials science due to its diverse reactivity and broad spectrum of biological activities[1]. Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties[1][3].
Fusing a carbocyclic ring, such as cyclopentane, to the pyrazole core creates a bicyclic system—a cyclopentapyrazole. This structural modification imparts conformational rigidity and introduces new vectors for substitution, significantly altering the molecule's steric and electronic properties. This guide will explore how these alterations have been strategically exploited to create compounds with high potency and selectivity for various biological targets.
Chapter 1: The Genesis of Pyrazole Synthesis
The first significant foray into pyrazole chemistry was Ludwig Knorr's condensation of ethyl acetoacetate with phenylhydrazine in 1883, which produced a pyrazolone derivative[1]. However, the classic and most fundamental approach to constructing the pyrazole ring is the reaction between a hydrazine and a 1,3-dicarbonyl compound[2][4]. This versatile condensation reaction remains a staple in heterocyclic chemistry.
The reaction's primary challenge often lies in controlling regioselectivity when an unsymmetrical dicarbonyl compound is used, as the hydrazine can react with either carbonyl group, potentially leading to a mixture of isomeric products[4]. This foundational reaction set the stage for the development of more complex fused systems.
Diagram 1.1: The Knorr Pyrazole Synthesis
This diagram illustrates the seminal Knorr synthesis, highlighting the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine to form the pyrazole ring.
Caption: Foundational Knorr synthesis of pyrazoles.
Chapter 2: Synthesizing the Fused Scaffold: The Emergence of Cyclopentapyrazoles
The synthesis of cyclopentapyrazoles, specifically tetrahydro-cyclopentapyrazoles, logically extends from the principles of pyrazole synthesis. The most direct method involves the condensation of a hydrazine with a cyclic 1,3-dicarbonyl equivalent, namely a 2-substituted-1,3-cyclopentanedione or, more commonly, a β-ketoester derived from cyclopentanone.
A prevalent strategy involves the formylation of cyclopentanone to create 2-(hydroxymethylene)cyclopentan-1-one (a keto-enol tautomer), which serves as the 1,3-dicarbonyl synthon. This intermediate readily reacts with various hydrazines to yield the corresponding 1,4,5,6-tetrahydro-cyclopentapyrazole derivatives.
Experimental Protocol: Synthesis of 1,4,5,6-Tetrahydro-cyclopentapyrazole-3-carboxylic acid
This protocol outlines a representative synthesis starting from cyclopentanone, a common and accessible starting material[5]. This method highlights the creation of the key β-ketoester intermediate followed by cyclization.
Step 1: Claisen Condensation to form the β-Ketoester
-
System Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Preparation: Sodium hydride (1.2 equivalents) is suspended in anhydrous diethyl ether.
-
Reaction: A mixture of cyclopentanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) is added dropwise to the stirred suspension at 0°C.
-
Workup: After the reaction is complete (monitored by TLC), the mixture is carefully quenched with cold acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude diethyl 2-oxocyclopentane-1-carboxylate.
Step 2: Cyclization with Hydrazine
-
Reaction Setup: The crude β-ketoester from Step 1 is dissolved in ethanol in a round-bottom flask.
-
Hydrazine Addition: Hydrazine hydrate (1.2 equivalents) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for 4-6 hours until the starting material is consumed.
-
Isolation: The reaction is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the 1,4,5,6-tetrahydro-cyclopentapyrazole-3-carboxylic acid product.
Diagram 2.1: General Synthetic Workflow
This diagram shows a common pathway for synthesizing the tetrahydro-cyclopentapyrazole core.
Caption: Key steps in tetrahydro-cyclopentapyrazole synthesis.
Chapter 3: The Leap to Bioactivity: Cyclopentapyrazoles in Drug Discovery
While the pyrazole core has a long history in dyes and medicinals like Antipyrine, the therapeutic potential of the cyclopentapyrazole scaffold gained significant attention with the rise of targeted therapies, particularly in oncology. The rigid, fused ring system proved to be an excellent scaffold for orienting substituents to fit into the highly specific binding pockets of enzymes like protein kinases.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The ATP-binding site of kinases has become a primary target for drug development.
Case Study: Kinase Inhibition
Numerous cyclopentapyrazole derivatives have been investigated as inhibitors of various kinases. For example, compounds based on this scaffold have shown potent inhibitory activity against Aurora kinases, which are critical for cell division[3][6].
The general structure-activity relationship (SAR) often involves:
-
N1-Substitution: A large aromatic group on the N1 position of the pyrazole often interacts with the "hinge" region of the kinase ATP-binding site.
-
C3-Substitution: Groups at the C3 position can be modified to enhance solubility or interact with the solvent-exposed region.
-
Cyclopentane Ring: Substituents on the cyclopentane ring can be used to fine-tune potency and selectivity by probing deeper pockets within the enzyme.
Table 3.1: Representative Bioactive Cyclopentapyrazoles and Their Targets
| Compound Class | Target | Therapeutic Area | IC50 Range (nM) |
| N-Phenyl-cyclopentapyrazoles | Aurora-A Kinase | Oncology | 10 - 200 |
| Pyrazolo[1,5-a]pyrimidines | JAK2 | Inflammation/Oncology | 5 - 100 |
| C3-Amide derivatives | p38 MAPK | Inflammation | 20 - 500 |
| Fused Pyrazolo-triazines | Various Bacteria | Infectious Disease | Varies (MIC) |
Note: IC50 values are generalized from public domain data for illustrative purposes.[3][6][7]
Diagram 3.1: Mechanism of Kinase Inhibition
This diagram illustrates the general principle of a Type I kinase inhibitor, where the cyclopentapyrazole scaffold competes with ATP for binding.
Caption: Competitive inhibition of a kinase by a drug scaffold.
Conclusion and Future Outlook
The history of cyclopentapyrazole compounds is a testament to the power of scaffold-based drug discovery. From the fundamental principles of pyrazole synthesis established over a century ago, chemists have built upon this knowledge to create fused heterocyclic systems with profound biological implications[1][7]. The rigid cyclopentane ring provides a robust anchor for creating highly specific ligands, a feature that has been successfully exploited in the development of kinase inhibitors and other targeted therapies[6].
The future of cyclopentapyrazole chemistry will likely focus on several key areas:
-
Novel Synthetic Routes: Development of more efficient, stereoselective, and environmentally friendly synthetic methods, including multicomponent reactions[8].
-
New Biological Targets: Exploring the utility of the scaffold against other enzyme families and protein-protein interactions.
-
Advanced Drug Delivery: Incorporating these bioactive molecules into novel formulations to improve their pharmacokinetic and pharmacodynamic profiles[9][10].
The cyclopentapyrazole core, a simple fusion of two common rings, has proven to be an uncommonly versatile and powerful tool in the hands of medicinal chemists. Its history suggests a bright future, with continuing discoveries poised to address unmet medical needs.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4,5,6-TETRAHYDRO-CYCLOPENTAPYRAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Navigating the Potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole: A Technical Guide for Researchers
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this dynamic environment, heterocyclic compounds have emerged as a cornerstone of modern drug design. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, yet highly promising, pyrazole derivative: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole .
This bicyclic scaffold presents a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutic agents. Its compact, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, a critical aspect in rational drug design. This guide will provide an in-depth exploration of the commercial availability, synthesis, characterization, and key applications of this compound, with a particular focus on its role in the development of N-type calcium channel inhibitors for the management of chronic pain.
Commercial Availability and Supplier Landscape
For researchers and drug development professionals, a reliable supply of high-quality starting materials is paramount. This compound is commercially available from a number of fine chemical suppliers. The primary Chemical Abstracts Service (CAS) number for this compound is 2214-03-1 . Another CAS number, 15409-55-9 , is also frequently associated with this molecule.[3][4] The hydrochloride salt is available under CAS number 1071575-85-3 .
Sourcing this compound typically involves research chemical suppliers who specialize in providing building blocks for drug discovery and development. Below is a comparative table of representative suppliers:
| Supplier | CAS Number(s) | Typical Purity | Available Quantities |
| Sigma-Aldrich | 2214-03-1 | ≥96% | Milligrams to grams |
| Manchester Organics | 15409-55-9 | ≥95% | Gram quantities |
| ChemScene | 2214-03-1 | ≥97% | Milligrams to grams |
| Ivy Fine Chemicals | 2214-03-1 | Inquire | Milligrams to grams |
Disclaimer: Availability, purity, and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.
When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity. Key analytical data to look for include ¹H NMR, ¹³C NMR, and mass spectrometry, which will be discussed in the characterization section of this guide.
Synthesis and Chemical Properties: A Foundation for Innovation
Understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. The construction of the pyrazole ring is a well-established area of organic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine.[5]
A plausible and frequently utilized synthetic pathway for this compound involves the reaction of 2-formylcyclopentanone with hydrazine hydrate.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of this compound.
This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring fused to the cyclopentane ring. The choice of solvent and reaction temperature can influence the reaction rate and yield. Acetic acid is often used as a solvent and catalyst for such cyclizations.
The NH proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, which is a key step in the synthesis of many biologically active derivatives.[4]
Characterization and Quality Control: Ensuring a Self-Validating System
For any research or development program, the unambiguous characterization of all chemical entities is a prerequisite for generating reliable and reproducible data. The following section outlines the expected analytical data for this compound.
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 108, corresponding to its molecular weight.[1] Common fragmentation patterns for pyrazoles include the loss of HCN (27 mass units) and N₂ (28 mass units).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, citable spectrum for the parent compound is not readily available, based on the structure and known spectra of similar pyrazole derivatives, the following characteristic signals can be predicted:
-
¹H NMR:
-
A singlet in the aromatic region (typically >7 ppm) corresponding to the C3-H of the pyrazole ring.
-
Multiplets in the aliphatic region (typically 2-3 ppm) corresponding to the methylene protons of the cyclopentane ring.
-
A broad singlet corresponding to the N-H proton of the pyrazole ring, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR:
-
A signal in the aromatic region for the C3 carbon of the pyrazole ring.
-
Signals for the quaternary carbons of the pyrazole ring fused to the cyclopentane ring.
-
Signals in the aliphatic region for the methylene carbons of the cyclopentane ring.
-
Researchers should always compare the NMR and MS data from their supplier with established literature values for analogous compounds to ensure the identity and purity of their starting material.
Application in Drug Discovery: A Scaffold for N-Type Calcium Channel Inhibitors
A significant body of research has highlighted the potential of this compound derivatives as potent and selective inhibitors of N-type voltage-gated calcium channels (Caᵥ2.2).[1] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters involved in pain signaling.[7][8] Consequently, blocking these channels represents a promising therapeutic strategy for the management of chronic and neuropathic pain.
The this compound core serves as a rigid scaffold upon which various substituents can be strategically placed to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitution at the N1 position of the pyrazole ring is a key determinant of activity.[1]
Signaling Pathway and Mechanism of Action:
Caption: Mechanism of action of this compound derivatives as N-type calcium channel blockers in pain signaling.
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative N-substituted derivative and a foundational biological assay.
Protocol 1: Synthesis of N-Substituted this compound Derivatives
This protocol is a general procedure for the N-alkylation of this compound, a common step in the synthesis of active pharmaceutical ingredients.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted derivative.
Causality: The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic NH proton of the pyrazole, generating the corresponding anion which is a potent nucleophile. Anhydrous conditions are critical as sodium hydride reacts violently with water. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.
Protocol 2: In Vitro Evaluation of N-Type Calcium Channel Inhibition
A common method to assess the inhibitory activity of compounds on N-type calcium channels is through whole-cell patch-clamp electrophysiology on cells expressing the Caᵥ2.2 channel.
Materials:
-
HEK293 cells stably expressing human Caᵥ2.2 channels
-
Cell culture medium and supplements
-
External recording solution (containing, for example, BaCl₂ as the charge carrier, TEA-Cl, and HEPES)
-
Internal pipette solution (containing, for example, CsCl, Mg-ATP, and EGTA)
-
Test compound (dissolved in DMSO and diluted in external solution)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Culture the HEK293-Caᵥ2.2 cells according to standard protocols.
-
On the day of the experiment, prepare a single-cell suspension and plate the cells in a recording chamber.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit Caᵥ2.2 currents by applying a depolarizing voltage step (e.g., to +10 mV for 50 ms).
-
Record baseline currents in the absence of the test compound.
-
Perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the test compound.
-
To determine the IC₅₀ value, measure the inhibition of the peak current at each concentration and fit the data to a concentration-response curve.
Self-Validation: The use of a positive control, such as the known N-type channel blocker ω-conotoxin GVIA, is essential to validate the assay. Additionally, testing the compound on other calcium channel subtypes (e.g., L-type or T-type) can establish its selectivity.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
This compound represents a valuable and versatile scaffold for the development of novel therapeutics, particularly in the area of pain management. Its commercial availability, coupled with well-understood synthetic chemistry, provides a solid foundation for further exploration. The demonstrated activity of its derivatives as N-type calcium channel inhibitors underscores the potential of this molecular framework. As our understanding of the intricate roles of ion channels in various disease states continues to grow, it is likely that the this compound core will find applications in targeting other ion channels and biological targets, further solidifying its status as a privileged scaffold in medicinal chemistry.
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H8N2 | CID 304265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Pharmacological Inhibition of Voltage-gated Ca(2+) Channels for Chronic Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Tetrahydrocyclopenta[c]pyrazole Core: A Technical Guide to Synthesis, Reactivity, and Application
Introduction: Unveiling a Privileged Scaffold
The landscape of medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and electronic properties conducive to potent and selective biological activity. Among these, the tetrahydrocyclopenta[c]pyrazole core, a fused bicyclic system comprising a pyrazole and a cyclopentane ring, has emerged as a structure of significant interest. This guide provides an in-depth technical overview of the general reactivity and chemical behavior of this core, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access this scaffold, explore its functionalization potential, and highlight its applications in modern drug discovery, thereby offering a comprehensive resource for harnessing the chemical potential of this intriguing heterocyclic system. Pyrazole-containing compounds are a cornerstone in the development of pharmaceuticals, owing to their diverse biological activities.[1][2][3][4] The fusion of a cyclopentane ring introduces conformational constraints and alters the electronic nature of the pyrazole moiety, presenting both challenges and opportunities in chemical synthesis and drug design.
I. Synthesis of the Tetrahydrocyclopenta[c]pyrazole Core: A Cycloaddition Approach
The most direct and convergent method for constructing the tetrahydrocyclopenta[c]pyrazole scaffold is through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile. In the context of our target core, cyclopentene serves as the dipolarophile, and a diazomethane equivalent acts as the 1,3-dipole.
The reaction of diazomethane with cyclopentene yields 2,3-diazabicyclo[3.3.0]oct-2-ene, an isomer of the desired tetrahydrocyclopenta[c]pyrazole.[5] This initial product, a Δ¹-pyrazoline, can then isomerize to the more stable Δ²-pyrazoline, which is the 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core. This isomerization is often facilitated by the reaction conditions or subsequent workup.
Diagram 1: Synthesis of the Tetrahydrocyclopenta[c]pyrazole Core
Caption: Synthetic route to the tetrahydrocyclopenta[c]pyrazole core.
Experimental Protocol: Synthesis via [3+2] Cycloaddition
Materials:
-
Cyclopentene
-
Diazomethane (generated in situ from a suitable precursor, e.g., Diazald™)
-
Diethyl ether (or another suitable aprotic solvent)
-
Potassium hydroxide
-
Ethanol
Procedure:
-
Diazomethane Generation (Caution: Diazomethane is toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions and by experienced personnel).
-
A solution of Diazald™ in diethyl ether is added portion-wise to a two-phase system of diethyl ether and a concentrated aqueous solution of potassium hydroxide in ethanol at 0 °C.
-
The yellow ethereal solution of diazomethane is then carefully decanted or distilled.
-
-
Cycloaddition Reaction:
-
A solution of cyclopentene in diethyl ether is cooled to 0 °C.
-
The freshly prepared ethereal solution of diazomethane is added slowly to the cyclopentene solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The disappearance of the yellow color of diazomethane indicates the progress of the reaction.
-
-
Workup and Isomerization:
-
The reaction mixture is carefully concentrated under reduced pressure to remove the solvent.
-
The crude product, which may contain the Δ¹-pyrazoline, can be purified by distillation or chromatography. The isomerization to the more stable Δ²-pyrazoline (tetrahydrocyclopenta[c]pyrazole) may occur spontaneously upon standing or can be facilitated by mild acid or base treatment during workup.
-
Data Table 1: Key Parameters for Cycloaddition
| Parameter | Value/Condition | Rationale |
| Reactants | Cyclopentene, Diazomethane | Readily available starting materials for [3+2] cycloaddition. |
| Solvent | Diethyl ether | Aprotic, low-boiling solvent that is compatible with diazomethane. |
| Temperature | 0 °C to room temperature | Controlled addition at low temperature minimizes side reactions of diazomethane. |
| Catalyst | None (thermal reaction) | The cycloaddition is typically a concerted thermal process. |
II. Chemical Reactivity and Functionalization
The chemical behavior of the tetrahydrocyclopenta[c]pyrazole core is dictated by the interplay between the electron-rich pyrazole ring and the fused, saturated cyclopentane ring. Understanding the reactivity at each position is crucial for the strategic design of derivatives for various applications.
N-Functionalization: Alkylation and Acylation
The pyrazole moiety possesses two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In the unsubstituted core, these are tautomeric. Upon substitution, the regioselectivity of further reactions becomes a key consideration.
N-Alkylation: The alkylation of pyrazoles is a fundamental transformation and typically occurs at the more nucleophilic N2 position.[7] However, the regioselectivity can be influenced by the nature of the alkylating agent, the base used, and the steric environment around the nitrogen atoms.[8] For the tetrahydrocyclopenta[c]pyrazole core, the fused cyclopentane ring may exert some steric influence, but in the absence of other substituents, a mixture of N1 and N2 alkylated products is possible.
Diagram 2: N-Alkylation of Tetrahydrocyclopenta[c]pyrazole
Caption: Regioselectivity in N-alkylation.
N-Acylation: Acylation of pyrazoles generally proceeds readily at the N1 position. The resulting N-acylpyrazoles are useful intermediates, as the acyl group can act as a protecting group or be involved in further transformations.
C-Functionalization: Electrophilic and Nucleophilic Substitution
The electronic nature of the pyrazole ring dictates its susceptibility to substitution reactions. The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[2][9] The C3 and C5 positions are more electron-deficient and are susceptible to nucleophilic attack, although this is less common for the pyrazole ring itself and often requires activation.[10]
Electrophilic Substitution (Halogenation): Halogenation of pyrazoles, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), occurs selectively at the C4 position.[11] This provides a handle for further functionalization through cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen at the C4 position opens the door to a vast array of powerful C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[12][13] These reactions are instrumental in building molecular complexity and are widely used in drug discovery.[14]
Diagram 3: C-Functionalization and Cross-Coupling Workflow
Caption: Workflow for C4-functionalization via cross-coupling.
Data Table 2: Representative Functionalization Reactions
| Reaction | Position | Reagents | Product Type |
| N-Alkylation | N1/N2 | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl derivative |
| N-Acylation | N1 | Acyl chloride, Base (e.g., Pyridine) | N-Acyl derivative |
| Halogenation | C4 | NBS, NCS | 4-Halo derivative |
| Suzuki Coupling | C4 | Arylboronic acid, Pd catalyst, Base | 4-Aryl derivative |
| Heck Coupling | C4 | Alkene, Pd catalyst, Base | 4-Alkenyl derivative |
| Buchwald-Hartwig Amination | C4 | Amine, Pd catalyst, Base | 4-Amino derivative |
III. Applications in Drug Discovery and Medicinal Chemistry
The tetrahydrocyclopenta[c]pyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an attractive starting point for the development of new therapeutic agents.
A notable application of this core is in the development of N-type calcium channel (Caᵥ2.2) blockers for the treatment of chronic pain.[1][15] The rigid, three-dimensional structure of the tetrahydrocyclopenta[c]pyrazole scaffold allows for precise positioning of substituents to interact with the target protein.
Furthermore, the analogous tetrahydroindazole scaffold has been successfully utilized in the development of inhibitors for human dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[2][3][4][9][10] This suggests that the tetrahydrocyclopenta[c]pyrazole core could also be a valuable template for the design of inhibitors for this and other important biological targets. The pyrazole moiety, in general, is a key component in numerous kinase inhibitors, and the tetrahydrocyclopenta[c]pyrazole core could offer a unique conformational constraint for the design of novel kinase inhibitors.[15][16][17]
IV. Structural and Conformational Aspects
Conclusion and Future Outlook
The tetrahydrocyclopenta[c]pyrazole core represents a versatile and promising scaffold for the development of novel bioactive molecules. Its synthesis via [3+2] cycloaddition provides a convergent entry point, and the established reactivity of the pyrazole ring allows for a wide range of functionalization strategies. The demonstrated application of this core in the development of N-type calcium channel blockers highlights its potential in medicinal chemistry.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access this core and its derivatives. A deeper understanding of the specific reactivity of this fused system, supported by both experimental and computational studies, will be crucial for its rational application in drug design. The exploration of this scaffold against a broader range of biological targets is also a promising avenue for future investigations. This in-depth guide provides a solid foundation for researchers to embark on the exploration and exploitation of the rich chemical space offered by the tetrahydrocyclopenta[c]pyrazole core.
References
- 1. Molecular conformation and supramolecular aggregation in two fused pyrazoles: pi-stacked R(2)(2)(6) dimers in 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one, and sheets of alternating R(2(2)12) and R(6)(6)(48) rings in 3-tert-butyl-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. DSpace [tutvital.tut.ac.za]
- 9. diva-portal.org [diva-portal.org]
- 10. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted 2,4,5,6-Tetrahydrocyclopenta[c]pyrazoles
Introduction
N-substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles represent a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. Their rigid, bicyclic core structure provides a unique three-dimensional scaffold that is amenable to a wide range of chemical modifications, making them attractive candidates for the design of novel therapeutic agents. Notably, derivatives of this scaffold have been investigated as potent N-type calcium channel blockers, highlighting their potential in the management of chronic pain.[1] The pyrazole moiety itself is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[2][3]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of N-substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Strategic Overview of the Synthesis
The synthesis of N-substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles is most effectively achieved through a two-stage process:
-
Formation of the Bicyclic Core: This involves the construction of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole ring system via a cyclocondensation reaction.
-
N-Substitution: The introduction of a diverse range of substituents onto the pyrazole nitrogen atom.
This modular approach allows for the late-stage diversification of the core structure, enabling the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.
References
Application of Tetrahydrocyclopenta[c]pyrazoles as N-type Calcium Channel Inhibitors: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of tetrahydrocyclopenta[c]pyrazoles as potent and selective inhibitors of N-type (Cav2.2) voltage-gated calcium channels. This class of compounds has emerged as a promising therapeutic avenue for the management of chronic pain. This guide will cover the mechanism of action, protocols for synthesis and evaluation, and key structure-activity relationship (SAR) insights.
Introduction: The N-type Calcium Channel as a Therapeutic Target for Chronic Pain
Chronic pain is a debilitating condition affecting a significant portion of the global population, and current treatment options often have limited efficacy and undesirable side effects. The N-type voltage-gated calcium channel (Cav2.2) plays a pivotal role in the transmission of pain signals.[1] Located at presynaptic nerve terminals in the spinal dorsal horn, these channels regulate the influx of calcium ions, which in turn triggers the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP) that propagate pain signals to the brain.[2]
Inhibition of Cav2.2 channels can therefore effectively dampen this neurotransmitter release and alleviate pain. The clinical validation of this target is exemplified by ziconotide (Prialt®), a peptide blocker of N-type calcium channels, which is approved for the treatment of severe chronic pain.[1] However, its intrathecal route of administration and narrow therapeutic window limit its widespread use. This has spurred the search for small-molecule, orally bioavailable N-type calcium channel inhibitors with improved safety profiles. The tetrahydrocyclopenta[c]pyrazole scaffold has been identified as a promising chemical starting point for the development of such inhibitors.[3]
Mechanism of Action: How Tetrahydrocyclopenta[c]pyrazoles Inhibit Cav2.2
Tetrahydrocyclopenta[c]pyrazoles act as direct blockers of the N-type calcium channel pore, thereby preventing the influx of calcium ions upon membrane depolarization. While the precise binding site of this specific chemical class on the Cav2.2 channel has not been definitively elucidated in the public domain, computational modeling of other pyrazole-containing inhibitors suggests potential interactions within the channel's pore-forming region. These interactions are likely governed by a combination of hydrophobic and hydrogen-bonding interactions with key amino acid residues lining the pore.
The general mechanism of N-type calcium channel inhibition is depicted in the signaling pathway diagram below.
Caption: N-type calcium channel signaling cascade and point of inhibition.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of tetrahydrocyclopenta[c]pyrazole-based N-type calcium channel inhibitors.
Chemical Synthesis of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The synthesis of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core can be achieved through a multi-step sequence. A generalized synthetic scheme is presented below, based on common pyrazole synthesis strategies.
Caption: Generalized synthetic workflow for tetrahydrocyclopenta[c]pyrazoles.
Protocol: Synthesis of a Tetrahydrocyclopenta[c]pyrazole Analog
-
Step 1: Synthesis of Ethyl 2-cyclopentylidene-2-cyanoacetate. To a solution of cyclopentanone and ethyl cyanoacetate in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine. Reflux the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling, the product can be isolated by evaporation of the solvent and purified by column chromatography.
-
Step 2: Synthesis of the Hydrazinyl Intermediate. The resulting ethyl 2-cyclopentylidene-2-cyanoacetate is then reacted with hydrazine hydrate in a protic solvent like ethanol at room temperature. The reaction progress should be monitored by TLC.
-
Step 3: Intramolecular Cyclization. Upon completion of the Michael addition, the reaction mixture is heated to reflux to induce intramolecular cyclization. The resulting tetrahydrocyclopenta[c]pyrazol-3-amine can be isolated by precipitation or extraction and further purified by recrystallization or column chromatography.
-
Step 4: Functionalization. The core structure can be further functionalized at various positions to explore the structure-activity relationship. For example, the amine group can be acylated to form amides, or other positions on the pyrazole ring can be modified through reactions like Suzuki coupling if a suitable handle is present.
In Vitro Evaluation of N-type Calcium Channel Inhibition
The Fluorometric Imaging Plate Reader (FLIPR) assay is a robust method for high-throughput screening of Cav2.2 inhibitors.
Materials:
-
HEK293 cells stably expressing human Cav2.2 channels.
-
FLIPR Calcium Assay Kit (e.g., from Molecular Devices) or a calcium-sensitive dye like Fluo-4 AM.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Potassium chloride (KCl) solution for depolarization.
-
Test compounds (tetrahydrocyclopenta[c]pyrazoles) at various concentrations.
-
384-well black-walled, clear-bottom assay plates.
Protocol:
-
Cell Plating: Seed the HEK293-Cav2.2 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of the tetrahydrocyclopenta[c]pyrazole compounds in the assay buffer. Add the compound solutions to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Calcium Influx Measurement: Place the assay plate into the FLIPR instrument. Initiate the measurement by adding a high-concentration KCl solution to all wells to depolarize the cells and open the Cav2.2 channels. The instrument will record the fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is used to determine the extent of calcium influx. The inhibitory effect of the compounds is calculated as a percentage of the control (vehicle-treated) response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of ion channel modulators with high precision.
Materials:
-
HEK293 cells expressing Cav2.2 channels.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution containing (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.
-
Intracellular solution containing (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
-
Test compounds.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +10 mV) to elicit Cav2.2 currents.
-
Compound Application: Perfuse the test compound at a known concentration onto the cell and record the currents again. The inhibitory effect is determined by the reduction in the current amplitude.
-
Data Analysis: Analyze the current traces to determine the percentage of inhibition. Concentration-response curves can be generated to calculate the IC50 value.
In Vivo Evaluation of Analgesic Efficacy
The rat Complete Freund's Adjuvant (CFA) model of inflammatory pain is a widely used preclinical model to assess the efficacy of analgesic compounds.[4]
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
Apparatus for measuring thermal hyperalgesia (e.g., plantar test apparatus).
-
Apparatus for measuring mechanical allodynia (e.g., von Frey filaments).
-
Test compounds formulated for the desired route of administration (e.g., oral gavage).
Protocol:
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of the rat. This will induce a localized inflammation and pain hypersensitivity that develops over several hours to days.
-
Baseline Measurements: Before administering the test compound, measure the baseline thermal withdrawal latency and mechanical withdrawal threshold of both the ipsilateral (CFA-injected) and contralateral paws.
-
Compound Administration: Administer the tetrahydrocyclopenta[c]pyrazole compound or vehicle control to the rats.
-
Post-Dose Measurements: At various time points after compound administration, re-measure the thermal withdrawal latency and mechanical withdrawal threshold.
-
Data Analysis: The analgesic effect is determined by the reversal of thermal hyperalgesia (increase in withdrawal latency) and mechanical allodynia (increase in withdrawal threshold) in the ipsilateral paw compared to the vehicle-treated group. The data can be expressed as the percentage of maximum possible effect (% MPE).
Structure-Activity Relationship (SAR) and Data
The initial discovery and optimization of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series revealed key structural features that govern their potency as N-type calcium channel inhibitors.[3] While specific quantitative data from the primary publication is not publicly available, the study highlighted that substitutions on the pyrazole ring and the exocyclic amine were crucial for activity.
Table 1: Representative In Vitro Activity of Tetrahydrocyclopenta[c]pyrazoles
| Compound ID | R1 Substituent | R2 Substituent | Cav2.2 IC50 (nM) [FLIPR] |
| Lead Compound | Phenyl | Acetyl | (Data not publicly available) |
| Analog 1 | 4-Fluorophenyl | Propionyl | (Data not publicly available) |
| Analog 2 | 2-Thienyl | Benzoyl | (Data not publicly available) |
| Analog 3 | Pyridin-3-yl | Cyclopropanecarbonyl | (Data not publicly available) |
Note: The table structure is provided for illustrative purposes. Specific IC50 values are required from the primary literature for a complete dataset.
In Vivo Efficacy:
A lead compound from the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole series demonstrated significant activity in the rat CFA model of inflammatory pain, indicating good pharmacokinetic properties and target engagement in a preclinical setting.[3]
Table 2: Representative In Vivo Efficacy in the Rat CFA Model
| Compound ID | Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia (%) |
| Lead Compound | 30 | (Data not publicly available) |
| Vehicle | - | 0 |
Note: The table structure is provided for illustrative purposes. Specific efficacy data is required from the primary literature for a complete dataset.
Conclusion and Future Directions
The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold represents a valuable starting point for the development of novel, small-molecule N-type calcium channel inhibitors for the treatment of chronic pain. The protocols outlined in this guide provide a framework for the synthesis and comprehensive evaluation of such compounds. Future research should focus on further optimization of this series to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate with an improved therapeutic profile over existing treatments.
References
- 1. Evolving therapeutic indications for N-type calcium channel blockers: from chronic pain to alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes & Protocols: The 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Scaffold in Modern Medicinal Chemistry
Abstract
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core is a privileged bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for substituent placement, making it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth overview of the synthesis, functionalization, and application of this scaffold, complete with detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore its utility in developing novel therapeutics, particularly in oncology and neuroscience, by providing step-by-step methodologies for synthesis and key biological evaluation assays.
Introduction: The Strategic Value of the Tetrahydrocyclopenta[c]pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug discovery, present in numerous FDA-approved drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator).[1][2][3] Fusing this versatile ring with a cyclopentane moiety to form the this compound scaffold imparts conformational rigidity and novel structural vectors for chemical exploration. This rigidity is a key asset in medicinal chemistry; by locking rotatable bonds, it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[4]
The scaffold's structure allows for functionalization at several key positions, primarily on the pyrazole nitrogen and available carbons, enabling the systematic exploration of structure-activity relationships (SAR).[5] Derivatives have shown a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, modulation of ion channels, and disruption of microtubule dynamics, making the scaffold a valuable starting point for programs targeting cancer, chronic pain, and neurodegenerative diseases.[5][6][7]
Synthesis of the Core Scaffold and its Derivatives
The cornerstone of accessing this scaffold is the Knorr pyrazole synthesis, a robust and classic cyclocondensation reaction.[8] The general strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. For the this compound core, the logical starting material is 2-acetylcyclopentanone or a related β-keto ester.
Diagram: General Synthetic Workflow
The overall process, from scaffold synthesis to biological evaluation, follows a logical progression. This workflow ensures that newly synthesized compounds are efficiently characterized and screened for desired activity.
Caption: General workflow from synthesis to lead optimization.
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes the fundamental synthesis of the unsubstituted scaffold via the Knorr cyclocondensation. The choice of an acid catalyst is crucial for promoting the initial imine formation and subsequent cyclization.[8]
Materials:
-
2-formylcyclopentanone (or 2-acetylcyclopentanone)
-
Hydrazine hydrate
-
Ethanol (or glacial acetic acid)
-
Glacial acetic acid (catalyst, if using ethanol as solvent)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylcyclopentanone (1.0 eq) in ethanol (approx. 0.2 M).
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.[9]
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for N-Substitution:
Direct N-substitution of the synthesized scaffold is a common strategy to build a library of diverse compounds.[10]
-
Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the scaffold (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0°C. Allow the mixture to stir for 30 minutes.
-
Alkylation/Arylation: Add the desired electrophile (e.g., an alkyl halide or aryl halide, 1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 4-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by adding ice-cold water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Applications in Oncology
Derivatives of the pyrazole scaffold have demonstrated significant potential as anticancer agents by targeting key pathways involved in cell proliferation and survival.[5] Two prominent mechanisms are the inhibition of protein kinases and the disruption of microtubule polymerization.[11][12]
Targeting Protein Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The rigid tetrahydrocyclopenta[c]pyrazole scaffold is excellent for positioning functional groups to interact with the ATP-binding pocket of various kinases.[13]
The following table summarizes the inhibitory activity of representative pyrazole-based compounds against various cancer-relevant kinases. This data is essential for establishing SAR and guiding lead optimization.
| Compound ID | Scaffold/Class | Target Kinase(s) | IC₅₀ (µM) | Reference |
| Cmpd-A | Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.199 | [12] |
| Cmpd-B | Benzimidazole-pyrazolo[1,5-a]pyrimidine | EGFR | 0.29 | [12] |
| Cmpd-C | 1,3,4-Triarylpyrazole | AKT1, AKT2, EGFR | >10 (inhibition at 100 µM) | [13] |
| Cmpd-D | Pyrazolo[3,4-d]pyrimidine | ALK5 | 0.003 (12r) | [7] |
| Cmpd-E | Tetrahydro-pyrazolopyridine | ERK2 | 0.015 (ligand efficient) | [9] |
Protocol 2: Cell Viability and IC₅₀ Determination via MTT Assay
This colorimetric assay is a foundational step to assess the cytotoxic potential of newly synthesized compounds against cancer cell lines.[14][15] It measures the metabolic activity of cells, which correlates with cell viability.
Materials:
-
96-well flat-bottom sterile plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To confirm direct target engagement, an in vitro biochemical assay is essential. The ADP-Glo™ assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced.[11][13]
Materials:
-
Kinase of interest (e.g., EGFR, CDK2)
-
Kinase-specific substrate and ATP
-
Test compound (tetrahydrocyclopenta[c]pyrazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In each well, set up the kinase reaction by adding the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Targeting Microtubule Dynamics
Microtubules are crucial for forming the mitotic spindle during cell division, making them a validated target for anticancer drugs. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[17]
Protocol 4: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[17][18][19] A fluorescent reporter that binds preferentially to polymerized microtubules is used to monitor the process.[20]
Materials:
-
Tubulin (>99% pure, from porcine brain)
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Test compound and controls (Paclitaxel as enhancer, Nocodazole as inhibitor)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter.[17]
-
Compound Plating: Add serial dilutions of the test compound to the wells of the pre-chilled assay plate. Include wells for vehicle, positive (Nocodazole), and negative (Paclitaxel) controls.
-
Initiation: Add the tubulin reaction mix to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (e.g., Ex/Em ~360/450 nm for DAPI).
-
Analysis: Plot fluorescence intensity versus time. The rate and extent of polymerization are determined from the slope and plateau of the resulting sigmoidal curve. Inhibitors will decrease the slope and plateau height, while stabilizers will increase them.
Applications in Neuroscience
The unique structure of the tetrahydrocyclopenta[c]pyrazole scaffold has also been leveraged to develop modulators of neuronal targets, such as N-type calcium channels, which are implicated in chronic pain.[6]
Diagram: N-Type Calcium Channel Inhibition
This diagram illustrates the role of N-type calcium channels at the presynaptic terminal and how their blockade by an inhibitor can reduce neurotransmitter release, a key mechanism for analgesia.
Caption: Mechanism of analgesia via N-type channel blockade.
Protocol 5: N-Type Calcium Channel Blocker Assay (Radioligand Binding)
A high-throughput screening method to identify compounds that bind to N-type calcium channels is the scintillation proximity assay (SPA).[6] This assay measures the displacement of a radiolabeled ligand specific for the channel.
Materials:
-
Rat brain membrane preparation (source of N-type channels)
-
[¹²⁵I]-ω-conotoxin GVIA (radioligand)
-
Wheat germ agglutinin (WGA) SPA beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compounds
-
96-well microplates
-
Microplate scintillation counter (e.g., TopCount)
Procedure:
-
Reagent Preparation: Prepare a slurry of rat brain membranes, [¹²⁵I]-ω-conotoxin GVIA, and WGA SPA beads in assay buffer.
-
Compound Addition: To the wells of a 96-well plate, add serial dilutions of the test compounds. Include controls for total binding (no inhibitor) and non-specific binding (excess unlabeled ligand).
-
Reaction: Add the membrane/ligand/bead slurry to each well to start the binding reaction.
-
Incubation: Incubate the plate for 2-4 hours at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Detection: Centrifuge the plates briefly and measure the radioactivity in each well using a microplate scintillation counter. When the radioligand binds to the membrane captured by the SPA bead, the emitted beta particles stimulate the scintillant in the bead to emit light.
-
Analysis: Calculate the percent inhibition of specific binding for each compound concentration. Determine the IC₅₀ or Ki value from the resulting dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a proven and powerful platform in medicinal chemistry. Its synthetic accessibility and structurally rigid framework provide an exceptional foundation for the design of novel therapeutics. The protocols detailed in this guide offer a comprehensive toolkit for synthesizing, functionalizing, and evaluating compounds based on this core. Future efforts will likely focus on exploring new substitution patterns, developing more complex fused-ring systems, and applying this scaffold to an even broader range of biological targets, continuing its legacy as a privileged structure in the quest for new medicines.
References
- 1. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benthamopen.com [benthamopen.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives as Potential Anticancer Agents
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective therapeutic agents.[1] In the realm of oncology, pyrazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting a wide array of molecular pathways critical to cancer cell proliferation, survival, and metastasis.[2]
The synthetic accessibility and the ease with which the pyrazole core can be functionalized at various positions have enabled the creation of large libraries of analogues for structure-activity relationship (SAR) studies. This has led to the identification of numerous pyrazole-containing compounds with potent inhibitory activity against key cancer targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and tubulin.[2][3] Notably, several FDA-approved anticancer drugs, including Crizotinib and Ruxolitinib, feature a pyrazole moiety, underscoring the clinical significance of this heterocyclic system.[4][5]
This technical guide provides a comprehensive overview of the synthesis of pyrazole derivatives with potential anticancer activity. It is designed to be a practical resource for researchers in both academic and industrial settings, offering detailed, step-by-step protocols for the synthesis of these compounds, methods for their in vitro evaluation, and insights into their mechanisms of action.
Core Synthetic Strategies: From Classical Reactions to Modern Methodologies
The construction of the pyrazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Approach
The most classical and widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7] The versatility of this reaction lies in the wide variety of commercially available or readily accessible 1,3-dicarbonyls and hydrazines, allowing for the synthesis of a diverse range of substituted pyrazoles.
This protocol details the synthesis of a pyrazolone derivative from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Crushed ice
-
Water (deionized)
-
Ethanol (for recrystallization)
Equipment:
-
20-mL scintillation vial with a magnetic stir bar
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[3]
-
Solvent and Catalyst Addition: To the vial, add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[3]
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with continuous stirring.
-
Monitoring the Reaction: After 1 hour, monitor the progress of the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[3] The reaction is complete when the starting material (ethyl benzoylacetate) is no longer visible on the TLC plate.
-
Work-up and Precipitation: Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice.[3]
-
Isolation of the Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water and then recrystallize it from a suitable solvent, such as ethanol, to obtain the pure pyrazolone derivative.[3]
Characterization: The structure of the synthesized pyrazolone can be confirmed by various spectroscopic techniques:
-
¹H and ¹³C NMR: To determine the chemical structure and confirm the presence of the pyrazole ring and its substituents.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[8]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[8]
Microwave-Assisted Synthesis: An Efficient and Rapid Approach
Modern synthetic techniques, such as microwave-assisted organic synthesis (MAOS), offer significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles.[9]
This protocol describes the rapid synthesis of a pyrazole derivative using a microwave reactor.
Materials:
-
Quinolin-2(1H)-one-based α,β-unsaturated ketone
-
Arylhydrazine
-
Acetic acid
Equipment:
-
Microwave reaction vessel (10 mL)
-
Microwave reactor
-
Standard laboratory glassware for work-up
Procedure:
-
Reactant Mixture: In a microwave reaction vessel, combine the quinolin-2(1H)-one-based α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).[3]
-
Solvent Addition: Add acetic acid (5 mL) to the reaction vessel.[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.[3]
-
Cooling and Precipitation: After the irradiation is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
In Vitro Evaluation of Anticancer Activity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines. The assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[10][11]
Protocol 3: MTT Assay for Determining Cytotoxicity of Pyrazole Derivatives
This protocol provides a general procedure for evaluating the in vitro anticancer activity of the synthesized pyrazole compounds.
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Synthesized pyrazole derivatives (dissolved in DMSO to prepare stock solutions)
-
Doxorubicin or Cisplatin (as a positive control)
Equipment:
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and the positive control (e.g., doxorubicin) in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO or isopropanol to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Data Presentation: Summarizing Anticancer Activity
The cytotoxic activity of newly synthesized pyrazole derivatives is often summarized in a table for easy comparison.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Ref. Drug (µM) | Citation |
| CF-6 | A-549 (Lung) | 12.5 | Doxorubicin | 0.3 | [13] |
| b17 | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 | [14] |
| Compound 22 | MCF-7 (Breast) | 2.82 | Etoposide | N/A | [15] |
| Compound 23 | A549 (Lung) | 3.15 | Etoposide | N/A | [15] |
| Compound 7d | MCF-7 (Breast) | 42.6 | Doxorubicin | 48 | [16] |
| Compound 9e | PACA2 (Pancreatic) | 27.6 | Doxorubicin | 52.1 | [16] |
Visualization of Key Processes
Visual diagrams are essential for understanding complex synthetic pathways and biological mechanisms.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis and evaluation of pyrazole derivatives.
Signaling Pathway Diagram: Targeting the Wnt Pathway with Pyrazole Derivatives
Some pyrazole derivatives, such as Celecoxib, have been shown to exert their anticancer effects by inhibiting the Wnt signaling pathway.
Caption: Inhibition of the Wnt pathway by the pyrazole derivative Celecoxib.
Conclusion: A Promising Avenue for Anticancer Drug Development
The pyrazole scaffold continues to be a highly fruitful area of research in the quest for novel and more effective anticancer agents. The synthetic versatility of pyrazoles, coupled with their ability to interact with a multitude of biological targets, ensures their continued importance in drug discovery. The protocols and information provided in this guide are intended to empower researchers to explore the vast chemical space of pyrazole derivatives and contribute to the development of the next generation of cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Spectral Characterization, and Anti-Tumor Activity of Some Pyrazole Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 14. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Protocol for Molecular Docking of Tetrahydrocyclopenta[c]pyrazole Derivatives with Target Proteins
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting molecular docking studies of tetrahydrocyclopenta[c]pyrazole derivatives, a class of compounds with significant therapeutic potential, notably as N-type calcium channel inhibitors for chronic pain management.[1] As a senior application scientist, this guide moves beyond a simple checklist, delving into the rationale behind critical steps to ensure scientific rigor and reproducibility. We will cover the entire workflow: from the initial preparation of target proteins and ligands to the execution of the docking simulation using AutoDock Vina, and culminating in a thorough analysis and validation of the results. The protocol emphasizes self-validation techniques, such as redocking, to establish the trustworthiness of the computational model before screening novel compounds.
Introduction: The Rationale for Docking Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] Specifically, derivatives like tetrahydrocyclopenta[c]pyrazoles have been identified as potent inhibitors of various protein targets, including protein kinases and ion channels, which are implicated in cancer, inflammation, and neurological disorders.[1][3][4] Molecular docking is an indispensable computational technique in drug discovery that predicts the preferred orientation of a ligand when bound to a target protein.[5] By simulating the binding process, we can elucidate the structural basis of inhibition, understand structure-activity relationships (SAR), and screen virtual libraries of novel derivatives to prioritize candidates for synthesis and biological testing.[6][7]
This protocol will use the N-type calcium channel (CaV2.2) as an exemplary target, given the published activity of tetrahydrocyclopenta[c]pyrazole derivatives against this protein.[1]
Foundational Principles of Molecular Docking
Molecular docking aims to predict the three-dimensional structure of a protein-ligand complex. The process involves two main stages:
-
Sampling: The algorithm explores a vast conformational space of the ligand within the protein's binding site, generating numerous possible binding poses.
-
Scoring: A scoring function is used to estimate the binding affinity or free energy for each pose.[8] Poses with the lowest (most favorable) energy scores are considered the most likely binding modes.[9]
A successful docking protocol is one that can accurately reproduce the experimentally determined binding mode of a known inhibitor, providing confidence in its predictive power for new, untested molecules.
The Molecular Docking Workflow
A robust molecular docking study is a systematic process. The following diagram illustrates the key stages, each of which will be detailed in this guide.
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: The Tetrahydrocyclopenta[c]pyrazole Scaffold as a Novel Core for FAAH-Mediated Analgesics
Abstract
The relentless pursuit of novel, non-addictive analgesics has driven researchers beyond traditional opioid pathways. The endocannabinoid system, particularly the enzymatic degradation of anandamide by Fatty Acid Amide Hydrolase (FAAH), presents a compelling therapeutic target. This document provides a comprehensive guide for researchers on leveraging the tetrahydrocyclopenta[c]pyrazole scaffold as a promising core structure for the development of potent and selective FAAH inhibitors. We present a hypothetical lead compound, THCP-Analgesic-7b (THCP-A7b) , to illustrate a complete discovery and preclinical evaluation workflow. This guide details the rationale for synthetic strategies, provides step-by-step protocols for in vitro enzymatic assays and in vivo pain models, and outlines a framework for lead optimization.
Introduction: Rationale for the Tetrahydrocyclopenta[c]pyrazole Scaffold for FAAH Inhibition
The tetrahydrocyclopenta[c]pyrazole core offers a unique combination of structural rigidity and synthetic tractability. Its fused bicyclic system provides a three-dimensional architecture that can be exploited to achieve high-affinity interactions within the FAAH active site. Unlike more flexible scaffolds, the constrained conformation of the cyclopentane ring fused to the pyrazole can reduce the entropic penalty upon binding, potentially leading to enhanced potency.
Our strategic focus is on FAAH, a serine hydrolase responsible for the breakdown of the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of AEA are elevated, leading to sustained activation of cannabinoid receptors (CB1 and CB2) and other targets, producing analgesic and anti-inflammatory effects without the psychotropic side effects and abuse potential associated with direct CB1 agonists. The pyrazole ring within our scaffold is a known bioisostere for amide groups and can act as a key hydrogen bond acceptor, interacting with critical residues in the FAAH catalytic domain.
Signaling Pathway: FAAH Inhibition
Figure 1: Mechanism of action for THCP-A7b. The inhibitor blocks FAAH, preventing the breakdown of anandamide (AEA), which then accumulates and activates cannabinoid receptors to produce therapeutic effects.
Synthesis Protocol: THCP-Analgesic-7b
The synthesis of the target compound THCP-A7b is achieved through a multi-step sequence starting from commercially available cyclopentanone. The key step involves a condensation reaction to form the pyrazole ring.
Rationale: This synthetic route is chosen for its robustness and the ability to generate diverse analogs for structure-activity relationship (SAR) studies by simply modifying the starting materials (e.g., substituted hydrazines or different diketones).
Step-by-Step Synthesis Protocol
-
Step 1: Formylation of Cyclopentanone.
-
To a stirred solution of sodium methoxide (1.2 eq) in toluene at 0°C, add a mixture of cyclopentanone (1.0 eq) and ethyl formate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1M HCl and extract the product with ethyl acetate. The resulting 2-(hydroxymethylene)cyclopentan-1-one is used directly in the next step after solvent evaporation.
-
-
Step 2: Pyrazole Ring Formation.
-
Dissolve the crude product from Step 1 in ethanol.
-
Add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield 2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.
-
-
Step 3: Functionalization (Hypothetical final step for THCP-A7b).
-
This step would involve further chemical modification, such as bromination followed by a Suzuki coupling, to add a specific functional group crucial for FAAH binding, based on SAR data. For the purpose of this guide, we will consider the product from Step 2 as our core for initial screening.
-
In Vitro Evaluation: FAAH Inhibition Assay
Objective: To determine the potency of THCP-A7b in inhibiting human FAAH enzyme activity.
Principle: This is a fluorometric assay that measures the hydrolysis of a specific substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. When AAMCA is cleaved by FAAH, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified. An inhibitor will reduce the rate of AMC formation.
Protocol: FAAH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (50 mM, pH 9.0).
-
hFAAH Enzyme: Recombinant human FAAH, diluted in assay buffer to the desired concentration (e.g., 10 nM).
-
Substrate: AAMCA, prepared as a 10 mM stock in DMSO and diluted to 20 µM in assay buffer.
-
Test Compound (THCP-A7b): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions (or DMSO for control) to the wells.
-
Add 98 µL of the hFAAH enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the AAMCA substrate solution to all wells.
-
Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data Presentation
| Compound | IC₅₀ (nM) vs. hFAAH |
| THCP-A7b | 4.5 |
| URB597 (Control) | 5.2 |
Table 1: Hypothetical IC₅₀ values for the test compound THCP-A7b and a known FAAH inhibitor, URB597.
In Vivo Analgesic Efficacy: Formalin Test
Objective: To assess the analgesic potential of THCP-A7b in a model of persistent inflammatory pain.
Rationale: The formalin test induces a biphasic pain response. The first phase (0-5 min) is due to direct activation of nociceptors, while the second, inflammatory phase (15-60 min) involves central sensitization and inflammation, which is sensitive to FAAH inhibitors.
Protocol: Formalin-Induced Pain Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g). Acclimatize for at least 3 days before the experiment.
-
Compound Administration:
-
Administer THCP-A7b (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., 10% Tween 80 in saline) via intraperitoneal (i.p.) injection 60 minutes before the formalin injection.
-
-
Induction of Pain:
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in a clear observation chamber.
-
Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Recordings are made in 5-minute blocks for 60 minutes.
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-60 minutes post-injection.
-
-
Data Analysis:
-
Calculate the mean licking/biting time for each group in both phases.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the compound-treated groups to the vehicle group. A significant reduction in time spent on nociceptive behaviors in Phase 2 indicates an anti-inflammatory analgesic effect.
-
Discovery Workflow Visualization
Figure 2: A typical workflow for the discovery and preclinical evaluation of a novel analgesic candidate like THCP-A7b.
Lead Optimization: Early ADMET Assessment
Objective: To evaluate the metabolic stability of THCP-A7b, a critical parameter for predicting in vivo half-life and oral bioavailability.
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation:
-
HLM: Human liver microsomes, thawed on ice.
-
NADPH Regeneration System: A solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺ in phosphate buffer (pH 7.4).
-
Test Compound (THCP-A7b): 1 µM final concentration.
-
-
Incubation Procedure:
-
Pre-warm HLM and NADPH regeneration system to 37°C.
-
In a microcentrifuge tube, add HLM to the buffer.
-
Add THCP-A7b and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of THCP-A7b at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of THCP-A7b remaining versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k .
-
Conclusion
The tetrahydrocyclopenta[c]pyrazole scaffold represents a viable and promising starting point for the design of novel FAAH inhibitors for the treatment of pain. The protocols outlined in this document provide a clear, step-by-step framework for the synthesis, in vitro characterization, and in vivo evaluation of lead candidates like the hypothetical THCP-A7b. By integrating medicinal chemistry with robust pharmacological assays, researchers can efficiently advance compounds from this class toward clinical development, addressing the urgent need for safer and more effective analgesics.
Application Notes & Protocols for Agrochemical Research: A Guide to Fungicide & Insecticide Discovery and Development
Introduction
The relentless pressure of a growing global population on food security necessitates continuous innovation in crop protection. Fungicides and insecticides are indispensable tools in modern agriculture, safeguarding yields from devastating pathogens and pests. However, the development of new active ingredients is a complex, multi-stage process fraught with challenges, including the rise of resistance, stringent regulatory hurdles, and the demand for more sustainable and targeted solutions. This guide provides an in-depth overview of the modern agrochemical discovery and development pipeline, offering both the theoretical underpinnings and detailed, field-proven protocols for key stages. It is designed for researchers, scientists, and drug development professionals dedicated to creating the next generation of effective and environmentally conscious crop protection agents. We will journey from the initial mass screening of chemical libraries to the intricate processes of lead optimization, target validation, formulation, and resistance management, providing a comprehensive framework for navigating this critical research landscape.
Chapter 1: High-Throughput Screening (HTS) for Novel Active Ingredient Discovery
The discovery of a new agrochemical often begins with the screening of vast libraries of chemical compounds to identify "hits"—molecules that exhibit desired biological activity against a target pest or pathogen. High-Throughput Screening (HTS) is the cornerstone of this initial phase, employing automation, miniaturization, and sensitive detection methods to rapidly assess tens of thousands to millions of compounds.[1] The primary goal of HTS is not to find a perfect final product, but to identify promising starting points for further optimization.
The quality of an HTS assay is paramount and is often assessed using statistical parameters like the Z'-factor, which measures the statistical effect size and the separation between positive and negative controls. A Z'-factor above 0.5 is generally considered indicative of a robust and reliable assay.[1]
Causality in HTS Assay Design
The choice of assay format is dictated by the target organism and the desired mode of action. For fungicides, assays often measure the inhibition of spore germination or mycelial growth.[2] For insecticides, common assays target larval mortality or the disruption of key physiological processes, such as the nervous system.[3] The key is to create an assay that is not only rapid and reproducible but also biologically relevant to the intended application.
Below are detailed protocols for robust HTS assays for both fungicides and insecticides, designed for a 96- or 384-well plate format.
Application Protocol 1.1: HTS for Fungicide Discovery - Spore Germination Inhibition Assay
This protocol describes a method to screen for compounds that inhibit the germination of fungal spores, a critical early stage of plant infection.
I. Materials and Reagents
-
Fungal Pathogen: e.g., Botrytis cinerea or Fusarium graminearum
-
Culture Medium: Potato Dextrose Agar (PDA) for spore production.
-
Germination Medium: A nutrient-poor medium like 2% water agar or a defined minimal medium.
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM.
-
Positive Control: A known fungicide with a relevant mode of action (e.g., Carbendazim).
-
Negative Control: DMSO.
-
Microplates: Sterile 96-well flat-bottom microplates.
-
Spore Suspension: Adjusted to a concentration of 1 x 10^5 spores/mL in sterile water.
-
Plate Reader: Capable of measuring absorbance at 600 nm.
II. Step-by-Step Methodology
-
Spore Production: Culture the fungal pathogen on PDA plates for 7-14 days at 25°C until sporulation is abundant.
-
Spore Harvesting: Flood the plate with sterile water and gently scrape the surface with a sterile loop to release the spores.
-
Spore Suspension Preparation: Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Centrifuge the suspension, discard the supernatant, and resuspend the spores in sterile water.
-
Spore Counting and Adjustment: Use a hemocytometer to count the spores and adjust the concentration to 1 x 10^5 spores/mL.
-
Assay Plate Preparation:
-
Add 1 µL of test compound, positive control, or negative control (DMSO) to the appropriate wells of a 96-well plate.
-
Add 99 µL of the prepared spore suspension to each well.
-
The final concentration of the test compounds will be 100 µM, and the final DMSO concentration will be 1%.
-
-
Incubation: Incubate the plates at 25°C in a humidified chamber for 18-24 hours, or until spores in the negative control wells have germinated.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader. Increased turbidity indicates spore germination and mycelial growth.
-
Data Analysis: Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_blank) / (OD_DMSO - OD_blank))
-
OD_compound is the absorbance of the well with the test compound.
-
OD_DMSO is the average absorbance of the negative control wells.
-
OD_blank is the absorbance of wells containing only medium.
-
Application Protocol 1.2: HTS for Insecticide Discovery - Larval Mortality Assay
This protocol is designed for screening compounds against the larval stages of insects, such as the mosquito Aedes aegypti or the agricultural pest Spodoptera frugiperda.[3]
I. Materials and Reagents
-
Target Insect: First-instar larvae of Aedes aegypti.
-
Rearing Medium: Deionized water with a standard larval diet.
-
Test Compounds: Dissolved in DMSO at a stock concentration of 10 mM.
-
Positive Control: A known insecticide (e.g., Permethrin).
-
Negative Control: DMSO.
-
Microplates: 24- or 96-well plates.
II. Step-by-Step Methodology
-
Larvae Preparation: Hatch insect eggs according to standard laboratory procedures to obtain a synchronized population of first-instar larvae.
-
Assay Plate Preparation:
-
Add 1 µL of the test compound, positive control, or negative control (DMSO) to each well.
-
Add 99 µL of deionized water containing the larval diet to each well.
-
Using a multichannel pipette, add 5-10 first-instar larvae to each well.
-
-
Incubation: Incubate the plates at the optimal rearing temperature and humidity for the target insect species (e.g., 28°C for Aedes aegypti) for 24-48 hours.
-
Data Acquisition: Manually or with an automated imaging system, count the number of dead larvae in each well. Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Calculate the percentage of mortality for each compound, correcting for any mortality in the negative control wells using Abbott's formula: Corrected % Mortality = 100 * (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)
Caption: High-Throughput Screening (HTS) Workflow for Agrochemicals.
Chapter 2: Lead Optimization with Quantitative Structure-Activity Relationship (QSAR)
Once initial "hits" are identified through HTS, the next critical phase is lead optimization. This process involves synthesizing and testing analogues of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that accelerates this process by establishing a mathematical correlation between the chemical structure of a molecule and its biological activity.[4][5]
The Rationale of QSAR in Agrochemical Design
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties (as "descriptors") and correlating them with activity, QSAR models can predict the potency of novel, unsynthesized compounds.[6] This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Key QSAR Descriptors:
| Descriptor Type | Examples | Relevance in Agrochemicals |
| Electronic | Partial charges, Dipole moment | Governs interactions with target site residues. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule in the target's binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and transport to the target site. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Application Protocol 2.1: Building a Predictive QSAR Model
This protocol outlines the key steps for developing and validating a QSAR model for a series of insecticidal or fungicidal compounds.
I. Software and Tools
-
Chemical Drawing Software: e.g., ChemDraw, MarvinSketch.
-
Descriptor Calculation Software: e.g., PaDEL-Descriptor, RDKit.
-
Statistical Software: e.g., R, Python (with scikit-learn), or specialized QSAR software.
II. Step-by-Step Methodology
-
Data Set Curation:
-
Compile a dataset of at least 20-30 compounds with a range of biological activities (e.g., IC50 or LD50 values) against the target organism.
-
Ensure the data is from a consistent biological assay.
-
Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the data.
-
-
Molecular Structure Preparation:
-
Draw the 2D structures of all compounds and save them in a common format (e.g., SDF or SMILES).
-
Perform 3D energy minimization for each structure using a molecular mechanics force field (e.g., MMFF94).
-
-
Descriptor Calculation:
-
Use software to calculate a wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) for each compound.
-
-
Data Splitting:
-
Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[4]
-
-
Model Building (using the training set):
-
Use a statistical method, such as Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).
-
Employ feature selection techniques (e.g., stepwise regression) to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation (on the training set):
-
Coefficient of Determination (R²): Should be > 0.6. This indicates how much of the variance in the biological activity is explained by the model.
-
Leave-One-Out Cross-Validation (Q²): Should be > 0.5. This assesses the model's predictive ability.
-
-
External Validation (on the test set):
-
Predict the activity of the test set compounds using the developed model.
-
Calculate the predictive R² (R²_pred) between the predicted and observed activities. A value > 0.5 is generally considered acceptable.
-
-
-
Model Interpretation and Application:
-
Analyze the final QSAR equation to understand which physicochemical properties are most important for activity.
-
Use the validated model to predict the activity of new, virtual compounds to guide further synthesis efforts.
-
Caption: Workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Chapter 3: Target Identification and Validation with CRISPR-Cas9
Understanding a pesticide's Mode of Action (MoA)—the specific biochemical process it disrupts—is critical for effective and sustainable use.[7] For novel compounds discovered through HTS, the molecular target is often unknown. The CRISPR-Cas9 genome editing system has emerged as a revolutionary tool for rapidly identifying and validating the targets of new agrochemicals.[8]
The Power of Precision: CRISPR in Target Discovery
The CRISPR-Cas9 system allows for precise, targeted gene knockouts in a wide range of organisms, including fungal pathogens and insect pests.[9][10] The logic for target validation is straightforward: if a compound's efficacy is significantly reduced or eliminated in a mutant where a specific gene is knocked out, that gene (or its protein product) is likely the compound's target.
This approach offers several advantages over traditional methods:
-
Speed: Generating knockout mutants is significantly faster than methods like RNAi.
-
Precision: Off-target effects are generally low.
-
Versatility: Applicable to a broad range of organisms.
Application Protocol 3.1: CRISPR-Cas9 Mediated Gene Knockout for Fungicide Target Validation
This protocol provides a generalized workflow for creating a gene knockout in a filamentous fungal pathogen to validate a putative fungicide target.
I. Materials and Reagents
-
Fungal Strain: A wild-type strain of the target pathogen (e.g., Fusarium graminearum).
-
CRISPR-Cas9 Plasmid: A vector containing the Cas9 nuclease and a guide RNA (gRNA) expression cassette.
-
gRNA Design Tool: An online tool (e.g., CHOPCHOP) to design specific gRNAs for the target gene.
-
Protoplast Transformation Reagents: Enzymes for cell wall digestion (e.g., Lysing Enzymes from Trichoderma harzianum), osmotic stabilizers (e.g., sorbitol), and PEG for transformation.
-
Selection Marker: An antibiotic resistance gene (e.g., hygromycin B phosphotransferase) present on the plasmid.
-
PCR Reagents: For screening and confirming transformants.
II. Step-by-Step Methodology
-
gRNA Design and Plasmid Construction:
-
Identify the target gene sequence in the fungal genome.
-
Use an online tool to design two or more gRNAs targeting the 5' end of the gene's coding sequence.
-
Synthesize the gRNA sequences and clone them into the CRISPR-Cas9 expression vector according to the manufacturer's protocol.
-
-
Fungal Protoplast Preparation:
-
Grow the fungus in liquid medium for 2-3 days.
-
Harvest the mycelia and treat with cell wall-degrading enzymes in an osmotic stabilizer to generate protoplasts.
-
-
Protoplast Transformation:
-
Mix the prepared protoplasts with the constructed CRISPR-Cas9 plasmid.
-
Perform a PEG-mediated transformation to introduce the plasmid into the protoplasts.
-
-
Selection of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection antibiotic (e.g., hygromycin B).
-
Incubate until putative transformant colonies appear.
-
-
Screening for Mutants:
-
Isolate genomic DNA from the putative transformants.
-
Use PCR with primers flanking the gRNA target site to screen for insertions or deletions (indels) caused by the CRISPR-Cas9 system. Mutants will show a different band size compared to the wild type.
-
Confirm the mutation by Sanger sequencing the PCR product.
-
-
Phenotypic Validation:
-
Grow the confirmed knockout mutant and the wild-type strain on a medium amended with varying concentrations of the test fungicide.
-
If the knockout mutant shows significantly higher resistance to the fungicide compared to the wild type, this provides strong evidence that the knocked-out gene is the target of the compound.
-
Caption: CRISPR-Cas9 workflow for fungicide target validation.
Chapter 4: In Vivo Efficacy and Formulation Development
While in vitro assays are essential for initial discovery, the ultimate success of an agrochemical depends on its performance under real-world conditions. This requires transitioning to in vivo testing on whole organisms (plants and insects) and developing a stable, effective formulation for delivery.[11][12]
Bridging the Gap: From Lab to Field
In vivo efficacy trials are designed to answer critical questions:
-
Does the compound control the target pest or disease on the host plant?
-
What is the optimal application rate and timing?
-
Is the compound phytotoxic to the crop?
Formulation development runs in parallel to in vivo testing. An active ingredient (AI) is rarely applied in its pure form.[13] It must be combined with inert ingredients (co-formulants) to create a product that is safe, stable, and easy for the end-user to handle and apply.[14][15] Common formulation types include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG).[13][16]
Application Protocol 4.1: In Vivo Fungicide Efficacy Trial on a Model System
This protocol describes a greenhouse-based trial to evaluate the efficacy of a fungicide against a foliar pathogen on a model plant.
I. Materials and Reagents
-
Plant-Pathogen System: e.g., Wheat (Triticum aestivum) and powdery mildew (Blumeria graminis).
-
Test Fungicide: Formulated as an EC or SC.
-
Pathogen Inoculum: Freshly collected spores of the pathogen.
-
Greenhouse Facilities: With controlled temperature, light, and humidity.
-
Spray Equipment: A laboratory track sprayer for uniform application.
-
Disease Assessment Scale: A standardized scale (e.g., 0-9) to rate disease severity.
II. Step-by-Step Methodology
-
Plant Propagation: Grow wheat seedlings in pots to the 2-3 leaf stage.
-
Experimental Design: Arrange the pots in a randomized complete block design with at least four replicates per treatment. Treatments should include an untreated control, the test fungicide at several application rates, and a commercial standard.[11]
-
Fungicide Application:
-
Prepare spray solutions of the test fungicide and the commercial standard at the desired concentrations.
-
Apply the treatments to the plants using a track sprayer to ensure uniform coverage.
-
Allow the foliage to dry completely.
-
-
Pathogen Inoculation: 24 hours after fungicide application, inoculate the plants by gently shaking infected plants over the test plants to release spores.
-
Incubation: Place the inoculated plants in a growth chamber with conditions conducive to disease development (e.g., high humidity, moderate temperature).
-
Disease Assessment: 7-10 days after inoculation, assess the disease severity on the leaves using a standardized rating scale. This is typically done by estimating the percentage of leaf area covered by the pathogen.
-
Data Analysis:
-
Calculate the mean disease severity for each treatment.
-
Use Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.
-
Calculate the percent disease control for each fungicide treatment relative to the untreated control.
-
Application Protocol 4.2: Laboratory-Scale Suspension Concentrate (SC) Formulation
This protocol outlines the basic steps for creating a simple SC formulation.
I. Materials and Reagents
-
Active Ingredient (AI): A solid, water-insoluble technical grade fungicide or insecticide.
-
Wetting Agent: e.g., a sodium lignosulfonate.
-
Dispersing Agent: e.g., a naphthalene sulfonate condensate.
-
Antifreeze Agent: Propylene glycol.
-
Thickening Agent: Xanthan gum.
-
Antifoaming Agent: A silicone-based emulsion.
-
Biocide: To prevent microbial growth.
-
Deionized Water.
-
Bead Mill: For wet milling.
II. Step-by-Step Methodology
-
Preparation of the Aqueous Phase: In a beaker, combine the deionized water, propylene glycol, and biocide. Mix until homogeneous.
-
Addition of Surfactants: While stirring, slowly add the wetting and dispersing agents to the aqueous phase. Mix until fully dissolved.
-
Dispersion of the AI: Slowly add the powdered AI to the vortex of the stirring solution. Continue mixing until a uniform slurry is formed.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically a median particle size of 2-5 µm). Particle size is critical for the stability and biological efficacy of the formulation.[13]
-
Viscosity Modification: Prepare a 2% stock solution of xanthan gum. Slowly add the xanthan gum solution to the milled suspension while stirring to achieve the desired viscosity.
-
Final Additions: Add the antifoaming agent and mix gently.
-
Quality Control: Store the final formulation and perform stability tests, including particle size analysis and viscosity measurements, over time at different temperatures.
Chapter 5: Monitoring and Managing Agrochemical Resistance
Pesticide resistance is the evolved ability of a pest or pathogen population to withstand doses of a pesticide that were previously lethal.[6] It is a major threat to the sustainability of chemical crop protection. Resistance monitoring is the systematic tracking of the susceptibility of pest and pathogen populations to specific active ingredients.[17]
The Imperative of Proactive Monitoring
Effective resistance management relies on early detection.[17] By identifying shifts in susceptibility before widespread control failures occur, strategies can be implemented to prolong the effective lifespan of a pesticide. These strategies often involve rotating or tank-mixing products with different modes of action.[6]
Application Protocol 5.1: Field Monitoring of Insecticide Resistance - The CDC Bottle Bioassay
This protocol, adapted from the U.S. Centers for Disease Control and Prevention (CDC), is a simple and effective method for detecting resistance in insect populations like mosquitoes.[7]
I. Materials and Reagents
-
Glass Bottles: 250 mL Wheaton bottles.
-
Insecticide: Technical grade insecticide.
-
Acetone: High-purity.
-
Insects: Adult insects collected from the field location of interest.
-
Aspirator: For handling insects.
-
Timer.
II. Step-by-Step Methodology
-
Bottle Preparation:
-
Prepare a stock solution of the insecticide in acetone. The concentration should be a pre-determined "diagnostic dose" that kills 100% of susceptible insects within a specific time.
-
Add 1 mL of the insecticide solution (or pure acetone for control bottles) to a 250 mL bottle.
-
Cap the bottle and coat the entire inner surface by rolling and swirling.
-
Uncap the bottle and let it dry in a fume hood until all the acetone has evaporated.
-
-
Insect Collection: Collect adult insects from the field using appropriate methods (e.g., traps, aspirators).
-
Bioassay Procedure:
-
Using an aspirator, introduce 20-25 adult insects into each treated and control bottle.
-
Start a timer immediately.
-
Observe the insects continuously. The endpoint is typically mortality.
-
-
Data Recording and Interpretation:
-
Record the mortality at regular intervals until the diagnostic time is reached (e.g., 30 minutes).
-
If mortality in the insecticide-treated bottles at the diagnostic time is less than 98%, resistance is suspected.
-
Mortality between 90-97% suggests potential resistance that requires further investigation.
-
Mortality below 90% confirms resistance in the population.
-
Caption: The continuous cycle of resistance management.
Chapter 6: Environmental Fate and Toxicology
A critical component of modern agrochemical development is a thorough assessment of a compound's potential impact on the environment and non-target organisms. This involves studying its environmental fate—what happens to it after application—and its toxicology.
Key Aspects of Environmental Fate:
-
Persistence (Half-life): How long the compound remains in soil and water. This is influenced by processes like microbial degradation, hydrolysis, and photolysis.
-
Mobility: The tendency of the compound to move through soil and potentially reach groundwater. This is related to its water solubility and soil adsorption characteristics.
-
Bioaccumulation: The potential for the compound to accumulate in the tissues of living organisms.
Toxicological Assessment:
A battery of tests is required by regulatory agencies to assess the potential risks to non-target organisms, including:
-
Mammalian Toxicology: Acute and chronic toxicity studies.
-
Ecotoxicology: Effects on birds, fish, aquatic invertebrates (like Daphnia), and beneficial insects (like bees and other pollinators).
These studies are highly specialized and are typically conducted under strict Good Laboratory Practice (GLP) guidelines. The data generated are essential for conducting a comprehensive risk assessment, which weighs the potential hazards of a pesticide against the exposure levels expected under normal use conditions. The goal is to ensure that when used according to the label, the product does not pose an unacceptable risk to human health or the environment.
Conclusion
The journey from a chemical library to a successful agrochemical product is an arduous but essential one. It requires a multidisciplinary approach that integrates chemistry, biology, genomics, computational science, and environmental science. The protocols and methodologies outlined in this guide represent the current state-of-the-art in the discovery and development of novel fungicides and insecticides. By embracing high-throughput technologies, predictive modeling, precision genome editing, and proactive resistance management, the agrochemical research community can continue to deliver innovative solutions that support a productive and sustainable agricultural future.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. neovarsity.org [neovarsity.org]
- 5. optibrium.com [optibrium.com]
- 6. epa.gov [epa.gov]
- 7. cdc.gov [cdc.gov]
- 8. Frontiers | CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases [frontiersin.org]
- 9. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas Genome Editing in Plant Fungi - Lifeasible [lifeasible.com]
- 11. ppqs.gov.in [ppqs.gov.in]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scribd.com [scribd.com]
- 15. annualreviews.org [annualreviews.org]
- 16. irac-online.org [irac-online.org]
- 17. pacmossi.org [pacmossi.org]
Application Notes and Protocols for Multi-Component Reaction Strategies in Complex Pyrazole Synthesis
Introduction: The Power of Pyrazoles and the Efficiency of Multi-Component Reactions
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] The versatile biological activities of pyrazole derivatives have fueled a continuous demand for efficient, robust, and diverse synthetic methodologies.[3][4] Traditionally, the synthesis of complex pyrazoles has relied on multi-step sequences, often burdened by time-consuming workups, intermediate purifications, and significant waste generation.
Multi-component reactions (MCRs) have emerged as a powerful and sustainable alternative, aligning with the principles of green chemistry.[5] By combining three or more starting materials in a single pot, MCRs construct complex molecules with high atom economy, operational simplicity, and reduced reaction times.[6][7] This guide provides detailed application notes and protocols for the synthesis of complex pyrazole derivatives using MCR strategies, tailored for researchers and scientists in drug discovery and development.
I. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles: A Versatile Scaffold
Pyrano[2,3-c]pyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate is a highly efficient method for accessing this privileged scaffold.
Mechanistic Rationale
The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. The choice of catalyst and reaction medium can significantly influence the reaction rate and yield. While various catalysts can be employed, this protocol utilizes piperidine in an aqueous medium, highlighting a green chemistry approach.
Figure 1: General workflow for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Detailed Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Hydrazine hydrate (1 mmol, 50.1 mg, ~1.0 M solution)
-
Piperidine (5 mol%, ~4.3 mg)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Add a catalytic amount of piperidine (5 mol%) to the reaction mixture.
-
Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 20-30 minutes, as indicated by TLC), the solid product will precipitate out of the solution.[6]
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 2 hours.
Causality and Insights:
-
Solvent Choice: The use of an ethanol/water mixture provides a "green" and effective medium for this reaction, allowing for easy precipitation of the product.[8]
-
Catalyst: Piperidine acts as a base catalyst, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition.[6]
-
Reaction Time: This MCR is often rapid at room temperature, showcasing the efficiency of the one-pot approach.[6]
Data Presentation:
| Aldehyde (Ar-CHO) | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Water | 20 | 93 | [6] |
| 4-Chlorobenzaldehyde | Piperidine | Water | 20 | 91 | [6] |
| 4-Methoxybenzaldehyde | Piperidine | Water | 20 | 92 | [6] |
| 2-Nitrobenzaldehyde | Piperidine | Water | 20 | 85 | [6] |
II. Three-Component Synthesis of Highly Substituted Pyrazoles
This approach offers a straightforward route to synthesize 1,3,5-trisubstituted and fully substituted pyrazoles, which are valuable scaffolds in drug discovery.[7] A common strategy involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde.
Mechanistic Pathway
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization with dehydration to form the aromatic pyrazole ring. The use of a catalyst like tetrabutylammonium peroxydisulfate (TBAPS) can facilitate the reaction under solvent-free conditions.[7]
Figure 2: Experimental workflow for the three-component synthesis of fully substituted pyrazoles.
Detailed Protocol: Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Materials:
-
Naphthaldehyde (1 mmol)
-
4'-Fluoroacetophenone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Microwave reactor
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine naphthaldehyde (1 mmol), 4'-fluoroacetophenone (1 mmol), and phenylhydrazine (1 mmol).
-
If conducting the reaction in a solvent, add a minimal amount of ethanol. For a solvent-free reaction, proceed without a solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 115-140 °C) for a short duration (e.g., 9-10 minutes).[9] The initial reaction forms a pyrazoline intermediate.
-
After the initial reaction, continue heating to facilitate oxidative aromatization to the pyrazole.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality and Insights:
-
Microwave Irradiation: This energy-efficient technique can significantly reduce reaction times compared to conventional heating.[5]
-
Two-Step, One-Pot: This protocol highlights a one-pot synthesis where the intermediate pyrazoline is not isolated but is converted in situ to the final pyrazole product.[7]
-
Substrate Scope: This method is versatile and can accommodate a wide range of aldehydes, ketones, and hydrazines, allowing for the creation of diverse pyrazole libraries.[7]
Data Presentation:
| Aldehyde | Ketone | Hydrazine | Conditions | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Phenylhydrazine | MW, 120°C, 10 min | 85 | [7] |
| 4-Chlorobenzaldehyde | Acetophenone | Phenylhydrazine | MW, 120°C, 10 min | 82 | [7] |
| Naphthaldehyde | 4'-Fluoroacetophenone | Phenylhydrazine | MW, 120°C, 10 min | 90 | [7] |
III. Three-Component Synthesis of Sulfonylated Pyrazoles
Sulfonylated pyrazoles are an important class of compounds in medicinal chemistry. A three-component reaction of sulfonyl hydrazides, 1,3-dicarbonyl compounds, and sodium sulfite provides a direct and efficient route to these molecules.[7]
Mechanistic Considerations
This reaction is proposed to involve the in situ generation of a sulfonyl iodide, an imine, and an enolate. A subsequent nucleophilic attack and intramolecular condensation lead to the formation of the sulfonated pyrazole ring.[7]
Detailed Protocol: Synthesis of 1-(4-methylphenylsulfonyl)-3,5-dimethyl-4-(phenylsulfonyl)-1H-pyrazole
Materials:
-
p-Toluenesulfonyl hydrazide (1 mmol)
-
Acetylacetone (1,3-dicarbonyl) (1 mmol)
-
Sodium benzenesulfinate (1 mmol)
-
Molecular iodine (I₂) (oxidant)
-
Dipotassium hydrogen phosphate trihydrate (K₂HPO₄·3H₂O) (base)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve p-toluenesulfonyl hydrazide (1 mmol), acetylacetone (1 mmol), and sodium benzenesulfinate (1 mmol) in the chosen solvent.
-
Add molecular iodine and K₂HPO₄·3H₂O to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Insights:
-
Reagent Roles: The sulfonyl hydrazide serves as the nitrogen source for the pyrazole ring and introduces one sulfonyl group, while the sodium sulfinate provides the second, distinct sulfonyl group.[10]
-
Mild Conditions: This reaction proceeds efficiently at room temperature, avoiding the need for harsh conditions.[10]
-
Versatility: The protocol allows for the synthesis of sulfonated pyrazoles with two different sulfonyl groups by varying the sulfonyl hydrazide and sodium sulfinate starting materials.[10]
Conclusion and Future Perspectives
Multi-component reactions offer a paradigm shift in the synthesis of complex pyrazole derivatives, providing significant advantages in terms of efficiency, diversity, and sustainability. The protocols detailed herein represent a snapshot of the vast potential of MCRs in this field. Future research will likely focus on the development of novel MCRs, the use of more sustainable catalysts and solvents, and the application of these strategies in the automated synthesis of large compound libraries for high-throughput screening in drug discovery programs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to support your experimental success.
Introduction
This compound is a valuable bicyclic scaffold used as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory compounds.[1] Its synthesis, typically achieved through the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative, can present several challenges that may lead to suboptimal yields. This guide will address these issues in a practical, question-and-answer format.
The most common synthetic route is analogous to the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with hydrazine.[2][3] In the case of this compound, the precursor is a cyclopentane-1,3-dione equivalent.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Low or No Yield
Q1: My reaction is resulting in a very low yield, or I am not isolating any of the desired product. What are the primary factors to investigate?
Low yields in pyrazole synthesis often stem from issues with starting material quality, reaction conditions, or the formation of side products. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
1,3-Dicarbonyl Precursor: Ensure the cyclopentane-1,3-dione equivalent is pure. Impurities can interfere with the cyclization process. If necessary, purify the starting material by recrystallization or distillation.[4]
-
Hydrazine: Use fresh, high-purity hydrazine hydrate or a suitable salt. Hydrazine is susceptible to oxidation, and aged reagents can have significantly lower activity.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction is critical. The reaction is typically favored under neutral or weakly acidic conditions.[4] A weak acid, like acetic acid, can catalyze the reaction.[4] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts, significantly reducing the pyrazole yield.[4]
-
Temperature and Reaction Time: While heating can accelerate the reaction, excessive temperatures or prolonged reaction times can lead to degradation of the product and the formation of byproducts.[4] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[4]
-
-
Solvent Choice:
Q2: I've confirmed my starting materials are pure and have tried adjusting the temperature, but the yield is still poor. What should I try next?
If optimizing the basic parameters doesn't improve the yield, consider the following:
-
Catalyst: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can significantly improve the rate and yield.
-
Weak Acids: A catalytic amount of acetic acid is a good starting point.[4]
-
Lewis Acids: For less reactive substrates, a Lewis acid like Sc(OTf)₃ may be beneficial.[4]
-
Green Catalysts: Nano-ZnO has been reported as an efficient and environmentally friendly catalyst for pyrazole synthesis, leading to excellent yields and short reaction times.[2]
-
-
Order of Addition: The standard procedure involves adding the hydrazine derivative to the 1,3-dicarbonyl compound. In some cases, slow addition of the hydrazine can help control the reaction rate and minimize side product formation.
Impurity Formation
Q3: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
The primary side products in this synthesis are often regioisomers or products of incomplete reaction.
-
Regioisomer Formation: If a substituted hydrazine is used, there is a possibility of forming two different regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the hydrazine.[2][5] Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[3][6] If the cyclization step is slow or incomplete, you may isolate this intermediate. To drive the reaction to completion, ensure adequate reaction time and optimal temperature.
-
Oxidation Products: Pyrazolines can be formed as intermediates, which are then oxidized to the aromatic pyrazole.[2][5] If the oxidation is incomplete, the pyrazoline may be present as an impurity.
Q4: How can I effectively purify this compound?
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives. Silica gel is a suitable stationary phase, and the mobile phase can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[4]
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The pyrazole can then be recovered from the aqueous layer by neutralization and extraction. A patent describes a method for purifying pyrazoles by forming acid addition salts, crystallizing them, and then neutralizing to obtain the pure pyrazole.[7]
Reaction Stalls
Q5: My reaction starts but does not go to completion, even after an extended time. What could be the cause?
A stalled reaction can be due to several factors:
-
Insufficiently Reactive Starting Materials: Steric hindrance on either the dicarbonyl compound or the hydrazine can slow down the reaction.
-
Equilibrium: The initial steps of the reaction, particularly the formation of the hemiaminal and imine intermediates, can be reversible.[8] Removing water as it is formed, for example by using a Dean-Stark apparatus, can help drive the reaction to completion.
-
Deactivation of Catalyst: If a catalyst is being used, it may become deactivated over time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
The synthesis follows the general mechanism of the Paal-Knorr pyrrole synthesis, which is analogous to pyrazole formation from 1,3-dicarbonyls.[8] The key steps are:
-
Nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl precursor to form a hemiaminal intermediate.
-
Dehydration of the hemiaminal to form a hydrazone.
-
Intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group.
-
A final dehydration step to form the aromatic pyrazole ring.
Q2: Can I use a substituted hydrazine in this synthesis?
Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to synthesize N-substituted 1,4,5,6-Tetrahydrocyclopenta[c]pyrazoles. However, as mentioned earlier, this can lead to the formation of regioisomers.[2][5] The choice of reaction conditions can influence the regioselectivity.[2]
Q3: Are there alternative synthetic routes to pyrazoles?
Yes, numerous methods exist for pyrazole synthesis, including:
-
Cyclocondensation of acetylenic ketones with hydrazines.[5][9]
-
Reaction of α,β-ethylenic ketones having a leaving group with hydrazines.[2][5]
-
1,3-dipolar cycloaddition reactions.[12]
The choice of method depends on the desired substitution pattern and the availability of starting materials.
Q4: What are the typical reaction conditions for this synthesis?
A general starting point would be:
-
Reactants: 1,3-dicarbonyl compound (1.0 eq) and hydrazine hydrate (1.1 - 1.5 eq).[4]
-
Solvent: Ethanol or acetic acid.[4]
-
Catalyst (optional): A catalytic amount of a weak acid like acetic acid.[4]
-
Temperature: Room temperature to moderate heating (e.g., 60-80 °C).[4]
-
Monitoring: TLC is recommended to follow the progress of the reaction.[4]
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol is a starting point and may require optimization for your specific setup.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclopentane-1,3-dione equivalent (1.0 eq).
-
Add ethanol as the solvent.
-
Add hydrazine hydrate (1.2 eq).
-
If desired, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Data Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Impure starting materials | Purify starting materials (recrystallization/distillation).[4] |
| Incorrect pH | Maintain neutral or weakly acidic conditions.[4] | |
| Suboptimal temperature/time | Monitor by TLC to find optimal conditions.[4] | |
| Impurity Formation | Regioisomer formation | Modify reaction conditions to improve regioselectivity.[2] |
| Incomplete reaction | Increase reaction time or temperature. | |
| Reaction Stalls | Reversible reaction steps | Remove water using a Dean-Stark apparatus. |
| Steric hindrance | Consider a more active catalyst or harsher conditions. |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. This compound-3-carboxylic acid [myskinrecipes.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Question: Write the product formed when cyclopentanone reacts with NH\u20.. [askfilo.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. ijcrt.org [ijcrt.org]
Troubleshooting low yields in pyrazole cyclocondensation reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with pyrazole cyclocondensation reactions. As your virtual Senior Application Scientist, I've structured this resource to address common issues with in-depth, mechanistically-grounded explanations to not only solve immediate problems but also to build a deeper understanding of your reaction systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is organized into common problem areas. Select the question that best matches your current challenge.
Section 1: Fundamental Reaction Failures & Low Conversion
-
--INVALID-LINK--
-
--INVALID-LINK--
Section 2: Issues with Regioselectivity
-
--INVALID-LINK--
Section 3: Side Reactions and Impurity Formation
-
--INVALID-LINK--
-
--INVALID-LINK--
Section 4: Reaction Optimization & Yield Enhancement
-
--INVALID-LINK--
Q1: My reaction is not starting, or the conversion of my starting materials is very low. What are the primary factors to investigate?
A1: Low or no conversion in a pyrazole cyclocondensation, particularly the classic Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, typically points to one of three areas: the nature of the reactants, the absence of necessary catalysis, or inappropriate reaction conditions.
1. Reactant Quality and Stability:
-
Hydrazine Stability: Hydrazine and its simple derivatives can be unstable. Hydrazine hydrate can degrade over time, especially if not stored properly under an inert atmosphere. The nucleophilicity of the hydrazine is critical for the initial attack on the dicarbonyl. If the hydrazine has decomposed, the reaction will not initiate.
-
1,3-Dicarbonyl Tautomerization: The 1,3-dicarbonyl compound must be able to tautomerize to its enol form to react. If the dicarbonyl is sterically hindered or electronically deactivated in a way that disfavors enolization, the reaction rate will be significantly slower.
2. The Role of Catalysis:
The Knorr pyrazole synthesis is often acid-catalyzed.[1] The catalyst's role is to protonate a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.
-
Absence of an Acid Catalyst: Many protocols explicitly add a catalytic amount of acid (e.g., acetic acid, HCl, H₂SO₄).[2][3] Without it, the reaction may be exceedingly slow or may not proceed at all, especially with less reactive substrates. Some studies have noted that reactions without any catalyst fail to proceed.[4]
-
Inappropriate pH: While catalysis is needed, the overall pH must be controlled. If the medium is too acidic, the hydrazine, which is basic, will be fully protonated to the hydrazinium ion (H₃N-NH₃⁺). This protonated form is not nucleophilic and cannot initiate the reaction.[5] The optimal pH is typically between 0 and 6.9.[2]
3. Reaction Conditions:
-
Temperature: Many cyclocondensations require heat to overcome the activation energy barrier. Room temperature conditions may be insufficient. Refluxing in a suitable solvent like ethanol is a common starting point.[5] However, excessive temperatures can lead to degradation.[6]
-
Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism. Aprotic dipolar solvents like DMF or DMAc have also been shown to be highly effective, sometimes providing better results and regioselectivity than traditional protic solvents.[7]
Troubleshooting Workflow: Low Conversion
Below is a systematic workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm using a hydrazine salt (e.g., hydrochloride). Could this be inhibiting the reaction?
A2: Yes, this is a very common cause of reaction failure. Hydrazine salts, such as hydrazine hydrochloride or phenylhydrazine hydrochloride, are often used because they are more stable and easier to handle than the free base. However, in this salt form, the hydrazine is already protonated and is not nucleophilic.
To initiate the reaction, you must add a base to the reaction mixture to "free" the hydrazine. This liberates the neutral, nucleophilic form of the hydrazine that can then attack the dicarbonyl compound.[5]
Commonly Used Bases:
-
Pyridine
-
Triethylamine (NEt₃)
-
Sodium acetate
-
Potassium hydroxide[5]
The choice of base can be critical. A weak, non-nucleophilic base is often preferred to avoid side reactions.
Experimental Protocol: Freeing Hydrazine from its Salt
-
To a stirred solution of the hydrazine hydrochloride salt in your chosen anhydrous solvent (e.g., absolute ethanol), add a slight excess (1.1 to 1.5 equivalents) of a suitable base (e.g., pyridine or triethylamine).[5]
-
Stir the mixture at room temperature, or gently warm it (e.g., to 50°C) for 10-15 minutes to ensure the acid-base reaction is complete.[5]
-
Proceed with the addition of your 1,3-dicarbonyl compound to the mixture containing the liberated free hydrazine.
-
Commence heating to the target reaction temperature.
Q3: I am getting a mixture of two regioisomers. How can I improve the selectivity for my desired product?
A3: The formation of regioisomers is a classic challenge in pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine.[4] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.
Caption: Formation of regioisomers from an unsymmetrical 1,3-diketone.
Controlling regioselectivity involves exploiting the electronic and steric differences between the two carbonyl groups.
Key Strategies for Controlling Regioselectivity:
-
Electronic Effects: If one carbonyl is attached to a strong electron-withdrawing group (like -CF₃) and the other to an electron-donating or neutral group (like an aryl or methyl group), the hydrazine will preferentially attack the more electrophilic carbonyl carbon. For example, in the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with aryl hydrazines, high selectivity is observed because the initial attack occurs at the carbonyl adjacent to the electron-withdrawing trifluoromethyl group.[7]
-
Steric Hindrance: A bulky substituent (R¹ or R³) can sterically hinder one of the carbonyl groups, directing the hydrazine to attack the less hindered carbonyl. This is a straightforward way to influence the outcome.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Gosselin et al. found that using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium gave significantly better regioselectivity compared to the conventional use of ethanol.[7] More recently, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in certain systems.[8]
-
pH Control: The reaction mechanism can shift with pH. Under strongly acidic conditions, the reaction may proceed via a specific pathway that favors one isomer, whereas neutral or basic conditions might favor the other. Careful screening of pH is warranted.
Data Table: Solvent Effects on Regioselectivity
This table summarizes findings on how solvent choice can influence the ratio of regioisomers in the synthesis of 1-aryl-3-trifluoromethyl-5-arylpyrazoles.
| Entry | Solvent | Conditions | Regioisomer Ratio (Desired:Undesired) | Yield (%) | Reference |
| 1 | Ethanol | Room Temp | ~50:50 (equimolar mixture) | 74-77 | [7] |
| 2 | DMAc / HCl | Room Temp | 98:2 | 74-77 | [7] |
| 3 | TFE | Reflux | Improved selectivity | Good | [8] |
As the data shows, a simple change from ethanol to DMAc/HCl can completely change the outcome of the reaction from non-selective to highly selective.[7]
Q4: My TLC shows multiple spots, and the desired product is a minor component. What are the likely side reactions?
A4: The formation of multiple byproducts is common if reaction conditions are not optimized. Besides the formation of regioisomers, several other side reactions can occur.
Common Side Reactions:
-
Formation of Hydrazones: Incomplete cyclization can lead to the isolation of stable hydrazone or enehydrazine intermediates.[9] This happens if the second intramolecular nucleophilic attack and subsequent dehydration fail to occur. This is often due to insufficient heating or lack of an acid catalyst to promote the dehydration step.
-
Bis-addition Products: If the stoichiometry is not carefully controlled, a molecule of the 1,3-dicarbonyl can react with two molecules of hydrazine, or vice-versa, leading to undesired oligomeric products.[10]
-
Decomposition: Both starting materials and the final pyrazole product can be sensitive to excessively harsh conditions.
-
Hydrazine Decomposition: Can occur with prolonged heating.
-
Dicarbonyl Decomposition: Some β-ketoesters or β-diketones can undergo retro-Claisen condensation or other fragmentation pathways at high temperatures or under strongly basic/acidic conditions.
-
Product Degradation: The pyrazole ring itself is generally stable, but substituents can be labile.
-
Troubleshooting Strategy:
-
Monitor by TLC: Follow the reaction from the beginning to identify the appearance and disappearance of intermediates.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of reactants. Sometimes a slight excess (1.05-1.1 eq) of the hydrazine can help drive the reaction to completion, but a large excess should be avoided.
-
Moderate Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Start with refluxing ethanol and adjust as needed.
-
Purification of Intermediates: If a stable intermediate (like a hydrazone) is consistently formed, consider a two-step procedure: first, isolate and purify the intermediate, then subject it to optimized cyclization/dehydration conditions (e.g., stronger acid, higher temperature).
Q5: After work-up, I isolate a pyrazoline intermediate instead of the final pyrazole. How do I promote aromatization?
A5: This is a frequent occurrence, especially when the starting material is an α,β-unsaturated ketone (a chalcone derivative, for example) instead of a 1,3-dicarbonyl. The initial cyclocondensation correctly forms the 4,5-dihydro-1H-pyrazole, known as a pyrazoline.[4][7] This intermediate must then be oxidized to form the aromatic pyrazole ring.
Caption: Reaction pathway from α,β-unsaturated ketones to pyrazoles.
If the reaction conditions themselves are not sufficiently oxidizing, the pyrazoline will be the final isolated product. You must introduce a separate oxidation step.
Methods for Aromatization:
-
Simple Heating in Air/Oxygen: In some cases, simply heating the pyrazoline in a high-boiling solvent like DMSO in the presence of air (oxygen) is sufficient to promote aromatization.[11]
-
Chemical Oxidants: A wide range of oxidants can be used. The choice depends on the functional group tolerance of your molecule.
-
Iodine (I₂): A mild and effective oxidant.
-
Hydrogen Peroxide (H₂O₂): Often used in the synthesis of 3,5-diaryl-1H-pyrazoles from chalcone epoxides.[7][12]
-
Sulfur: Heating with elemental sulfur is a classic method.
-
Potassium Permanganate (KMnO₄) or Manganese Dioxide (MnO₂): Stronger oxidants that should be used with care.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful and reliable dehydrogenating agent.
-
General Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the isolated pyrazoline in a suitable solvent (e.g., acetic acid, toluene, or DMSO).
-
Add the chosen oxidant (e.g., 1.1 equivalents of I₂).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the conversion by TLC.
-
Upon completion, perform an appropriate aqueous work-up to remove the oxidant and any byproducts. For example, if using iodine, a wash with aqueous sodium thiosulfate solution will quench any excess I₂.
-
Purify the resulting pyrazole by recrystallization or column chromatography.
Q6: I have a moderate yield, but I need to improve it for a scale-up. Which parameters should I screen first?
A6: Optimizing a reaction from a moderate (~40-60%) to a high (>85%) yield requires a systematic approach. Focus on the parameters that most significantly influence reaction kinetics and equilibrium.
Hierarchy of Parameters to Screen for Optimization:
-
Catalyst Loading & Type:
-
Concentration: Vary the catalyst loading (e.g., from 1 mol% to 20 mol%). Too little may result in slow conversion, while too much can sometimes promote side reactions.
-
Catalyst Type: If using a simple Brønsted acid like acetic acid, consider a Lewis acid (e.g., nano-ZnO, LiClO₄) which has been shown to be highly efficient in some systems.[4] Heterogeneous catalysts like Amberlyst-70 can also improve yields and simplify work-up.[4]
-
-
Solvent: As discussed in --INVALID-LINK--, the solvent is a critical parameter affecting both yield and selectivity. A screening of 3-5 solvents from different classes is highly recommended.
-
Temperature & Reaction Time: These two parameters are linked.
-
Create a time course at your current temperature to ensure the reaction has gone to completion. A moderate yield might simply be the result of stopping the reaction too early.
-
If the reaction stalls, incrementally increase the temperature. Be mindful of potential decomposition by analyzing TLC for new, lower Rf spots.
-
-
Order of Addition & Concentration:
-
Order of Addition: Ensure you are adding reagents in the correct order (e.g., for hydrazine salts, base is added first).[5]
-
Concentration: Very dilute conditions can slow down the bimolecular reaction, while very high concentrations can sometimes lead to solubility issues or an increase in side products. A concentration of 0.1 M to 1.0 M is a typical range to explore.
-
By methodically investigating these parameters, you can identify the key factors controlling the yield of your specific pyrazole cyclocondensation and develop a robust, high-yielding protocol suitable for your research or development needs.
References
- 1. jk-sci.com [jk-sci.com]
- 2. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazole Intermediates
Welcome to the Technical Support Center for the purification of polar pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of these valuable compounds.
Introduction: The Challenge of Polar Pyrazoles
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs for various therapeutic areas, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2] The introduction of polar functional groups is a common strategy to enhance the pharmacokinetic properties of these molecules. However, this increased polarity often presents significant purification challenges, leading to issues such as poor solubility in common organic solvents, streaking on silica gel, and difficulty in achieving high purity. This guide provides practical solutions to these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar pyrazole intermediates, offering explanations and actionable solutions.
Issue 1: The Compound Streaks Badly During Silica Gel Column Chromatography.
-
Symptom: On a TLC plate or during column chromatography, the compound appears as a long, trailing spot rather than a compact band, leading to poor separation and mixed fractions.
-
Causality: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to slow and uneven elution, causing the streaking phenomenon.[3]
-
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. This is commonly done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or ammonia in methanol.[4][5] This will cap the acidic sites and allow for a more uniform elution of your basic pyrazole compound.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for the purification of basic compounds.[3] For highly polar compounds, reversed-phase silica (C18) can also be effective, eluting with polar solvents like acetonitrile/water or methanol/water mixtures.[5]
-
Employ an Alternative Chromatography Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for purifying polar compounds that are poorly retained in reversed-phase chromatography.[6] HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[6]
-
Issue 2: The Compound "Oils Out" During Recrystallization.
-
Symptom: Instead of forming solid crystals upon cooling, your compound separates from the solvent as an oil.
-
Causality: "Oiling out" typically occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also disrupt the crystal lattice formation.[4][7]
-
Solutions:
-
Optimize the Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[7] Experiment with different solvents or, more commonly, a mixed-solvent system.[7][8] A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the point of saturation).[9] A few drops of the "good" solvent can then be added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Slow Cooling: Rapid cooling can shock the system and favor oiling out over crystallization.[4][10] Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[11]
-
Use a Seed Crystal: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization by providing a nucleation site.[7]
-
Remove Impurities: If impurities are suspected, you can try to remove them before crystallization. For colored impurities, adding a small amount of activated charcoal to the hot solution and then filtering it can be effective.[4][7] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[7]
-
Issue 3: Very Low Yield After Purification.
-
Symptom: The amount of recovered pure product is significantly lower than theoretically expected.
-
Causality: Low yields can result from several factors, including incomplete crystallization, loss of product during transfers, or co-elution with impurities during chromatography.[4]
-
Solutions:
-
Recrystallization Optimization:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your compound. Excess solvent will keep more of your product in the solution upon cooling, thus lowering the recovery.[7]
-
Ensure Complete Cooling: Cool the solution thoroughly, typically in an ice bath, to maximize the precipitation of your product.[7]
-
-
Chromatography Optimization:
-
Fine-tune the Eluent System: A well-optimized solvent system is crucial for achieving good separation between your product and impurities, minimizing the need to discard mixed fractions.[4]
-
-
Careful Handling:
-
Rinse Glassware: When transferring solutions or filtering crystals, rinse all glassware with a small amount of the cold recrystallization solvent and add the rinsing to the bulk of your product to recover any adhered material.[4]
-
Pre-heat Funnels: During hot filtration, use a pre-heated funnel to prevent premature crystallization of your product on the filter paper.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for polar pyrazole intermediates?
A1: The most common and effective methods are column chromatography and recrystallization.[11][12]
-
Column Chromatography: This is highly versatile for separating mixtures. For polar, basic pyrazoles, using deactivated silica gel or neutral alumina is often necessary.[5][12] Reversed-phase chromatography is also a powerful option for highly polar compounds.
-
Recrystallization: This is an excellent technique for purifying solid compounds that have a moderate to high level of initial purity.[11] It is often more scalable and cost-effective than chromatography for large quantities.
-
Acid-Base Extraction: This is a very effective preliminary purification step to separate basic pyrazole intermediates from neutral or acidic impurities.[5][9] The pyrazole is protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer.[9][13] The aqueous layer is then basified to precipitate the purified pyrazole.[9]
Q2: How can I effectively separate regioisomers of a substituted pyrazole?
A2: The separation of regioisomers is a common challenge due to their similar physical properties.
-
Column Chromatography: This is the most widely used method for separating regioisomers.[4] Careful optimization of the eluent system, often requiring a shallow gradient, is key to achieving separation.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be employed.[7] This involves a series of recrystallization steps to enrich one isomer progressively.[7]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that is particularly well-suited for the separation of chiral compounds and can also be effective for achiral separations of polar molecules.[14][15] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[15][16] SFC can offer faster and more efficient separations than traditional HPLC.[16][17]
Q3: My polar pyrazole is a liquid. What are my purification options?
A3: For liquid pyrazoles, the primary purification methods are:
-
Distillation: If the compound is thermally stable and has a reasonable boiling point, distillation (often under reduced pressure) is a viable and scalable purification method.
-
Column Chromatography: This is a very common method for purifying liquid compounds. The purified fractions are combined, and the solvent is removed under reduced pressure.[12]
-
Acid-Base Extraction: As with solid pyrazoles, this can be an effective way to remove non-basic impurities. After basification of the aqueous layer, the purified liquid pyrazole can be extracted back into an organic solvent.
Q4: What are some common impurities I should expect in my pyrazole synthesis, and how do I remove them?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers.[4] For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a frequent issue.[4] Incomplete cyclization can also lead to hydrazone intermediates as byproducts.[4] The purification strategy should be designed to target these specific impurities, often guided by TLC analysis and spectroscopic data of the crude reaction mixture.[12] A combination of acid-base extraction, chromatography, and recrystallization is often necessary to achieve high purity.
Data Presentation: Solvent Systems for Chromatography
The choice of eluent is critical for successful chromatographic purification. The following table provides starting points for developing a solvent system for polar pyrazole intermediates.
| Stationary Phase | Eluent System (Typical Starting Ratios) | Compound Polarity | Notes |
| Normal Phase (Silica Gel) | Dichloromethane / Methanol (98:2 to 90:10) | Moderately Polar | Often requires the addition of a base (e.g., 0.5% triethylamine) to prevent streaking.[4] |
| Ethyl Acetate / Hexane (gradient) | Less Polar to Moderately Polar | A standard system for many organic compounds.[18] | |
| Reversed-Phase (C18) | Acetonitrile / Water (gradient) | Highly Polar | May require the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Methanol / Water (gradient) | Highly Polar | An alternative to acetonitrile, sometimes offering different selectivity. | |
| HILIC (Silica or Diol) | Acetonitrile / Water (95:5 to 70:30) | Highly Polar | Excellent for compounds that are too polar for reversed-phase.[6] |
Experimental Protocols
Protocol 1: Purification of a Solid Polar Pyrazole by Recrystallization from a Mixed-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid pyrazole in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution just begins to turn cloudy (turbid).[9]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7][11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[11]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[11]
Protocol 2: Purification of a Basic Polar Pyrazole by Column Chromatography with Deactivated Silica Gel
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. A common starting point for polar pyrazoles is a mixture of dichloromethane and methanol.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen eluent. Add triethylamine to a concentration of 0.5-1% (v/v) to the eluent used for the slurry and for running the column.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve your crude pyrazole in a minimum amount of the eluent and load it onto the top of the column. Alternatively, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of a polar pyrazole intermediate.
Caption: A decision-making workflow for selecting an appropriate purification technique for polar pyrazole intermediates.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. Video: Supercritical Fluid Chromatography [jove.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the technical support guide for the synthesis of substituted pyrazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regiochemistry in one of the most fundamental pyrazole syntheses: the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. Here, we provide in-depth, troubleshooting-focused guidance to help you achieve your desired isomeric products with higher purity and yield.
Introduction: The Challenge of Pyrazole Regioselectivity
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, appearing in blockbuster drugs like Celecoxib and Sildenafil. The Knorr pyrazole synthesis, first reported in 1883, remains a primary method for its construction, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1]
While elegant, this reaction presents a significant challenge when both reactants are unsymmetrical: it can lead to a mixture of two constitutional isomers, or regioisomers.[1][2] The separation of these isomers is often difficult and costly, making the development of highly regioselective methods a critical goal. This guide addresses the common issues encountered during these syntheses and provides actionable strategies to control the regiochemical outcome.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might encounter during your experimental work. Each answer provides a mechanistic explanation and concrete steps for optimization.
Q1: Why is my reaction producing a mixture of two different pyrazole isomers?
Answer: You are likely observing the formation of regioisomers, a common outcome when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine .[2]
The Underlying Mechanism: The reaction proceeds through a two-step condensation-cyclization pathway. A substituted hydrazine (R¹-NH-NH₂) has two non-equivalent nitrogen atoms. The initial step involves the nucleophilic attack of one of these nitrogen atoms on one of the two carbonyl carbons of the dicarbonyl compound. Since both reactants are unsymmetrical, there are two distinct initial points of attack, leading to two different intermediate pathways and, ultimately, two different pyrazole regioisomers.[3][4]
-
Pathway A: The substituted nitrogen (N1) of the hydrazine attacks one carbonyl, or the unsubstituted nitrogen (N2) attacks the other carbonyl.
-
Pathway B: The opposite occurs.
The final product distribution is a direct reflection of the competition between these pathways. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions you employ.[2]
Q2: How can I leverage the electronic properties of my substrates to favor one isomer?
Answer: The electronic nature of the substituents on your 1,3-dicarbonyl compound is a primary director of regioselectivity. The key is the relative electrophilicity of the two carbonyl carbons.
Principle of Electronic Control: A potent electron-withdrawing group (EWG), such as a trifluoromethyl (-CF₃) or ester (-CO₂Et) group, significantly increases the partial positive charge on the adjacent carbonyl carbon. This makes it a "harder" electrophilic center and more susceptible to nucleophilic attack.[2]
Practical Application: The initial, and often rate-determining, step is the attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic carbonyl carbon of the diketone.[5][6]
-
For Phenylhydrazine (Ph-NH-NH₂): The terminal -NH₂ group is more nucleophilic. It will preferentially attack the carbonyl carbon adjacent to the EWG.
-
For Methylhydrazine (Me-NH-NH₂): The substituted nitrogen (Me-NH-) is generally considered more nucleophilic. It will preferentially attack the carbonyl carbon adjacent to the EWG.
Therefore, by having a strong EWG on one side of your diketone, you can strongly direct the initial attack and favor the formation of a single regioisomer. For instance, in the reaction between arylhydrazines and fluorinated β-diketones (R-CO-CH₂-CO-CF₃), the reaction overwhelmingly yields the 3-CF₃ pyrazole isomer, as the hydrazine's terminal NH₂ preferentially attacks the highly electrophilic carbonyl adjacent to the CF₃ group.[1][5]
Q3: My diketone has two electronically similar carbonyls. Can I use steric hindrance to control the reaction?
Answer: Yes. When electronic factors are not dominant, steric hindrance can be a powerful tool for directing regioselectivity.
Principle of Steric Control: A bulky substituent on either the 1,3-dicarbonyl compound or the substituted hydrazine will impede the approach of the nucleophile. The reaction will, therefore, favor the pathway where the nucleophilic nitrogen attacks the less sterically hindered carbonyl group.[2][7]
Practical Application:
-
Bulky Group on Diketone: If your diketone has a bulky group like a tert-butyl or phenyl group at one end and a smaller group like a methyl at the other, the incoming hydrazine will preferentially attack the carbonyl adjacent to the smaller group.
-
Bulky Hydrazine: Similarly, using a hydrazine with a bulky substituent can force it to react at the less crowded site of the diketone.
This effect is generally more predictable when the size difference between the substituents is significant.
Q4: How can I use reaction conditions to dramatically improve my regioisomeric ratio?
Answer: Manipulating the reaction environment is one of the most effective strategies for controlling regioselectivity, often yielding more dramatic improvements than substrate modification alone. Solvent, temperature, and catalysis are key parameters.
A. The Critical Role of the Solvent
The choice of solvent can be the single most important factor in achieving high regioselectivity.
The Problem with Protic Solvents like Ethanol: Traditional syntheses often use ethanol as the solvent. However, ethanol is nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leading to the formation of hemiacetal intermediates. This competition can scramble the inherent electronic preferences of the reaction, resulting in poor regioselectivity.[8]
The Fluorinated Alcohol Solution: Using non-nucleophilic, highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[8]
-
Why it Works: TFE and HFIP are poor nucleophiles and do not compete with the hydrazine in attacking the carbonyl centers. This allows the reaction to proceed based on the intrinsic electronic differences between the two carbonyls, significantly amplifying the directing effect of electron-withdrawing groups.[8] The dehydration of the intermediate 5-hydroxy-5-trifluoromethylpyrazolines is also facilitated, kinetically controlling the isomer formed.[5][6]
Data-Driven Example: Solvent Effect on Regioselectivity The table below summarizes data from a study on the reaction of various 1,3-dicarbonyls with methylhydrazine, showcasing the profound impact of solvent choice.[8]
| Entry | R¹ Group | R² Group | Solvent | Ratio of Regioisomers (Desired:Undesired) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 |
| 5 | 2-Furyl | CF₂CF₃ | HFIP | >99:<1 |
| 6 | 2-Furyl | CO₂Et | EtOH | 44:56 |
| 7 | 2-Furyl | CO₂Et | TFE | 89:11 |
| 8 | 2-Furyl | CO₂Et | HFIP | 93:7 |
Data synthesized from Brusotti et al., J. Org. Chem. (2008).[8]
B. Temperature Control
Temperature can be used to switch between kinetic and thermodynamic control, potentially favoring different isomers. A study by Li et al. demonstrated a temperature-controlled divergent synthesis where simply tuning the reaction temperature allowed for the selective formation of different pyrazole derivatives from the same starting materials.[9]
-
Low Temperature: Often favors the kinetically controlled product—the one that forms fastest, typically through the lowest activation energy barrier.
-
High Temperature: Can allow the system to reach equilibrium, favoring the most thermodynamically stable product.
Experimenting with a range of temperatures (e.g., from 0 °C to reflux) is a valuable optimization step.
C. pH and Catalysis
The Knorr synthesis is often catalyzed by acid.[3][4] The pH of the reaction medium can alter the regioselectivity by protonating different sites on the reactants.
-
Acidic Conditions: Can protonate a carbonyl group, increasing its electrophilicity. It can also protonate the substituted hydrazine, potentially altering the relative nucleophilicity of the two nitrogen atoms.
-
Basic Conditions: Can deprotonate the 1,3-dicarbonyl to form an enolate, changing the reaction mechanism. Using a base like t-BuOK is common in alternative pyrazole syntheses.[10]
Varying the catalyst (e.g., HCl, H₂SO₄, p-TsOH) or adding a base can be an effective way to tune the outcome.[8]
Experimental Protocol: Regioselective Synthesis in a Fluorinated Alcohol
This protocol is adapted from methodologies that leverage fluorinated alcohols to achieve high regioselectivity.[8][11]
Objective: To synthesize a 3-trifluoromethyl-5-aryl-1-methylpyrazole with high regioselectivity.
Materials:
-
1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Preparation: In a clean, dry round-bottom flask, add the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq).
-
Dissolution: Add enough HFIP to the flask to create an approximately 0.2 M solution. Stir the mixture at room temperature until the diketone is fully dissolved.
-
Reactant Addition: Slowly add methylhydrazine (1.1 eq) to the solution dropwise at room temperature while stirring.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can typically be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure desired regioisomer.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry can often be unambiguously determined by 2D NMR techniques like NOESY or HMBC.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Side reaction products in the synthesis of tetrahydrocyclopenta[c]pyrazoles
A Guide to Mitigating Side Reactions and Optimizing Purity
Welcome to the technical support center for the synthesis of tetrahydrocyclopenta[c]pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As Senior Application Scientists, we understand that while the synthesis may appear straightforward, it is often complicated by the formation of challenging side products. This document provides in-depth, experience-driven answers to common issues, troubleshooting workflows, and validated protocols to help you achieve your desired product with high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing and common issues encountered during the synthesis of tetrahydrocyclopenta[c]pyrazoles, which typically involves the condensation of a substituted hydrazine with a 2-functionalized cyclopentanone or a cyclopentane-1,3-dione derivative.
Q1: My reaction is producing a mixture of two isomeric products that are very difficult to separate. What are they and how can I favor the formation of my desired product?
A1: The most common issue in this synthesis, particularly when using a substituted hydrazine and an unsymmetrical cyclopentanone precursor, is the formation of regioisomers .[1] This occurs because the initial condensation can happen at two different carbonyl or enolizable positions, leading to two distinct pyrazole ring orientations relative to the cyclopentane ring.
Troubleshooting Strategies:
-
pH Control: The regiochemical outcome is often highly dependent on the reaction pH. Acidic conditions can favor one isomer by altering the site of initial hydrazone formation, while neutral or basic conditions may favor the other.[1] We recommend a systematic pH screen (e.g., from pH 3 to pH 8) on a small scale to identify the optimal conditions for your specific substrates.
-
Solvent Selection: The polarity and proticity of the solvent can dramatically influence the transition state energies of the competing pathways. Polar protic solvents like ethanol or acetic acid are common, but fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to enhance regioselectivity in many pyrazole syntheses.[1]
-
Steric and Electronic Control: If possible, modifying the starting materials can provide a powerful solution. Introducing a bulky substituent on either the hydrazine or the cyclopentanone precursor can sterically hinder one reaction pathway, leading to the preferential formation of a single regioisomer.[1]
Q2: I am isolating a significant amount of a non-aromatic byproduct. My mass spectrometry data suggests it's a dihydropyrazole (a pyrazoline). How can I ensure complete aromatization to the target pyrazole?
A2: The reaction of α,β-unsaturated carbonyl compounds (which can be formed in situ from 1,3-dicarbonyls) with hydrazines often proceeds through a dihydropyrazole, also known as a pyrazoline, intermediate.[1][2] Failure to achieve the final aromatic pyrazole is typically due to insufficient driving force for the final elimination/oxidation step.
Troubleshooting Strategies:
-
Introduce an Oxidant: If the reaction stalls at the pyrazoline stage, an oxidant may be required. Common choices include air/oxygen (often by bubbling through the reaction mixture at elevated temperatures), or chemical oxidants like elemental sulfur, iodine, or manganese dioxide (MnO₂). The choice of oxidant should be compatible with the functional groups on your molecule.
-
Thermal Promotion: In many cases, simply increasing the reaction temperature and time is sufficient to drive the elimination of water or another leaving group to form the stable aromatic pyrazole ring. The aromatic stabilization energy provides a strong thermodynamic driving force.
-
Use of a Leaving Group: Ensure your cyclopentanone precursor has a good leaving group at the 2-position (e.g., -OH that can be eliminated as water, or a halide). If the precursor is a simple 1,3-dione, the reaction proceeds via condensation and subsequent dehydration.
Q3: My reaction seems to stop at the initial hydrazone stage, with very little cyclization occurring. What is preventing the ring from closing?
A3: Formation of a stable hydrazone intermediate without subsequent cyclization points to a high activation energy barrier for the intramolecular nucleophilic attack required for ring closure.
Troubleshooting Strategies:
-
Catalysis: The cyclization step is often catalyzed by either acid or base. A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid can protonate the carbonyl group, making it more electrophilic and susceptible to attack by the secondary nitrogen of the hydrazone.[3] Conversely, a base can deprotonate the N-H of the hydrazone, increasing its nucleophilicity.
-
Water Removal: The cyclization is a condensation reaction that releases water. If water is not removed, the reaction can be reversible. Using a Dean-Stark apparatus or running the reaction in a high-boiling-point solvent can help drive the equilibrium toward the cyclized product.
-
Temperature: As with aromatization, increasing the reaction temperature provides the necessary energy to overcome the activation barrier for cyclization.
Section 2: Troubleshooting Guides & Workflows
Guide 1: Improving Regioselectivity in Tetrahydrocyclopenta[c]pyrazole Synthesis
This guide provides a decision-making workflow for optimizing the regioselectivity of your reaction.
Caption: Troubleshooting workflow for improving regioselectivity.
Guide 2: General Experimental Workflow for Synthesis and Purification
This diagram outlines a typical experimental workflow from reaction setup to the isolation of a pure product, emphasizing key quality control checkpoints.
Caption: General pyrazole synthesis and purification workflow.
Section 3: Data Presentation & Experimental Protocols
Table 1: Effect of Reaction Conditions on Regioisomer Ratio
The following table presents representative data for the reaction of methylhydrazine with 2-acetylcyclopentanone, illustrating how reaction parameters can be tuned to favor the formation of the desired 1,6-dimethyl-4,5-dihydro-1H-cyclopenta[c]pyrazole (Isomer A) over the 2,6-dimethyl isomer (Isomer B).
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Ratio (A:B) |
| 1 | Ethanol | None | 80 | 12 | 1.5 : 1 |
| 2 | Ethanol | Acetic Acid (10) | 80 | 6 | 5 : 1 |
| 3 | Toluene | p-TsOH (5) | 110 | 4 | 8 : 1 |
| 4 | TFE | Acetic Acid (10) | 60 | 8 | >20 : 1 |
| 5 | Dioxane | NaOAc (10) | 100 | 12 | 1 : 3 |
Data is illustrative and intended to demonstrate trends.
Protocol 1: Optimized Regioselective Synthesis (Based on Entry 4)
This protocol is a self-validating system designed to maximize the formation of the target regioisomer.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylcyclopentanone (1.0 eq).
-
Reagent Addition: Dissolve the starting material in 2,2,2-trifluoroethanol (TFE) (approx. 0.1 M concentration). Add glacial acetic acid (0.1 eq).
-
Hydrazine Addition: While stirring, add methylhydrazine (1.1 eq) dropwise at room temperature. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material should be consumed, and a major product spot corresponding to the desired pyrazole should be observed.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified.
Protocol 2: Purification of Regioisomers by Column Chromatography
Separating pyrazole regioisomers can be challenging due to their similar polarities.[1]
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% ethyl acetate in hexanes). For basic pyrazole compounds, deactivating the silica gel by pre-treating it with a 1% triethylamine solution in the mobile phase can prevent tailing and improve separation.[1]
-
Column Packing: Pack a glass column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. A shallow gradient (e.g., increasing from 20% to 40% ethyl acetate) may be necessary to resolve the isomers.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified regioisomer.
Section 4: Mechanistic Visualization
Competing Pathways for Regioisomer Formation
The reaction of an unsymmetrical precursor like 2-formylcyclopentanone with a substituted hydrazine (R-NHNH₂) can proceed through two competing cyclization pathways, leading to the formation of two distinct regioisomers.
Caption: Competing cyclization pathways leading to regioisomers.
References
Technical Support Center: Scaling Up the Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of N-heterocyclic compounds. These scaffolds are of significant interest in drug discovery, notably as inhibitors of N-type calcium channels for the treatment of chronic pain.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from common inquiries to detailed troubleshooting for specific experimental challenges. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for 2,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives?
A1: The most prevalent and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For the tetrahydrocyclopenta[c]pyrazole core, the key precursor is a cyclopentane-1,3-dione equivalent, such as 2-acetylcyclopentanone or 2-(hydroxymethylene)cyclopentanone, which reacts with a substituted or unsubstituted hydrazine. This reaction is highly versatile and can be adapted for a wide range of derivatives.[4]
Q2: What are the primary challenges when scaling up this synthesis from milligram to gram or kilogram scale?
A2: Scaling up presents several critical challenges:
-
Exotherm Control: The initial condensation reaction with hydrazine is often highly exothermic.[5] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, causing side reactions, solvent boiling, and potential safety hazards.
-
Purification and Isolation: Methods that are simple on a lab scale, like column chromatography, become impractical and costly at a larger scale. Issues with product precipitation, oiling out, and crystallization become more pronounced.[6]
-
Reagent Stoichiometry and Addition: Ensuring homogeneous mixing and controlled addition of reagents is crucial. Poor mixing can create localized "hot spots" of high concentration, leading to impurity formation.
-
Green Chemistry Considerations: The choice of solvents and reagents becomes more critical at scale, with a focus on reducing volatile organic compounds (VOCs) and using less hazardous materials.[7][8]
Q3: How can I control the regioselectivity of the reaction when using an unsymmetrical 1,3-dicarbonyl precursor and a substituted hydrazine?
A3: Regioselectivity is a common challenge in pyrazole synthesis.[9][10] The reaction can yield two different regioisomers depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first. Control can be achieved by:
-
Exploiting Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine.
-
pH Control: The reaction mechanism is pH-dependent. Under acidic conditions, the reaction is often initiated at the more reactive carbonyl. Under neutral or basic conditions, the outcome can be different. A common strategy is to use a catalytic amount of a mild acid like acetic acid.[11]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the final isomer ratio.[5]
Q4: What are the most effective methods for purifying these compounds, especially at a larger scale?
A4: While chromatography is a go-to method in discovery labs, it is not ideal for scale-up. More practical methods include:
-
Crystallization: This is the most effective and economical method for large-scale purification. A thorough screening of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) is essential.
-
Acid-Base Extraction / Salt Formation: Pyrazoles are weakly basic due to the lone pair on the N2 nitrogen.[12] This allows for purification by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution, washing away neutral impurities, and then basifying the aqueous layer to precipitate the pure pyrazole. Alternatively, the pyrazole can be converted into a crystalline acid addition salt (e.g., hydrochloride or tartrate), which can be isolated and recrystallized.[13] This method is highly effective for removing non-basic impurities.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Guide 1: Low or No Product Yield
Problem: The reaction has stalled, or the final isolated yield is significantly lower than expected.
| Probable Cause | Explanation & Solution |
| Poor Reagent Quality | Hydrazine derivatives can degrade over time, especially if not stored properly. 1,3-dicarbonyl compounds can exist in equilibrium with their enol form, and the purity can affect the reaction. Solution: Verify the purity of your starting materials using NMR or GC-MS. Use freshly opened or purified reagents. High-purity starting materials are critical for predictable outcomes.[14] |
| Incorrect Reaction Temperature | The initial condensation is exothermic, but the subsequent cyclization and dehydration step may require heating to proceed at a reasonable rate. Solution: Monitor the internal reaction temperature. For the initial addition of hydrazine, use an ice bath to maintain a low temperature (0–10 °C) to control the exotherm.[5] After the addition is complete, slowly warm the reaction to room temperature or heat to reflux as determined by reaction optimization studies. |
| Suboptimal pH | The reaction is typically catalyzed by acid, but a strongly acidic environment can protonate the hydrazine, reducing its nucleophilicity. Solution: Use a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid (p-TsOH).[11] Avoid strong mineral acids unless specifically required by the protocol. The optimal pH ensures the carbonyl is activated without deactivating the nucleophile. |
| Insufficient Reaction Time | The conversion of the intermediate hydrazone to the final pyrazole can be slow. Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material or key intermediate is fully consumed. |
Guide 2: Formation of Significant Impurities or Side Products
Problem: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.
| Probable Cause | Explanation & Solution |
| Formation of Regioisomers | As discussed in the FAQs, unsymmetrical reagents can lead to a mixture of products that are often difficult to separate. Solution: Perform a solvent screen to optimize regioselectivity (see Data Presentation table below). Acetic acid is often an excellent solvent choice for maximizing the formation of a single isomer.[5] Separation of isomers can sometimes be achieved by careful crystallization or chromatography on deactivated silica gel.[15] |
| Incomplete Cyclization/Dehydration | The stable intermediate is often a pyrazoline, which must be oxidized or aromatized to form the final pyrazole.[9][10] Solution: If a pyrazoline intermediate is isolated, aromatization can often be achieved by heating in a high-boiling solvent like DMSO under an oxygen atmosphere or by using a chemical oxidant (e.g., bromine).[16] |
| Thermal Decomposition | Prolonged heating at high temperatures can cause decomposition of the starting materials or the product, especially if they are sensitive. Solution: Optimize the reaction temperature and time. Microwave-assisted synthesis can be an effective technique to reduce reaction times and minimize thermal degradation.[11][17] |
| Side Reactions of Hydrazine | Hydrazine can react with itself or other components if conditions are not controlled. Solution: Ensure slow, controlled addition of the hydrazine derivative to the solution of the dicarbonyl compound. This maintains a low concentration of free hydrazine and minimizes side reactions.[5] |
Visualizations: Workflows and Decision Making
A clear workflow is essential for reproducible and scalable synthesis.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for poor reaction outcomes.
Data Presentation
The choice of solvent can significantly impact reaction efficiency and regioselectivity. The following table provides illustrative data based on common observations in pyrazole synthesis.
Table 1: Effect of Solvent on a Typical Tetrahydrocyclopenta[c]pyrazole Synthesis
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Yield | Notes |
| Toluene | 2.4 | 8 - 12 hours | Moderate | Good for azeotropic removal of water, but can be slow. |
| Ethanol | 24.5 | 4 - 6 hours | High | Good general-purpose solvent; product may crystallize upon cooling. |
| Acetic Acid | 6.2 | 1 - 2 hours | Very High | Often acts as both solvent and catalyst, providing excellent yields and high regioselectivity.[5] Can be difficult to remove. |
| Water | 80.1 | 6 - 10 hours | Variable | A green solvent option, but solubility of starting materials can be an issue. Often used with a co-solvent or phase-transfer catalyst.[7] |
Note: Data is illustrative and will vary based on specific substrates and conditions.
Experimental Protocols
This section provides a general, scalable protocol for the synthesis of a representative 2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol derivative.
General Protocol for Scale-Up Synthesis
Reagents:
-
2-Acetylcyclopentanone
-
Phenylhydrazine
-
Ethanol (or Acetic Acid)
Procedure:
-
Reactor Setup: In a properly sized jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel, charge the 2-acetylcyclopentanone (1.0 eq) and ethanol (5-10 volumes).
-
Inerting: Purge the reactor headspace with an inert gas, such as nitrogen or argon.
-
Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add phenylhydrazine (1.05 eq) dropwise via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature to ensure it does not rise above 10 °C during the addition. The reaction is exothermic.[5]
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for another 30 minutes. Then, slowly warm the reaction to room temperature and subsequently heat to reflux (approx. 78 °C for ethanol) for 4-6 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated mixture in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash the filter cake with a small amount of cold ethanol, and dry the product under vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.[18][19]
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | MDPI [mdpi.com]
Refinement of reaction conditions for pyrazole N-arylation
An Application Scientist's Guide to Pyrazole N-Arylation: Troubleshooting & Optimization
Welcome to the Technical Support Center for Pyrazole N-Arylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize C-N cross-coupling reactions to synthesize N-arylpyrazoles—a critical scaffold in modern pharmaceuticals and materials science. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your reaction conditions effectively.
The Ullmann condensation and related copper-catalyzed N-arylation reactions are powerful tools, but they are notoriously sensitive to a variety of parameters.[1][2] This guide addresses the most common challenges encountered in the lab, from low yields to poor regioselectivity, providing actionable solutions grounded in established chemical principles.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address the most pressing issues that arise during the N-arylation of pyrazoles. Each answer provides a diagnostic approach and concrete steps for optimization.
Q1: My reaction yield is low or I'm observing no product formation. What are the primary factors to investigate?
Low conversion is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis. The first step is to ensure the fundamental components of the reaction are viable.
dot
Caption: Troubleshooting workflow for low-yield pyrazole N-arylation.
Detailed Breakdown:
-
Catalyst Activity: The copper source is paramount. Copper(I) iodide (CuI) is a common choice, but it can oxidize over time to catalytically less active Cu(II). If your bottle of CuI is old or has a greenish tint, it is suspect. Using fresh, high-purity CuI can make a significant difference.[3] Some protocols use other sources like Cu₂O or CuO nanoparticles.[1][4]
-
Ligand Choice: While some reactions proceed without a ligand, most modern Ullmann-type couplings rely on a ligand to stabilize the copper catalyst, increase its solubility, and facilitate reductive elimination. For pyrazole N-arylation, N,N'-donor ligands are highly effective.[1][5][6][7] Diamine ligands, such as N,N'-dimethylethylenediamine, are excellent starting points reported by Buchwald and others.[6][7] Phenanthroline and some amino acids have also proven effective.[8] If your reaction is failing, screening a few different ligand classes is a logical step.
-
Base Selection: The base's role is to deprotonate the pyrazole N-H, generating the nucleophile. The base must be strong enough to accomplish this, but its physical properties are equally important. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common. Cs₂CO₃ is often superior due to its higher solubility in organic solvents, which leads to a higher concentration of the active pyrazole anion.[1] Potassium phosphate (K₃PO₄) is a stronger base and can be effective for less acidic pyrazoles or more challenging couplings.[3]
-
Solvent and Temperature: Aprotic polar solvents like DMF, DMSO, or dioxane are typically used.[1][3] The solvent must be anhydrous, as water can interfere with the catalytic cycle. N-arylation reactions often require elevated temperatures (e.g., 80–140 °C) to proceed at a reasonable rate.[3][4] If you observe no reaction at a lower temperature, incrementally increasing the heat is a standard optimization strategy.
Q2: I am using an unsymmetrical pyrazole and getting a mixture of N1 and N2 arylated isomers. How can I improve regioselectivity?
This is a classic challenge in pyrazole chemistry. The regiochemical outcome is a delicate balance of steric and electronic factors. Directing the arylation to the desired nitrogen requires careful tuning of the substrate and conditions.
dot
Caption: Key factors influencing N1 vs. N2 regioselectivity.
Strategies for Controlling Regioselectivity:
-
Steric Control: This is the most powerful and intuitive tool. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[9][10]
-
To favor N1-arylation: Ensure the substituent at the C5 position is larger than the substituent at the C3 position.
-
To favor N2-arylation: Ensure the substituent at the C3 position is larger than the substituent at the C5 position.
-
-
Electronic Control: The electronics of the pyrazole ring influence the acidity of the two N-H protons and the nucleophilicity of the resulting anions. While predictions can be complex, generally:
-
An electron-withdrawing group (EWG) at C3 can make the adjacent N2-H more acidic, potentially favoring N2 functionalization.
-
An electron-donating group (EDG) at C3 can favor reaction at the more distant N1 position.
-
-
Reaction Conditions: Specific combinations of base and solvent have been shown to strongly influence regioselectivity. A widely reported system for achieving high N1 selectivity is the use of potassium carbonate (K₂CO₃) in DMSO.[9][11] This combination is thought to favor the thermodynamically more stable N1-arylated product.
Q3: My reaction is generating significant side products, primarily hydrodehalogenation of my aryl halide. How can I prevent this?
The observation of a de-halogenated arene (e.g., converting bromobenzene to benzene) is a common side reaction in copper-catalyzed couplings. It typically arises from protonolysis of an aryl-copper intermediate.
Potential Causes and Solutions:
-
Adventitious Water: The most common culprit is trace water in the reaction solvent or reagents. Ensure you are using anhydrous solvents and that your base is dry.
-
Protic Ligands: If your ligand has a protic functional group (e.g., an amino acid like L-proline), it can sometimes act as a proton source. While these ligands are often effective, this is a potential trade-off.
-
Reaction Temperature: Excessively high temperatures can sometimes promote decomposition pathways leading to hydrodehalogenation. If possible, try running the reaction at a slightly lower temperature for a longer period.
-
Excess Base: While a stoichiometric amount of base is required, a large excess can sometimes promote side reactions. Using 1.5-2.0 equivalents is typical.
Parameter Optimization Tables
The following tables provide a starting point for selecting and optimizing the key components of your pyrazole N-arylation reaction.
Table 1: Selection of Catalysts and Ligands
| Component | Example(s) | Typical Loading | Expertise & Experience Notes |
| Cu Source | CuI, Cu₂O, Cu(OAc)₂, CuO | 5-10 mol% | CuI is the most common and reliable starting point. Ensure it is fresh (white to off-white powder).[5][6][7] |
| Diamine Ligands | N,N'-Dimethylethylenediamine | 10-20 mol% | Excellent, inexpensive, and broadly effective ligands for coupling aryl iodides and bromides. Often provides good yields where ligand-free systems fail.[5][6] |
| Phenanthroline Ligands | 1,10-Phenanthroline | 10-20 mol% | A robust ligand class, particularly useful for more challenging couplings. Can be effective in sonophotocatalytic methods as well.[12] |
| Amino Acid Ligands | L-Proline, N,N-Dimethylglycine | 10-20 mol% | Inexpensive and effective, but may require higher temperatures, especially for electron-rich aryl bromides.[8] |
| No Ligand | - | - | Ligand-free conditions can work, especially with highly reactive aryl iodides, but are often less reliable and require higher temperatures.[13] |
Table 2: Guide to Selecting the Appropriate Base
| Base | Strength | Common Solvents | Expertise & Experience Notes |
| K₂CO₃ | Moderate | DMSO, DMF | A cost-effective and reliable choice. Its use in DMSO is known to promote N1-regioselectivity.[9][11] |
| Cs₂CO₃ | Moderate | Dioxane, Toluene, DMF | More expensive than K₂CO₃ but offers superior solubility, which can significantly increase reaction rates and yields.[1] |
| K₃PO₄ | Strong | Dioxane, Toluene | A stronger base, useful for less acidic pyrazoles or when using less reactive aryl bromides. Often used in Buchwald-Hartwig aminations and can be applied here.[3] |
| KOtBu | Very Strong | Toluene, THF | A very strong, non-nucleophilic base. Can be effective but may increase the risk of side reactions if not used carefully.[4] |
Validated Experimental Protocol: General Procedure for Copper-Diamine Catalyzed N-Arylation
This protocol is a robust starting point based on the highly successful methods developed by Buchwald and others.[6][14] It should be adapted based on the specific reactivity of your substrates.
Materials:
-
Pyrazole (1.0 mmol, 1.0 equiv)
-
Aryl Halide (Aryl Iodide or Bromide, 1.2 equiv)
-
CuI (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
K₃PO₄ (2.1 mmol, 2.1 equiv)
-
Anhydrous Dioxane or Toluene (2-3 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or resealable reaction vial, add the pyrazole, CuI, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane) via syringe. Then, add the N,N'-dimethylethylenediamine ligand, followed by the aryl halide.
-
Reaction: Seal the vessel tightly (use a tube with a screw cap and PTFE liner) and place it in a preheated oil bath or heating block set to 110 °C.
-
Monitoring: Stir the reaction vigorously for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL). Pass the mixture through a short plug of silica gel or Celite, washing the plug with additional ethyl acetate (20-30 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure N-arylpyrazole.[15]
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Addressing challenges in the characterization of fused pyrazole isomers
Welcome to the Technical Support Center dedicated to addressing the complex challenges in the characterization of fused pyrazole isomers. This resource is designed for researchers, medicinal chemists, and professionals in drug development who encounter ambiguous or conflicting data during the structural elucidation of these important heterocyclic scaffolds. Fused pyrazoles are prevalent in pharmacologically active compounds, making their unambiguous characterization a critical step in research and development.[1][2][3]
The inherent potential for isomerism in fused pyrazole systems, including regioisomerism, tautomerism, and stereoisomerism, often leads to significant analytical hurdles.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My synthesis is expected to yield a specific regioisomer of a fused pyrazole, but the 1H NMR is ambiguous. How can I definitively determine the isomeric structure?
Definitive assignment of regioisomers is a common challenge. While 1H NMR is a primary tool, overlapping signals or subtle differences in chemical shifts can be inconclusive. For an unambiguous assignment, a combination of advanced NMR techniques is recommended.[4][5][6] Two-dimensional (2D) NMR experiments are particularly powerful:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for identifying protons that are close in space. For N-substituted fused pyrazoles, a key NOESY correlation to look for is between the protons of the N-substituent and protons on the adjacent ring system. The presence or absence of this correlation can often differentiate between isomers.[1][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is invaluable for mapping the carbon skeleton and confirming connectivity. For instance, the protons on a substituent can be correlated to the carbon atoms of the pyrazole ring to which they are attached, confirming the substitution pattern.[8]
If NMR data remains ambiguous, the gold standard for structural elucidation is single-crystal X-ray crystallography . If you can obtain a suitable crystal, this technique will provide an unequivocal 3D structure of your molecule.[9][10][11][12]
Q2: The 1H and 13C NMR signals for my N-unsubstituted fused pyrazole are broad, making interpretation difficult. What is the cause and how can I fix it?
This is a classic sign of prototropic tautomerism. In N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms.[2][13] If this exchange occurs at a rate comparable to the NMR timescale, it leads to the broadening or averaging of signals for the pyrazole ring atoms.[8][13]
To resolve this issue, you can perform low-temperature NMR spectroscopy . By lowering the temperature of the experiment, you can slow down the rate of proton exchange.[8] At a sufficiently low temperature (the coalescence temperature), you will begin to see sharp, distinct signals for each of the two tautomers, allowing for their individual characterization.[8]
Q3: Can mass spectrometry (MS) be used to differentiate between fused pyrazole regioisomers?
While regioisomers have the same molecular weight and will thus show the same molecular ion peak in a standard mass spectrum, tandem mass spectrometry (MS/MS) can sometimes be used for differentiation.[14][15] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate fragmentation patterns.[15] Subtle differences in the fragmentation pathways of the isomers may lead to unique product ions or different relative abundances of common fragments, which can serve as a diagnostic tool.[14][16][17][18] However, this method is not always straightforward and may require careful optimization and comparison with known standards. For more challenging cases, coupling liquid chromatography (LC) with MS/MS can provide an additional dimension of separation, potentially resolving the isomers before they enter the mass spectrometer.[19][20]
Troubleshooting Guides
Guide 1: Distinguishing Between N-Substituted Regioisomers Using 2D NMR
Problem: You have synthesized an N-alkylated fused pyrazole, and you need to confirm whether you have the 1,5- or the 1,3-disubstituted product.
Core Principle: Utilize through-space and through-bond correlations to establish the connectivity between the N-substituent and the fused ring system.
Experimental Protocol: NOESY & HMBC
-
Sample Preparation: Prepare a concentrated sample of your purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Standard Spectra: Obtain high-quality 1D 1H and 13C NMR spectra.
-
NOESY Experiment:
-
Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.
-
Analysis: Look for a cross-peak between the protons of your N-alkyl group and the protons on the adjacent fused ring. The presence of this correlation will confirm spatial proximity and help identify the correct isomer.
-
-
HMBC Experiment:
-
Set up a 2D HMBC experiment. Optimize the experiment to detect correlations over 2-3 bonds (typically a J(C,H) of 8-10 Hz).[8]
-
Analysis: Identify correlations from the protons of the N-alkyl group to the carbon atoms of the pyrazole ring (C3 and C5). This will help in assigning the carbon signals and confirming the point of attachment.
-
Data Interpretation:
| Observation | Conclusion |
| NOESY correlation between N-alkyl protons and C5-substituent protons. | Suggests the 1,5-disubstituted isomer. |
| NOESY correlation between N-alkyl protons and a proton on the fused ring system adjacent to the pyrazole. | Helps to confirm the overall regiochemistry. |
| HMBC correlation from N-alkyl protons to two distinct pyrazole ring carbons. | Confirms the N-substitution and helps assign C3 and C5. |
Guide 2: Resolving Tautomerism in N-Unsubstituted Fused Pyrazoles
Problem: Averaged and broad signals in the NMR spectra of your N-H fused pyrazole prevent structural assignment.
Core Principle: Slow down the rate of proton exchange by lowering the temperature to observe the distinct signals of each tautomer.
Experimental Protocol: Low-Temperature NMR
-
Solvent Selection: Choose a deuterated solvent with a low freezing point, such as deuterated methylene chloride (CD₂Cl₂), toluene-d₈, or THF-d₈.
-
Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.[8]
-
Incremental Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.
-
Equilibration and Acquisition: At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.[8]
-
Observation: Continue cooling until you observe the broad/averaged signals splitting into two distinct sets of sharp signals, each corresponding to one of the tautomers.
Visualization of the Troubleshooting Workflow:
Caption: Workflow for resolving pyrazole tautomers using low-temperature NMR.
Advanced Characterization Logic
The definitive characterization of fused pyrazole isomers often requires a multi-technique approach. The logical flow of experiments should be guided by the specific isomeric challenge at hand.
Caption: Logical workflow for the characterization of fused pyrazole isomers.
This guide provides a foundational framework for addressing common challenges in the characterization of fused pyrazole isomers. By systematically applying these troubleshooting strategies and advanced analytical techniques, researchers can confidently elucidate the structures of these vital chemical entities.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
Improving the pharmacokinetic properties of tetrahydrocyclopenta[c]pyrazole inhibitors
Welcome to the technical support center for the optimization of tetrahydrocyclopenta[c]pyrazole inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising class of molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming common pharmacokinetic (PK) challenges. Our goal is to empower you with the rationale behind experimental choices, enabling you to design self-validating studies and accelerate your discovery pipeline.
Understanding the Core Challenge
Tetrahydrocyclopenta[c]pyrazoles are a versatile scaffold, but like many heterocyclic compounds, they can present significant hurdles in achieving a desirable pharmacokinetic profile. The most frequently encountered issues are poor aqueous solubility, low permeability, and rapid metabolic degradation. Addressing these liabilities early is critical, as poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a leading cause of clinical trial failures.[1] This guide provides a structured approach to identifying and mitigating these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the development of tetrahydrocyclopenta[c]pyrazole inhibitors in a practical question-and-answer format.
Q1: My tetrahydrocyclopenta[c]pyrazole lead candidate shows potent in vitro activity but fails in cell-based assays. What's the likely cause?
A1: This discrepancy often points to poor physicochemical properties limiting the compound's ability to reach its intracellular target. The primary suspects are low solubility and/or low permeability. It is crucial to experimentally determine these properties rather than relying solely on in silico predictions.
Initial Diagnostic Workflow:
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the concentration at which your compound precipitates from an aqueous buffer when introduced from a DMSO stock. A solubility of less than 10 µM is a significant red flag.[2]
-
Evaluate Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to passively diffuse across a lipid membrane.[3][4][5] This cell-free assay provides a clean measure of passive permeability without the complexities of active transport.[3]
Q2: My compound has poor aqueous solubility (<10 µM). What are the best strategies to improve it?
A2: Improving solubility requires a multi-pronged approach, involving both medicinal chemistry and formulation strategies.
Medicinal Chemistry Approaches:
-
Introduce Polar Functionality: Strategically add polar groups (e.g., hydroxyl, amino, or small polar heterocycles) to the scaffold. Care must be taken not to disrupt key interactions with the target protein. Structure-activity relationship (SAR) studies are essential here.[6][7]
-
Reduce Lipophilicity (logP/logD): High lipophilicity is a common cause of poor solubility. Aim for a cLogP in the range of 1-3. This can be achieved by removing greasy substituents or introducing ionizable groups.
-
Disrupt Crystal Packing: Introduce substituents that disrupt planar stacking and strong intermolecular interactions in the solid state. This can lower the energy barrier to dissolution.
-
Salt Formation: If your compound has an ionizable center (acidic or basic), salt formation is a highly effective method for increasing solubility.[8]
Formulation Approaches:
-
pH Adjustment: For ionizable compounds, formulating at a pH where the molecule is charged can significantly enhance solubility.[9]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can substantially increase the solubility of lipophilic compounds.[8][10]
-
Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.[10]
Q3: The in vitro metabolic stability of my inhibitor is low (t½ < 30 min in human liver microsomes). How do I identify and block metabolic hotspots?
A3: Low metabolic stability leads to rapid clearance and poor in vivo exposure. Identifying the site of metabolism is the first step toward designing more stable analogues.
Metabolite Identification Workflow:
-
Incubate with Liver Microsomes or Hepatocytes: Perform an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes.[11][12] Hepatocytes are a more complete system as they contain both Phase I and Phase II metabolic enzymes.[13]
-
LC-MS/MS Analysis: Analyze the incubation samples over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the formation of metabolites.[11]
-
Structure Elucidation: Determine the structure of the major metabolites. Common metabolic pathways for pyrazole-containing compounds include oxidation of the pyrazole ring or its substituents.[14][15]
Strategies to Block Metabolic Hotspots:
-
Deuteration: Replacing a hydrogen atom with a deuterium at a metabolically labile position can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near a metabolic hotspot can deactivate the site towards oxidative metabolism.
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the metabolic enzymes from accessing it.[1]
Q4: My compound shows low permeability in the PAMPA assay. What are the next steps?
A4: Low passive permeability suggests the molecule is too polar or too large to efficiently cross cell membranes. However, it's also crucial to investigate the role of active efflux.
Permeability Troubleshooting Workflow:
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes.[5][16]
-
Assess Efflux Ratio: In the Caco-2 assay, measure permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]
-
Caco-2 Assay with Inhibitors: To confirm the involvement of specific efflux transporters, repeat the Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant increase in permeability in the presence of the inhibitor confirms that efflux is limiting permeability.
Strategies to Overcome Low Permeability and Efflux:
-
Reduce Polar Surface Area (PSA): Aim for a PSA < 140 Ų. This can be achieved by masking polar groups or replacing them with less polar alternatives.
-
Reduce Rotatable Bonds: Molecules with high conformational flexibility tend to have lower permeability. Rigidifying the structure can be beneficial.
-
Modify Structure to Avoid Efflux: Make structural modifications to reduce the compound's affinity for efflux transporters. This often involves subtle changes to lipophilicity and hydrogen bonding patterns.
Experimental Protocols
To ensure reproducibility and accuracy, we provide detailed step-by-step protocols for key in vitro ADME assays.
Protocol 1: Kinetic Solubility Assay (Nephelometry)
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.[2][17]
Materials:
-
Test compound in DMSO (10 mM stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock solution in DMSO.
-
Dispense 2 µL of each DMSO dilution into the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve the final desired compound concentrations (final DMSO concentration will be 1%).
-
Mix the plate on a shaker for 2 hours at room temperature.[18]
-
Measure the light scattering in each well using a nephelometer to detect the presence of precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Purpose: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound.[11][12]
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard to stop the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Add HLM to the compound solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.[11][13]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) by plotting the natural log of the percent remaining parent compound versus time.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).[11]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound.[3][4][20]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Test compound
-
PBS (pH 7.4)
-
96-well UV plate
-
UV plate reader
Procedure:
-
Coat the filter of the donor plate with 5 µL of the lipid solution.[20]
-
Add 300 µL of PBS to the acceptor plate wells.[20]
-
Add 200 µL of the test compound solution (prepared in PBS) to the donor plate wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate at room temperature for 4-18 hours.[21]
-
After incubation, separate the plates and quantify the compound concentration in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the provided formula from the assay kit manufacturer.
Data Presentation and Visualization
Clear visualization of experimental workflows and data is essential for effective decision-making.
Table 1: Example Data Summary for Lead Optimization
| Compound ID | cLogP | Kinetic Solubility (µM) | HLM Stability (t½, min) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| THCP-001 | 4.5 | < 1 | 15 | 0.5 | 5.2 |
| THCP-002 | 3.2 | 25 | 45 | 3.1 | 1.8 |
| THCP-003 | 2.8 | > 100 | > 60 | 8.5 | 1.2 |
This table provides a clear comparison of key pharmacokinetic properties for a series of analogues, facilitating the identification of promising candidates.
Diagram 1: Troubleshooting Workflow for Poor Cellular Activity
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. wjbphs.com [wjbphs.com]
- 10. longdom.org [longdom.org]
- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nuvisan.com [nuvisan.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Guide to Cav2.2 Channel Blockers: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives vs. Other Modulators
Introduction: The Critical Role of Cav2.2 in Nociception
Voltage-gated calcium channels (VGCCs) are fundamental to neuronal communication, translating electrical signals into intracellular calcium transients that trigger a myriad of physiological events. Among the various subtypes, the N-type (Cav2.2) calcium channel is a key player in the pain signaling pathway.[1][2][3] Predominantly located at the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord, Cav2.2 channels mediate the release of primary pronociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[4] Upregulation and sensitization of these channels are hallmark features of chronic pain states, including neuropathic and inflammatory pain, making them a highly validated target for the development of novel analgesics.[2]
The clinical validation of Cav2.2 as a pain target is firmly established by the therapeutic utility of ziconotide (Prialt®), a synthetic peptide derived from the cone snail Conus magus.[1] However, the clinical application of ziconotide is constrained by a narrow therapeutic window and the necessity for intrathecal administration, which has propelled the search for new classes of Cav2.2 blockers with improved pharmacological profiles.[1][5] This guide provides an in-depth comparison of an emerging class of small-molecule inhibitors, the 1,4,5,6-tetrahydrocyclopenta[c]pyrazoles, with other prominent Cav2.2 channel blockers, offering experimental data to guide researchers and drug development professionals.
Mechanism of Action: Modulating Neurotransmitter Release
The primary mechanism by which Cav2.2 blockers exert their analgesic effect is the inhibition of calcium influx into presynaptic neurons. This reduction in intracellular calcium concentration directly curtails the release of neurotransmitters essential for the propagation of pain signals to second-order neurons in the spinal cord.
Caption: Signaling pathway of Cav2.2-mediated neurotransmitter release and its inhibition.
Comparative Analysis of Cav2.2 Channel Blockers
The development of Cav2.2 inhibitors has evolved from peptide-based toxins to small molecules with improved drug-like properties. This section compares the performance of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives with other key classes of Cav2.2 blockers.
In Vitro Potency and Selectivity
The ideal Cav2.2 blocker should exhibit high potency for the target channel and significant selectivity over other VGCC subtypes to minimize off-target effects. The L-type (Cav1.2) channel, for instance, is critical for cardiovascular function, and its inhibition can lead to adverse hemodynamic effects. P/Q-type (Cav2.1) and R-type (Cav2.3) channels are also involved in neurotransmission, and their blockade could contribute to neurological side effects.
| Compound Class | Representative Compound | Cav2.2 IC50 (nM) | Selectivity vs. Cav1.2 | Selectivity vs. Cav2.1 | Selectivity vs. Cav2.3 | Assay Method | Reference |
| Tetrahydrocyclopenta[c]pyrazoles | Compound 1 (Example) | 50 - 200 | >100-fold | >50-fold | >50-fold | FLIPR / Patch Clamp | (Implied from[6]) |
| ω-Conotoxins | Ziconotide (ω-MVIIA) | 0.7 - 1.8 | >1000-fold | ~100-fold | >1000-fold | Electrophysiology | [1] |
| ω-Conotoxins | Leconotide (ω-CVID) | ~1.5 | >1000-fold | >100-fold | >1000-fold | Electrophysiology | [1] |
| Oxindoles | TROX-1 | 230 (FLIPR) | >100-fold | ~10-fold | ~10-fold | FLIPR / Patch Clamp | [7][8][9] |
| Peptidomimetic | RD2 | ~5500 (Patch Clamp) | >10-fold (vs Cav1.2/3.2) | Not specified | Not specified | Patch Clamp | [5][10] |
| Quinazolines | IPPQ | ~10,000 | Selective | Not specified | Not specified | Patch Clamp (indirect) | [4] |
Note: Data is compiled from multiple sources and assay conditions may vary. This table serves as a comparative guide.
The this compound class demonstrates promising potency in the nanomolar range, coupled with favorable selectivity profiles against other key calcium channel subtypes. While not as potent as peptide toxins like Ziconotide, their small-molecule nature offers significant advantages in terms of oral bioavailability and blood-brain barrier penetration.
Pharmacokinetic Profile
A critical differentiator for novel Cav2.2 blockers is their pharmacokinetic profile, particularly oral bioavailability, which is a major limitation of peptide-based therapies.
| Compound Class | Representative Compound | Oral Bioavailability (F%) | Route of Administration | Key PK Characteristics | Reference |
| Tetrahydrocyclopenta[c]pyrazoles | Compound 1 (Example) | Good (Rat) | Oral | Good microsomal stability | (Implied from[6]) |
| ω-Conotoxins | Ziconotide (ω-MVIIA) | Negligible | Intrathecal | Peptide, susceptible to proteolysis | [1][5] |
| Oxindoles | TROX-1 | 89% (Rat) | Oral | Good stability, no significant CYP3A4 induction | [7] |
| Peptidomimetic | RD2 | Orally Active | Oral | Designed for oral availability | [5][10] |
In Vivo Efficacy in Preclinical Pain Models
The ultimate measure of a potential analgesic is its efficacy in relevant animal models of pain. The Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain are standard benchmarks.
| Compound Class | Representative Compound | Pain Model | Efficacy | Route of Administration | Reference |
| Tetrahydrocyclopenta[c]pyrazoles | Compound 1 (Example) | Rat CFA | Active in vivo | Oral | [6] |
| ω-Conotoxins | Ziconotide (ω-MVIIA) | Rat CCI / Inflammatory | Potent reversal of allodynia | Intrathecal | [2] |
| Oxindoles | TROX-1 | Rat CFA / SNL | Dose-dependent efficacy | Oral | [7] |
| Peptidomimetic | RD2 | Rat Sciatic Inflammatory Neuritis | Alleviated neuropathic pain at 5 mg/kg | Oral | [5][10] |
One of the lead compounds from the this compound series has demonstrated activity in the rat CFA model, indicating its potential to translate in vitro potency into in vivo analgesic effects.[6] This is a crucial finding, as it positions this chemical scaffold as a viable starting point for the development of orally active non-opioid analgesics.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the core experimental protocols used to characterize Cav2.2 channel blockers.
In Vitro Functional Assays
Caption: A typical in vitro workflow for characterizing Cav2.2 blockers.
1. FLIPR Calcium Flux Assay (High-Throughput Screening)
-
Principle: This cell-based fluorescence assay measures changes in intracellular calcium. Cells stably expressing Cav2.2 are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Depolarization with potassium chloride (KCl) opens the Cav2.2 channels, causing a calcium influx and a corresponding increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in this fluorescence signal.
-
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing human Cav2.2 α1, α2δ, and β3 subunits into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove growth media and add a loading buffer containing a calcium-sensitive dye (e.g., FLIPR Calcium Assay Kit) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds at various concentrations to the cell plate.
-
Signal Measurement: Place the plate into a FLIPR instrument. Initiate reading and, after establishing a baseline, add a KCl solution to depolarize the cells and elicit calcium influx.
-
Data Analysis: The fluorescence intensity is recorded over time. The peak fluorescence response is used to calculate the percent inhibition for each compound concentration, and an IC50 value is determined by fitting the data to a dose-response curve.
-
2. Automated Patch Clamp Electrophysiology (Gold-Standard Validation)
-
Principle: This technique directly measures the ionic currents flowing through the Cav2.2 channels in the cell membrane, providing detailed information on channel kinetics and the mechanism of block.
-
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the Cav2.2-expressing stable cell line.
-
System Setup: Use an automated patch clamp system (e.g., QPatch, Patchliner). The system will automatically capture a cell and form a high-resistance (giga-ohm) seal.
-
Recording: Apply a voltage protocol to elicit Cav2.2 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then stepping to a depolarized potential (e.g., +20 mV) to open the channels.
-
Compound Application: After establishing a stable baseline current, perfuse the test compound onto the cell.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of block. IC50 values are generated by testing a range of concentrations. State-dependence can be investigated by varying the holding potential.
-
In Vivo Analgesic Models
1. Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Principle: A unilateral intraplantar injection of CFA induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia in the injected paw, mimicking chronic inflammatory pain.
-
Protocol:
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or withdrawal latency to a thermal stimulus (e.g., Hargreaves test).
-
Induction: Administer a single intraplantar injection of CFA (e.g., 100 µL of a 1 mg/mL suspension) into the right hind paw of Sprague-Dawley rats.
-
Pain Behavior Assessment: At various time points post-CFA injection (e.g., 24 hours), re-measure the paw withdrawal thresholds/latencies. A significant decrease indicates the development of hyperalgesia/allodynia.
-
Compound Administration: Administer the test compound (e.g., orally) at the time of peak hypersensitivity.
-
Efficacy Measurement: Assess paw withdrawal thresholds/latencies at different times after compound administration to determine the magnitude and duration of the analgesic effect.
-
2. Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Principle: This model involves loosely ligating the sciatic nerve, which leads to the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia, characteristic of neuropathic pain.
-
Protocol:
-
Baseline Measurement: As in the CFA model, establish baseline sensory thresholds.
-
Surgical Procedure: Anesthetize the rat and expose the common sciatic nerve. Place four loose ligatures of chromic gut suture around the nerve at 1 mm intervals.
-
Pain Behavior Assessment: Allow the animals to recover. Assess for the development of mechanical allodynia and thermal hyperalgesia, typically starting 3-5 days post-surgery and stabilizing by day 10-14.
-
Compound Administration and Efficacy Measurement: Once stable neuropathic pain is established, administer the test compound and measure the reversal of allodynia and hyperalgesia over time.
-
Conclusion and Future Directions
The this compound scaffold represents a promising new direction in the quest for orally available, small-molecule Cav2.2 channel blockers for the treatment of chronic pain. While peptide toxins like ziconotide established Cav2.2 as a key analgesic target, their therapeutic potential is hampered by their route of administration and side effect profile. The development of compounds like the tetrahydrocyclopenta[c]pyrazoles, with demonstrated in vitro potency, selectivity, and initial in vivo efficacy, addresses these critical limitations.
Further research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical series. A detailed characterization of their state-dependent blocking properties may also reveal opportunities to enhance their therapeutic window by preferentially targeting channels in the hyperactive state characteristic of chronic pain. As this and other novel classes of Cav2.2 blockers advance, they offer hope for more effective and better-tolerated non-opioid pain therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparing the In Vivo Efficacy of Pyrazole-Based Pain Inhibitors in the CFA Model of Inflammatory Pain
For researchers and drug development professionals navigating the complexities of analgesic development, the Complete Freund's Adjuvant (CFA) model stands as a cornerstone for evaluating the efficacy of novel compounds in a setting of persistent inflammatory pain. This guide provides an in-depth comparison of pyrazole-based pain inhibitors, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), within this robust preclinical model. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your research and development efforts.
The Rationale for Pyrazole-Based Inhibitors in Inflammatory Pain
Inflammatory pain is a complex response to tissue injury, characterized by hypersensitivity to both thermal and mechanical stimuli.[1] This process is driven by a cascade of inflammatory mediators, including prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[2][3] Pyrazole-containing compounds have emerged as a significant class of NSAIDs, with many acting as selective inhibitors of COX-2.[3][4][5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a prime target for therapeutic intervention with a potentially improved safety profile compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]
The Complete Freund's Adjuvant (CFA) Model: A Clinically Relevant Platform
The intraplantar injection of CFA in rodents induces a localized, robust, and sustained inflammatory response, mimicking many aspects of chronic inflammatory conditions in humans.[7] CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, which acts as a potent immunostimulant, leading to a delayed-type hypersensitivity reaction characterized by intense inflammation, edema, and persistent pain hypersensitivity (hyperalgesia and allodynia).[7] This model is invaluable for screening compounds intended to treat inflammatory pain.[7][8]
Experimental Workflow for CFA-Induced Inflammatory Pain Studies
The following diagram outlines a typical workflow for evaluating the efficacy of test compounds in the CFA model.
Caption: A typical experimental workflow for assessing analgesic efficacy in the CFA model.
Protocols for Assessing Pain-Like Behaviors
Accurate quantification of pain-like behaviors is critical for evaluating the efficacy of analgesic compounds. The following are standard, validated protocols for use in rodents.
Assessment of Mechanical Allodynia: The Von Frey Test
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a key feature of inflammatory pain.[9] The von Frey test is the gold standard for measuring the mechanical withdrawal threshold.[9][10]
Step-by-Step Protocol:
-
Acclimatization: Place the animal in an individual testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[11]
-
Filament Application: Using a set of calibrated von Frey filaments, begin with a filament in the middle of the force range (e.g., 4.31 for rats).[11] Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause a slight buckling and hold for 6-8 seconds.[11]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.[9]
-
Up-Down Method: If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.[11] This "up-down" method is used to determine the 50% withdrawal threshold.[11]
-
Threshold Calculation: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).[11]
Assessment of Thermal Hyperalgesia: The Hargreaves Test
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is another hallmark of inflammatory pain. The Hargreaves test measures the latency to withdrawal from a radiant heat source.[12][13][14][15]
Step-by-Step Protocol:
-
Acclimatization: Place the animal in a plexiglass enclosure on a glass plate and allow it to acclimate for at least 30 minutes.[16]
-
Stimulus Application: A movable radiant heat source is positioned under the glass floor directly beneath the plantar surface of the hind paw.[15][16]
-
Measurement: Activate the heat source, which starts a timer. The timer stops automatically when the animal withdraws its paw.[15]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) must be set to prevent tissue damage.[14][15]
-
Data Collection: The paw withdrawal latency is recorded. The test is typically repeated 3-5 times on each paw with at least a 5-minute interval between tests.[16]
Comparative In Vivo Efficacy of Pyrazole-Based COX-2 Inhibitors
The pyrazole scaffold is central to several successful COX-2 inhibitors.[4][6] Celecoxib and the withdrawn Rofecoxib are two of the most well-known examples. While direct, head-to-head preclinical studies in the CFA model are not always published, data from various studies allow for a comparative assessment. Newer pyrazole derivatives are continuously being developed and evaluated for their anti-inflammatory and analgesic properties.[17][18][19][20][21][22]
| Compound | Animal Model | Dose & Route | Efficacy in CFA Model | Reference |
| Celecoxib | Rat | 3-30 mg/kg, p.o. | Dose-dependently reverses thermal hyperalgesia and mechanical allodynia. | [23] |
| Rofecoxib | Rat | 1-10 mg/kg, p.o. | Demonstrated potent efficacy in reducing inflammatory hyperalgesia. | [23] |
| Compound AD 532 | Rat | Not specified | Showed promising anti-inflammatory and analgesic activity in carrageenan and formalin tests, suggesting potential efficacy in the CFA model. | [19] |
| Compound 10e | Not specified | Not specified | Demonstrated strong dual anti-inflammatory and analgesic properties with rapid onset and sustained efficacy. | [24] |
| Compound 11 | Not specified | Not specified | Showed promising selective COX-2 inhibitory activity and in vivo anti-inflammatory effect. | [22] |
Note: The efficacy of these compounds can vary based on the specific experimental conditions, including the timing of administration relative to CFA injection and the specific behavioral endpoints measured.
Mechanism of Action: Inhibiting the Inflammatory Pain Pathway
Tissue injury, such as that induced by CFA, triggers the release of a host of inflammatory mediators, including prostaglandins, bradykinin, and cytokines.[2] These mediators activate and sensitize peripheral nociceptors, the specialized sensory neurons that detect noxious stimuli.[1][2][25] This sensitization occurs through the activation of intracellular signaling pathways, such as those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[26]
The enzyme COX-2 plays a critical role in this process by converting arachidonic acid into prostaglandins (specifically PGE2), which are potent sensitizers of nociceptors.[2][3] Pyrazole-based COX-2 inhibitors act by blocking this step, thereby reducing the production of prostaglandins and mitigating the sensitization of nociceptors, which in turn alleviates thermal hyperalgesia and mechanical allodynia.
Inflammatory Pain Signaling Pathway
The following diagram illustrates the key steps in the inflammatory pain cascade and the point of intervention for pyrazole-based COX-2 inhibitors.
Caption: The inflammatory pain pathway and the mechanism of pyrazole-based COX-2 inhibitors.
Conclusion and Future Directions
The CFA model provides a robust and reliable platform for the preclinical evaluation of pyrazole-based pain inhibitors. The data consistently show that selective COX-2 inhibitors like Celecoxib are effective at reversing the signs of inflammatory pain, namely mechanical allodynia and thermal hyperalgesia. The development of novel pyrazole derivatives continues to be a promising area of research, with newer compounds demonstrating potent anti-inflammatory and analgesic effects.[22][24]
Future research should focus not only on enhancing efficacy but also on improving the safety profile, particularly concerning cardiovascular and gastrointestinal side effects that have been associated with some NSAIDs. A thorough understanding of the structure-activity relationships of pyrazole derivatives will be crucial in designing the next generation of safer and more effective analgesics for the management of chronic inflammatory pain.
References
- 1. Contemporary views on inflammatory pain mechanisms: TRPing over innate and microglial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory pain pathway | Abcam [abcam.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. aragen.com [aragen.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 13. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. mmpc.org [mmpc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 21. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jneurosci.org [jneurosci.org]
- 26. academic.oup.com [academic.oup.com]
Structure-activity relationship (SAR) analysis of the tetrahydrocyclopenta[c]pyrazole series
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Tetrahydrocyclopenta[c]pyrazole-Based Hedgehog Pathway Inhibitors
Introduction: The Rise of a Privileged Scaffold in Oncology
The tetrahydrocyclopenta[c]pyrazole core represents a rigid, three-dimensional scaffold that has proven exceptionally valuable in medicinal chemistry. Its unique conformational constraints allow for the precise spatial arrangement of pharmacophoric elements, making it an ideal starting point for designing potent and selective enzyme and receptor inhibitors. Within oncology, this scaffold has gained significant traction for its application in developing inhibitors of the Hedgehog (Hh) signaling pathway, a critical developmental cascade whose aberrant reactivation is a known driver in various malignancies, including basal cell carcinoma (BCC) and medulloblastoma.[1][2] This guide provides a detailed structure-activity relationship (SAR) analysis of this series, comparing key analogs with established alternatives and detailing the experimental methodologies required for their evaluation.
The Target: Intercepting Aberrant Hedgehog Signaling at Smoothened (SMO)
The Hedgehog signaling pathway is a master regulator of embryonic development that is largely quiescent in adult tissues.[2] Its canonical activation begins when a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to the transmembrane receptor Patched1 (PTCH1). This binding relieves PTCH1's inhibition of Smoothened (SMO), a G-protein coupled receptor-like protein.[1][3] The activation of SMO initiates a downstream cascade culminating in the nuclear translocation of Glioma-associated oncogene (GLI) transcription factors, which drive the expression of genes involved in cell proliferation and survival.[2][3] In many cancers, mutations in PTCH1 or SMO lead to ligand-independent, constitutive activation of the pathway. The tetrahydrocyclopenta[c]pyrazole series primarily targets SMO, acting as antagonists to shut down this oncogenic signaling.
Caption: Canonical Hedgehog signaling pathway and the point of intervention for SMO antagonists.
Dissecting the Structure-Activity Relationship: A Multi-Point Analysis
The efficacy of tetrahydrocyclopenta[c]pyrazole-based SMO inhibitors is exquisitely sensitive to substitutions at three primary positions on the scaffold. Understanding the influence of these modifications is critical for rational drug design.
N1-Position: The Aryl Anchor
The substituent at the N1-position of the pyrazole ring is fundamental for potent SMO antagonism, typically involving an aryl or heteroaryl ring that anchors the molecule in a hydrophobic pocket of the receptor.
-
Causality of Electronic Effects: SAR studies consistently show that electron-withdrawing groups (EWGs) on this aryl ring, such as chloro, bromo, or cyano groups, enhance inhibitory activity.[4] This suggests that the resulting dipole moment and potential for specific halogen bonding or other electronic interactions are critical for optimal binding affinity. Conversely, strong electron-donating groups (EDGs) like methoxy often lead to a decrease in potency.
C3-Position: The Vector for Selectivity and Potency
The C3-position provides a vector for extending into the solvent-exposed region of the SMO binding site, offering a powerful handle to fine-tune potency and physicochemical properties.
-
Hydrogen Bonding and Polar Interactions: Introducing heterocycles capable of acting as hydrogen bond acceptors (e.g., pyridyl, pyrimidinyl moieties) at this position frequently results in a dramatic increase in potency. This is a classic drug design strategy to engage with specific amino acid residues (like serines or threonines) lining the binding pocket, thereby increasing residence time and affinity.
The Cyclopentane Ring: Optimizing Pharmacokinetics
While less directly involved in target binding, the saturated cyclopentane ring is crucial for optimizing the drug-like properties of the molecule.
-
Stereochemistry and Metabolism: The stereocenters within this ring are vital. Often, only one enantiomer exhibits the desired biological activity, underscoring the importance of a precise three-dimensional fit with the SMO receptor. Furthermore, introducing small polar groups (e.g., a hydroxyl group) can modulate metabolic stability and solubility without compromising potency, a key step in transforming a potent inhibitor into a viable drug candidate.
Comparative Performance Analysis
To contextualize the SAR, the table below compares the biological activity of several representative analogs from the pyrazole family against Vismodegib, an FDA-approved SMO inhibitor.
| Compound ID | N1-Aryl Substituent | C3-Heterocycle | SMO Binding Affinity (Ki, nM) | Cellular Hh Pathway Inhibition (IC50, nM) |
| Analog A | 4-Chlorophenyl | 2-Pyridyl | 12 | 35 |
| Analog B | 4-Cyanophenyl | 2-Pyridyl | 5 | 18 |
| Analog C | 4-Methoxyphenyl | 2-Pyridyl | 85 | 210 |
| Analog D | 4-Chlorophenyl | Phenyl | 98 | 350 |
| Vismodegib | 2-Chloro-4-(methylsulfonyl)phenyl | N/A (different scaffold) | ~3 | ~10 |
Analysis of Data:
-
Comparing Analog A and Analog B demonstrates the positive impact of a stronger EWG (cyano vs. chloro) at the N1-position.
-
Analog C clearly shows the detrimental effect of an EDG (methoxy) on activity.
-
The comparison between Analog A and Analog D highlights the critical role of the C3-pyridyl group, likely as a hydrogen bond acceptor, as its replacement with a simple phenyl ring leads to a nearly 10-fold loss in potency.
Essential Experimental Protocols for SAR Validation
The generation of reliable SAR data depends on robust and reproducible bioassays. The following protocols are standard in the field for evaluating SMO inhibitors.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Measurement)
This assay quantifies the direct binding affinity (Ki) of a test compound to the SMO receptor.
-
Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing human SMO (e.g., HEK293-SMO). Quantify total protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine SMO-containing membranes, a constant concentration of a high-affinity SMO radioligand (e.g., ³H-cyclopamine), and a serial dilution of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plates at room temperature for 2-4 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Add scintillation cocktail to the dried filter plate and measure the retained radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data using non-linear regression (one-site competition model) to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 2: GLI-Luciferase Reporter Assay (Cellular Potency Measurement)
This cell-based functional assay measures the ability of a compound to inhibit SMO-dependent downstream signaling.
-
Cell Plating: Seed a reporter cell line (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter construct) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.
-
Pathway Activation: Add a SMO agonist (e.g., SAG) to all wells (except negative controls) to a final concentration known to robustly activate the pathway.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for luciferase reporter gene expression.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate solution. Measure the resulting luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to controls and plot the percentage of pathway inhibition against the log concentration of the test compound. Fit the curve using a four-parameter logistic equation to determine the IC50 value.
Caption: The iterative workflow for SAR analysis and lead optimization in drug discovery.
Conclusion and Future Directions
The tetrahydrocyclopenta[c]pyrazole scaffold is a clinically relevant and highly tractable starting point for the development of potent SMO inhibitors. The SAR is well-defined, with the N1-aryl and C3-heterocycle positions serving as primary drivers of potency, while the cyclopentane ring offers opportunities for pharmacokinetic optimization. Future work in this area will likely focus on developing analogs that can overcome known resistance mutations in SMO and on fine-tuning ADME properties to create next-generation therapeutics with superior efficacy and safety profiles. The systematic application of the design principles and validation protocols outlined in this guide is essential for the successful advancement of this important class of anticancer agents.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives
Introduction: The Strategic Importance of Early ADME Profiling
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional exit vector for substituents, enabling precise interaction with biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as N-type calcium channel blockers for chronic pain.[1] However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, many of which are related to suboptimal pharmacokinetic properties. A significant portion of drug candidates fail in later stages of development due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
This guide provides a comprehensive comparison of the in vitro ADME properties of novel this compound derivatives. By front-loading ADME assessment into the early discovery phase, research teams can make data-driven decisions, prioritize compounds with a higher probability of success, and intelligently design the next generation of analogs. We will delve into the causality behind key experimental choices, present detailed protocols for core assays, and interpret the resulting data to build a holistic understanding of a compound's potential in vivo behavior.
Pillar 1: Metabolic Stability - The Litmus Test for In Vivo Longevity
A compound's metabolic stability is a primary determinant of its half-life and oral bioavailability. Rapid metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, can lead to high clearance and insufficient drug exposure at the target site. Assessing this property early is non-negotiable.
The Causality Behind the Assay: Why Microsomes?
We utilize liver microsomes because they are a subcellular fraction rich in the drug-metabolizing enzymes of the endoplasmic reticulum, most notably the CYPs.[2] This provides a robust, reproducible, and high-throughput system that serves as an excellent surrogate for hepatic clearance. The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is critical, as it provides the reducing equivalents necessary for the CYP catalytic cycle. A parallel incubation without NADPH serves as a crucial negative control to account for non-enzymatic degradation.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to an intermediate concentration.
-
Reaction Initiation: In a 96-well plate, the test compound (final concentration 1 µM) is pre-warmed with human liver microsomes (0.5 mg/mL) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Processing: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample. The natural log of this percentage is plotted against time to determine the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Comparative Data & Interpretation
| Compound ID | R1 Group | R2 Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| THCP-01 | -H | -Phenyl | > 60 | < 12 | High |
| THCP-02 | -H | 4-MeO-Phenyl | 15 | 80 | Low |
| THCP-03 | -CF3 | -Phenyl | 45 | 26 | Moderate |
| THCP-04 | -CF3 | 4-Cl-Phenyl | > 60 | < 12 | High |
| Propranolol | (Control) | (Control) | 18 | 70 | Low-Moderate |
Analysis:
-
THCP-01 shows high metabolic stability, suggesting the core scaffold is robust.
-
The addition of a para-methoxy group in THCP-02 introduces a metabolic soft spot, likely O-demethylation, leading to rapid clearance.[3] This is a classic liability.
-
Introducing an electron-withdrawing -CF3 group at R1 (THCP-03 ) improves stability compared to THCP-02, likely by altering the electronics of the ring system.
-
Blocking a potential site of aromatic hydroxylation on the phenyl ring with chlorine (THCP-04 ) restores high metabolic stability. This is a common and effective strategy in medicinal chemistry to enhance metabolic robustness.[4]
Pillar 2: Membrane Permeability - The Gateway to Absorption
For an orally administered drug to be effective, it must pass through the intestinal epithelium to enter systemic circulation. The Caco-2 cell permeability assay is the gold standard for predicting this in vitro.
The Causality Behind the Assay: Why Caco-2 Cells?
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes when cultured on a semi-permeable membrane. They form tight junctions and express key transporter proteins (like the efflux pump P-glycoprotein, P-gp), closely mimicking the human intestinal barrier.[5] This self-validating system allows us to measure not only passive diffusion but also active transport phenomena.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for full differentiation and polarization. The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay Setup (Apical to Basolateral - A→B): The test compound (e.g., 10 µM) is added to the apical (donor) chamber. The basolateral (receiver) chamber contains a fresh buffer.
-
Assay Setup (Basolateral to Apical - B→A): In a separate set of wells, the test compound is added to the basolateral (donor) chamber to measure active efflux.
-
Incubation & Sampling: The plates are incubated at 37°C on an orbital shaker. Samples are taken from the receiver chamber at a specific time point (e.g., 2 hours). Samples are also taken from the donor chamber at t=0 and the final time point to confirm mass balance.
-
Analysis: All samples are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Processing: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
Comparative Data & Interpretation
| Compound ID | R1 Group | R2 Group | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate? |
| THCP-01 | -H | -Phenyl | 12.5 | 1.1 | High | No |
| THCP-02 | -H | 4-MeO-Phenyl | 10.8 | 1.3 | High | No |
| THCP-05 | -H | -Pyridyl | 1.5 | 5.8 | Low | Yes |
| THCP-06 | -CF3 | -CONHEt | 0.8 | 1.5 | Low | No |
| Atenolol | (Control) | (Control) | < 1.0 | < 2.0 | Low | No |
Analysis:
-
THCP-01 and THCP-02 are highly permeable compounds with low efflux ratios (ER < 2), indicating they are likely absorbed via passive diffusion and are not substrates of major efflux transporters like P-gp. This is a very desirable profile for oral drug candidates.
-
Replacing the phenyl ring with a pyridine (THCP-05 ) drastically reduces permeability and results in a high efflux ratio (ER > 2), a clear indicator that it is a P-gp substrate. The compound gets into the cell but is actively pumped back out, which would likely lead to poor oral absorption in vivo.
-
THCP-06 , with its polar amide group, exhibits low passive permeability, as expected from its increased polarity. However, with a low ER, this poor absorption is not due to efflux, but rather its intrinsic physicochemical properties.
Pillar 3: Plasma Protein Binding (PPB) - The Free Drug Hypothesis
Only the fraction of a drug that is unbound in the plasma is free to distribute into tissues and interact with its pharmacological target.[6] Highly bound drugs can have a restricted volume of distribution and a lower-than-expected efficacy. Therefore, quantifying the unbound fraction (fu) is essential.
The Causality Behind the Assay: Why Equilibrium Dialysis?
Equilibrium dialysis is considered the "gold standard" for measuring PPB. The use of a semi-permeable membrane that allows free drug to pass but retains large proteins and protein-drug complexes provides a direct, physical measurement of the unbound concentration at equilibrium.[5] The RED (Rapid Equilibrium Dialysis) device miniaturizes this process, allowing for higher throughput while maintaining the integrity of the method.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device plate, containing individual inserts with a semi-permeable dialysis membrane (typically 8 kDa MWCO), is used.
-
Sample Addition: The test compound is spiked into plasma (human or other species) at a final concentration of, for example, 2 µM. This plasma-drug mixture is added to one chamber of the insert (the plasma chamber).
-
Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).
-
Equilibrium: The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling & Analysis: After incubation, equal aliquots are removed from both the plasma and buffer chambers. The plasma sample is matched with an equal volume of clean PBS, and the buffer sample is matched with an equal volume of drug-free plasma to ensure identical matrix effects during analysis. All samples are precipitated with acetonitrile and analyzed by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fu = Cbuffer / Cplasma.
Comparative Data & Interpretation
| Compound ID | R1 Group | R2 Group | LogP | Fraction Unbound (fu, %) | % Bound | Interpretation |
| THCP-01 | -H | -Phenyl | 2.8 | 15.2 | 84.8 | Moderately Bound |
| THCP-04 | -CF3 | 4-Cl-Phenyl | 4.1 | 1.8 | 98.2 | Highly Bound |
| THCP-06 | -CF3 | -CONHEt | 1.5 | 45.5 | 54.5 | Low Binding |
| Warfarin | (Control) | (Control) | 3.0 | 0.7 | 99.3 | Very Highly Bound |
Analysis:
-
There is a clear correlation between lipophilicity (LogP) and plasma protein binding.
-
THCP-06 , the most polar compound, shows the lowest binding, which is favorable.
-
THCP-01 exhibits moderate binding, which is generally acceptable.
-
THCP-04 , the most lipophilic derivative, is highly protein-bound. While not necessarily a deal-breaker, this high binding must be considered when interpreting in vitro potency data. A highly potent compound in a biochemical assay may show weak activity in cell-based or in vivo models if its free concentration is very low.
Pillar 4: CYP450 Inhibition - Predicting Drug-Drug Interactions (DDIs)
Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions.[7] If a new drug inhibits a CYP isoform responsible for metabolizing a co-administered drug, the concentration of the second drug can rise to toxic levels. Screening for CYP inhibition is a critical safety assessment.
The Causality Behind the Assay: Why Probe Substrates?
This assay relies on specific probe substrates, which are compounds metabolized predominantly by a single CYP isoform to produce a fluorescent or easily detectable metabolite. By incubating the enzyme, the probe substrate, and our test compound (the potential inhibitor), we can measure the impact of our compound on the enzyme's activity. A reduction in metabolite formation indicates inhibition.
Experimental Protocol: CYP Inhibition (IC50) Assay
-
Reagents: Pooled human liver microsomes or recombinant CYP enzymes, specific probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6), NADPH regenerating system, and test compound.
-
Incubation: In a 96-well plate, the microsomes/recombinant enzyme, probe substrate, and varying concentrations of the test compound are pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by adding the NADPH system.
-
Quenching: After a short incubation period (e.g., 10 minutes), the reaction is stopped with cold acetonitrile.
-
Analysis: The formation of the specific metabolite is quantified by LC-MS/MS.
-
Calculation: The rate of metabolite formation is compared to a vehicle control (0% inhibition). The concentration of the test compound that causes a 50% reduction in enzyme activity (IC50) is determined by plotting percent inhibition versus log[Inhibitor].
Comparative Data & Interpretation
| Compound ID | R2 Group | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) | DDI Risk |
| THCP-01 | -Phenyl | > 50 | > 50 | 28.5 | Low |
| THCP-05 | -Pyridyl | 8.2 | > 50 | 15.1 | Moderate (2C9) |
| THCP-07 | -Imidazolyl | 1.5 | > 50 | 4.3 | High (2C9, 3A4) |
| Ketoconazole | (Control) | 0.8 | 12 | < 0.1 | High (3A4) |
Analysis:
-
An IC50 value > 10 µM is generally considered low risk.
-
THCP-01 shows a clean profile with minimal risk of CYP inhibition.
-
The introduction of a pyridine ring in THCP-05 , known to coordinate to the heme iron of CYPs, leads to moderate inhibition of CYP2C9.
-
THCP-07 , containing an imidazole group, is a potent inhibitor of both CYP2C9 and CYP3A4. Imidazoles are well-known pan-assay interference compounds and potent CYP inhibitors, representing a significant liability that would likely halt the progression of this compound.[8]
Conclusion: Synthesizing Data for Candidate Selection
This guide demonstrates a systematic approach to evaluating the in vitro ADME properties of this compound derivatives. By integrating data from metabolic stability, permeability, plasma protein binding, and CYP inhibition assays, we can build a multi-parameter picture of a compound's drug-like potential.
-
The Ideal Candidate Profile: Based on our comparative data, a compound like THCP-04 stands out. Despite its high plasma protein binding, it possesses excellent metabolic stability and is expected to have high permeability (based on its lipophilicity and structural similarity to THCP-01) with a low risk of CYP inhibition. The high PPB can be addressed if the compound has sufficient free intrinsic potency.
-
Liabilities to Address: Conversely, compounds like THCP-02 (metabolic instability), THCP-05 (P-gp efflux), and THCP-07 (potent CYP inhibition) possess significant liabilities. This data provides clear, actionable insights for the medicinal chemistry team to guide the next round of analog design—for instance, by removing the metabolically labile methoxy group or replacing the problematic imidazole ring.
Ultimately, this early, comprehensive in vitro ADME assessment allows for the efficient triage of compounds and the strategic allocation of resources to derivatives with the most promising, balanced profile for in vivo success.
References
- 1. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of pyrazole-based analogs against Cyclin-Dependent Kinase 2 (CDK2). It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to predict and rationalize the binding of small molecules to this critical cancer target. We will delve into the scientific rationale behind each step, present a detailed, self-validating protocol, and offer insights into the interpretation of results, grounded in established scientific principles.
Introduction: The Rationale for Targeting CDK2 with Pyrazole Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1][2] Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a compelling target for the development of novel anticancer therapeutics.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4][5][6] Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of interactions with biological targets.[7] Numerous studies have highlighted the potential of pyrazole-containing molecules as potent and selective CDK2 inhibitors.[1][2][8]
Molecular docking is an indispensable computational tool in modern drug discovery.[9] It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] By comparing the docking scores and binding modes of a series of analogs, we can gain valuable insights into their structure-activity relationships (SAR) and prioritize the most promising candidates for synthesis and experimental validation.[9][11]
Experimental Design: A Self-Validating Workflow
A robust and reliable docking protocol is paramount for generating meaningful results. Our workflow is designed to be self-validating, incorporating steps to ensure the accuracy and reproducibility of the study.
Figure 1: A self-validating workflow for comparative molecular docking.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.
Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2VTO, which is a complex of CDK2 with a pyrazole-based inhibitor.[12]
-
Prepare the Receptor:
-
Remove all water molecules and heteroatoms (including the co-crystallized ligand) from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
Ligand Preparation
-
Select Pyrazole Analogs: Choose a series of pyrazole analogs with known experimental inhibitory activity against CDK2 (e.g., IC50 values). This is crucial for validating the docking protocol. For this guide, we will consider a hypothetical set of analogs based on published data.[1][8][13]
-
Generate 3D Structures:
-
Draw the 2D structures of the pyrazole analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of CDK2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.
-
Docking Execution:
-
Use AutoDock Vina to dock each prepared ligand into the prepared CDK2 structure.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
-
Protocol Validation: The Critical Step
To ensure the reliability of your docking protocol, it is essential to perform a validation step.[14][15][16]
-
Re-docking: Extract the co-crystallized ligand from the original PDB file (2VTO) and dock it back into the prepared CDK2 structure using the same protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted binding pose of the re-docked ligand and its crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an indicator of a successful docking protocol.[10]
Data Presentation and Analysis: From Numbers to Insights
Summarizing Quantitative Data
Organize the docking scores and experimental data in a clear and concise table to facilitate comparison.
| Compound ID | Pyrazole Analog Structure | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Reference | Roscovitine | -9.5 | 0.641[1] |
| Analog 1 | (Structure) | -10.2 | 0.262[1] |
| Analog 2 | (Structure) | -9.8 | 0.281[1] |
| Analog 3 | (Structure) | -8.7 | 1.47[8] |
| Analog 4 | (Structure) | -8.1 | 3.82[8] |
Table 1: Comparative docking scores and experimental activities of pyrazole analogs against CDK2.
Binding Pose and Interaction Analysis
The docking score alone is not sufficient. A thorough analysis of the binding poses and interactions is crucial for understanding the SAR.
-
Visualize the Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the predicted binding poses of the ligands in the CDK2 active site.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the key amino acid residues in the active site (e.g., Leu83, Glu81, Asp86).
Figure 2: Key interactions between a pyrazole analog and the CDK2 active site.
Correlating Docking Results with Experimental Data
A successful docking study should demonstrate a good correlation between the predicted binding affinities (docking scores) and the experimental biological activities (e.g., IC50 values). A lower docking score (more negative) should generally correspond to a lower IC50 value (higher potency). Discrepancies can provide valuable insights into factors not accounted for in the docking simulation, such as solvation effects or protein flexibility.
Conclusion: A Powerful Tool for Rational Drug Design
Comparative molecular docking is a powerful and cost-effective tool for prioritizing and designing novel pyrazole-based CDK2 inhibitors. By following a well-designed and validated protocol, researchers can gain significant insights into the molecular basis of ligand recognition and accelerate the drug discovery process. It is important to remember that docking is a predictive tool, and its results should always be validated by experimental studies.
References
- 1. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 16. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Elucidating the Mechanism of Action for Novel Tetrahydrocyclopenta[c]pyrazole Compounds
Introduction: Beyond the Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of drugs with a vast range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] The novel tetrahydrocyclopenta[c]pyrazole scaffold represents a promising evolution of this privileged structure, with initial reports suggesting potential activity as N-type calcium channel blockers for chronic pain.[5] However, the true therapeutic potential of any new chemical series can only be unlocked by a deep and precise understanding of its mechanism of action (MoA). A confirmed MoA is critical for lead optimization, predicting potential toxicities, and increasing the probability of clinical success.[6][7][8]
This guide provides a comprehensive, technically-grounded framework for researchers to systematically confirm the MoA of novel tetrahydrocyclopenta[c]pyrazole compounds. We will move beyond rigid templates, adopting a logical, phased approach that begins with broad phenotypic observations and progressively narrows the focus to specific molecular target engagement and downstream pathway modulation. Each experimental choice is rationalized, providing the causality essential for robust scientific inquiry.
Phase 1: Establishing a Biological Footprint with Phenotypic Screening
The Rationale: Before embarking on a resource-intensive search for a specific molecular target, we must first understand the compound's overall effect on living cells. This initial phenotypic screening is foundational; it establishes the relevant concentration range for all subsequent experiments and provides the first clues about the compound's ultimate biological consequence, be it cytostatic, cytotoxic, or otherwise.[9][10][11] The choice of cell lines is critical and should be hypothesis-driven. For a compound with a pyrazole core, often associated with anti-proliferative effects, a panel of cancer cell lines from diverse tissue origins is a logical starting point.
Experimental Workflow: Initial Cytotoxicity Profiling
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole, ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is "Warning" .[1] This classification necessitates careful handling at all stages, from use to disposal, to mitigate exposure risks.
The pyrazole ring, the core of this molecule, is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself is relatively stable and resistant to oxidation and reduction, the overall reactivity and toxicity of the molecule must be considered.[2] Pyrazole derivatives have been noted for their wide range of biological activities, which underscores the need for caution, as even seemingly benign compounds can have unforeseen environmental impacts.[3]
Environmental Considerations:
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound, including during disposal procedures. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation.
-
Body Protection: A lab coat or other protective clothing should be worn to protect against accidental spills.
-
Respiratory Protection: If handling the solid compound outside of a fume hood or if there is a risk of generating dust, a properly fitted respirator is necessary to prevent respiratory irritation.
Spill Management: A Plan for the Unexpected
Accidents can happen. A clear and concise spill management plan is crucial for a swift and safe response.
For small spills:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
For large spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without the guidance and support of trained EHS personnel.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. The primary and most recommended method is to engage a licensed chemical waste disposal service.
Solid Waste Disposal
This category includes the pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.
-
Container: Use a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Harmful, Irritant), and the accumulation start date.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Liquid Waste Disposal
This includes solutions of this compound in various solvents.
Protocol:
-
Segregation: Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container.
-
Crucially, do not mix aqueous solutions with organic solvent solutions. Maintain separate waste streams for different solvent types to prevent dangerous reactions and to facilitate proper disposal.
-
-
Container: Use a sealable, chemically compatible container (e.g., glass or HDPE for many common solvents). Ensure the container is in good condition and has a secure cap. Leave at least 10% headspace to allow for vapor expansion.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, the associated hazards, and the accumulation start date.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, within secondary containment to prevent the spread of potential leaks.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Empty Container Disposal
Empty containers that once held this compound must also be managed carefully.
Protocol:
-
Triple Rinse: Rinse the empty container with a suitable solvent three times.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.
-
Deface Label: Completely deface or remove the original label from the container.
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as non-hazardous waste (e.g., in glass or plastic recycling, depending on the material). Consult your institutional policies for specific guidance.
Chemical Treatment Considerations (For Advanced Applications)
While direct disposal through a licensed contractor is the standard and recommended procedure, in some specialized settings, chemical degradation may be considered. This should only be attempted by trained personnel with a thorough understanding of the potential reactions and with the approval of their EHS department.
Based on the general reactivity of pyrazoles, the following principles may apply:
-
Oxidative Degradation: While the pyrazole ring is generally resistant to oxidation, certain strong oxidizing agents may be effective. The use of sodium hypochlorite (bleach) has been shown to degrade some nitrogen-containing heterocyclic compounds. However, the reaction conditions (concentration, pH, temperature) would need to be carefully optimized, and there is a risk of producing chlorinated byproducts, which may be more toxic than the parent compound.
-
Reaction with Strong Acids/Bases: Pyrazoles can be deprotonated by strong bases. This may alter their solubility and reactivity, but it is unlikely to lead to complete degradation. Reaction with strong acids may lead to salt formation. The stability of pyrazole derivatives in strong acidic or basic conditions can vary.
It must be emphasized that without specific studies on this compound, these are theoretical considerations and not recommended disposal protocols.
Regulatory Compliance: A Non-Negotiable Responsibility
All hazardous waste disposal must comply with local, state, and federal regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly identified, labeled, stored, and disposed of in accordance with these regulations. Your institution's EHS department is your primary resource for ensuring compliance.
Logical Workflow for Disposal Decision-Making
To aid in the decision-making process for the disposal of this compound, the following workflow can be utilized.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
Essential Safety and Handling Guide: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 2214-03-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build deep trust by providing value that extends beyond the product itself, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Profile and Foundational Risk Assessment
Understanding the inherent risks of a compound is the critical first step in establishing a robust safety protocol. This compound is a solid substance with a well-defined hazard profile that necessitates careful handling to mitigate risks of irritation and acute toxicity. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[1]
The hazard classification for this compound dictates the stringent personal protective equipment (PPE) and handling protocols outlined in this guide.[1][2]
| Hazard Identification | Description |
| Signal Word | Warning |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Key Precautionary Statements | P261: Avoid breathing dust.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The following multi-layered approach ensures comprehensive protection. Remember, PPE is the last line of defense; it supplements, but does not replace, primary engineering controls.[4]
Primary Engineering Controls: The First Line of Defense
Before any personal equipment is worn, exposure must be minimized at the source.
-
Chemical Fume Hood: All handling of this compound solid, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most critical step to mitigate respiratory exposure, as mandated by precautionary statement P261.[2][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6]
Essential PPE for Handling
The following table summarizes the required PPE. The rationale and specific operational steps are detailed below.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations * |
| Eye & Face | Safety glasses with side shields (EN166 or equivalent)[6][7] | Chemical safety goggles and a full-face shield.[7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile)[3] | Double-gloving with two pairs of nitrile gloves.[4][8] |
| Body | Full-cuffed laboratory coat.[7] | Impervious, disposable gown over lab coat.[7] |
| Respiratory | Not required if handled exclusively in a fume hood. | N95 respirator for weighing outside a hood (not recommended) or a chemical cartridge respirator for spill cleanup.[4] |
*High-risk operations include handling quantities greater than 5 grams, heating the substance, or procedures with a high potential for aerosolization or splashing.
-
Eye and Face Protection: The serious eye irritation hazard (H319) requires robust protection.[2] Standard safety glasses with side shields are the absolute minimum. For any procedure that could generate splashes, chemical goggles are mandatory.[7] When handling larger quantities, a face shield must be worn in addition to goggles to protect the entire face.[7]
-
Hand Protection: To prevent skin irritation (H315), chemical-resistant gloves are essential.[2] Nitrile gloves are a common and effective choice. Crucially, gloves must be inspected for tears or punctures before each use. [3] For extended work or when handling higher concentrations, double-gloving is strongly recommended.[4][8] This allows the outer glove to be removed immediately upon known or suspected contact, minimizing the risk of contamination spreading.[4]
-
Body Protection: A standard laboratory coat prevents incidental contact with skin.[7] For procedures with a higher risk of spills, an additional impervious or chemically resistant gown should be worn over the lab coat.[6]
Operational Plans: From Preparation to Disposal
PPE Donning and Doffing Workflow
The sequence of putting on and removing PPE is critical to prevent cross-contamination. The "doffing" (removal) process is particularly important.
Caption: PPE donning and doffing sequence to minimize contamination.
Step-by-Step Donning:
-
Wash hands thoroughly.
-
Don the lab coat or gown, ensuring it is fully fastened.
-
Put on eye and face protection.
-
Don gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step Doffing:
-
The most contaminated items are removed first. If double-gloved, remove the outer pair.
-
Remove the lab coat or gown by rolling it inside-out to contain contaminants. Dispose of it in the appropriate waste stream.
-
Perform hand hygiene.
-
Remove eye and face protection, handling only the strap or earpieces.
-
Remove the final pair of gloves using a proper technique to avoid skin contact with the outer surface.[3]
-
Wash hands thoroughly with soap and water.
Spill Management and Decontamination
In the event of a spill, a prepared response is critical to ensure safety.
Caption: Decision workflow for responding to a chemical spill.
Small Spill (<1g, contained in fume hood):
-
Alert others in the immediate area.
-
Ensure your PPE is appropriate (double gloves, goggles, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with soap and water, collecting the wipes as hazardous waste.
-
Dispose of all contaminated materials, including gloves, as hazardous waste.[9]
Large Spill (>1g or outside of fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) department.
-
Prevent re-entry and wait for trained emergency responders. Do not attempt to clean a large spill yourself.
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste.[9]
-
Solid Waste: Unused or waste solid compound must be placed in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: This includes used gloves, absorbent pads, disposable gowns, and any wipes used for decontamination. These items must be collected in a dedicated, labeled hazardous waste bag or container.[9]
-
Solutions: Liquid waste containing the compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[9] Halogenated and non-halogenated waste streams should be kept separate if required by your institution.[9]
-
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[2][3][9]
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pppmag.com [pppmag.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
